Cocarboxylase tetrahydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLNRGPRQYTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O11P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68684-55-9 | |
| Record name | Cocarboxylase tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Cocarboxylase Tetrahydrate in Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase (B7798076), the biologically active form of thiamine (B1217682) (Vitamin B1), is scientifically known as thiamine pyrophosphate (TPP) or thiamine diphosphate (B83284) (ThDP).[1] Cocarboxylase tetrahydrate is its stable salt form.[2] This coenzyme is indispensable for cellular metabolism, playing a pivotal role in the intricate network of biochemical reactions that convert nutrients into energy.[3][4] Its significance is most pronounced in carbohydrate metabolism, where it functions as an essential cofactor for several key multi-enzyme complexes.[5][6] A deficiency in cocarboxylase can lead to severe metabolic dysregulation, manifesting in conditions such as beriberi and Wernicke-Korsakoff syndrome, underscoring its critical role in cellular and organismal health.[3] This guide provides an in-depth exploration of the molecular mechanisms through which this compound participates in cellular respiration, offers quantitative data on enzyme kinetics, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows.
Core Mechanism of Action in Cellular Respiration
The chemical reactivity of cocarboxylase is centered on its thiazole (B1198619) ring.[3] This heterocyclic structure can be deprotonated to form a carbanion, which is a potent nucleophile.[2][7] This carbanion readily attacks the carbonyl carbon of α-keto acids, such as pyruvate (B1213749) and α-ketoglutarate.[3] Following this nucleophilic attack, the molecule undergoes decarboxylation, releasing carbon dioxide. The resulting intermediate, a hydroxyalkyl-TPP derivative, is stabilized by the thiazole ring, which acts as an electron sink.[3][7] This stabilized intermediate can then be processed in subsequent enzymatic steps, typically involving the transfer of the hydroxyalkyl group to an acceptor molecule. This fundamental mechanism of "umpolung" (polarity reversal) of the carbonyl carbon is central to the function of all TPP-dependent enzymes.
Key Cocarboxylase-Dependent Enzymes and Their Roles
Cocarboxylase is a vital cofactor for several key enzymes that are central to cellular respiration. These enzymes are strategically positioned at critical metabolic crossroads, ensuring the efficient flow of metabolites through energy-yielding pathways.
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a large, mitochondrial multi-enzyme complex that links glycolysis to the citric acid cycle (Krebs cycle).[2][8][9] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, carbon dioxide, and NADH.[5] Cocarboxylase is the essential coenzyme for the first component of this complex, pyruvate dehydrogenase (E1).[2]
The reaction mechanism within the PDC proceeds as follows:
-
Decarboxylation of Pyruvate: Pyruvate enters the active site of the E1 subunit, where it interacts with TPP. The TPP carbanion attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate. This intermediate is then decarboxylated, releasing CO2 and forming hydroxyethyl-TPP.[3]
-
Oxidation and Transfer: The hydroxyethyl (B10761427) group is then transferred to the lipoamide (B1675559) cofactor of the second enzyme, dihydrolipoyl transacetylase (E2). This transfer results in the formation of an acetyl-thioester on the lipoamide arm and the regeneration of the TPP cofactor in E1.[3]
-
Formation of Acetyl-CoA: The acetyl group is subsequently transferred from the lipoamide to Coenzyme A (CoA), forming acetyl-CoA, which then enters the citric acid cycle.[3][4]
-
Regeneration of Lipoamide: The reduced lipoamide is re-oxidized by the third enzyme, dihydrolipoyl dehydrogenase (E3), which utilizes FAD as a cofactor and ultimately transfers the reducing equivalents to NAD+ to form NADH.[5]
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Structurally and mechanistically homologous to the PDC, the α-ketoglutarate dehydrogenase complex (KGDHC) is a key regulatory enzyme within the citric acid cycle.[10][11] It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, CO2, and NADH.[5][12] Similar to the PDC, cocarboxylase is the essential cofactor for the first component of the KGDHC, α-ketoglutarate dehydrogenase (E1k).[2]
The mechanism involves:
-
Decarboxylation of α-Ketoglutarate: α-Ketoglutarate binds to the TPP on the E1k subunit, leading to its decarboxylation and the formation of a succinyl-TPP intermediate.[2]
-
Transfer to Lipoamide: The succinyl group is transferred to the lipoamide cofactor on the E2k subunit (dihydrolipoyl succinyltransferase).[11]
-
Formation of Succinyl-CoA: The succinyl group is then transferred to CoA to form succinyl-CoA, a high-energy thioester that can be used for substrate-level phosphorylation in the citric acid cycle.[13]
-
Regeneration of Lipoamide: The reduced lipoamide is re-oxidized by the E3 component, dihydrolipoyl dehydrogenase, producing NADH.[12]
Transketolase (TKT)
Transketolase is a TPP-dependent enzyme that plays a crucial role in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][3][14] The PPP is essential for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[3] Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[14][15]
The mechanism involves:
-
Formation of the TPP-Glycoaldehyde Intermediate: A ketose substrate (e.g., xylulose-5-phosphate) binds to TPP in the active site of transketolase. This leads to the cleavage of a carbon-carbon bond and the formation of a covalent α,β-dihydroxyethyl-TPP intermediate (also known as active glycoaldehyde).[14]
-
Transfer to an Aldose Acceptor: The two-carbon glycoaldehyde unit is then transferred to an aldose acceptor (e.g., ribose-5-phosphate (B1218738) or erythrose-4-phosphate), forming a new ketose product and regenerating the TPP cofactor.[5][14]
Quantitative Data
The following table summarizes representative kinetic parameters for cocarboxylase-dependent enzymes. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism/Tissue |
| Pyruvate Dehydrogenase Complex | Pyruvate | 25-100 | Varies | Mammalian mitochondria |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 10-50 | Varies | Mammalian mitochondria |
| Transketolase | Xylulose-5-phosphate | 30-150 | Varies | Mammalian erythrocytes |
| Transketolase | Ribose-5-phosphate | 200-500 | Varies | Mammalian erythrocytes |
Note: The Vmax values for PDC and KGDHC are highly regulated and can vary significantly based on the phosphorylation state and allosteric effectors.
Experimental Protocols
Accurate measurement of cocarboxylase-dependent enzyme activity is crucial for research and clinical diagnostics. Below are detailed methodologies for key assays.
Pyruvate Dehydrogenase (PDH) Complex Activity Assay (Colorimetric)
This assay measures the reduction of a tetrazolium salt, MTT, which is coupled to the production of NADH by the PDH complex.[8]
-
Materials:
-
Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold PDH Assay Buffer.[16] Centrifuge to remove insoluble material.[16]
-
Prepare a working solution containing PDH Assay Buffer, PDH Substrate, and PDH Developer.[8]
-
Add 20 µL of sample, blank (Assay Buffer), or positive control to the wells of the 96-well plate.[8]
-
Add 100 µL of the working solution to each well and mix thoroughly.[8]
-
Immediately measure the absorbance at 566 nm in kinetic mode at room temperature (25°C) for at least 3 time points.[8]
-
Calculate the PDH activity based on the rate of change in absorbance, using a standard curve if necessary.
-
α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity Assay (Colorimetric)
This assay is based on the reduction of a chromogenic probe coupled to the production of NADH during the oxidative decarboxylation of α-ketoglutarate.[10][17]
-
Materials:
-
Procedure:
-
Prepare cell or tissue lysates by homogenizing in ice-cold KGDH Assay Buffer.[18]
-
For samples with high background, an ammonium (B1175870) sulfate (B86663) precipitation step can be performed.[17][18]
-
Prepare a standard curve using the NADH standard.[10]
-
Add 50 µL of sample, blank, or positive control to the wells.[17]
-
Prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.[17]
-
Add 50 µL of the reaction mix to each well.[17]
-
Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[10][17]
-
Calculate the KGDH activity by comparing the rate of absorbance change to the NADH standard curve.[10]
-
Transketolase (TKT) Activity Assay (Spectrophotometric)
This assay measures the rate of NADH oxidation, which is coupled to the products of the transketolase reaction.[19][20]
-
Materials:
-
UV-transparent cuvettes or 96-well plate[20]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm[20]
-
Reaction buffer (e.g., Tris-HCl)
-
Ribose-5-phosphate (substrate)[20]
-
Xylulose-5-phosphate (substrate - often generated in situ from ribose-5-phosphate)[20]
-
NADH[20]
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)[20]
-
Erythrocyte hemolysate or purified enzyme[20]
-
-
Procedure:
-
Prepare erythrocyte hemolysates from whole blood samples.[20]
-
Set up a reaction mixture containing the reaction buffer, ribose-5-phosphate, NADH, and the coupling enzymes.
-
Initiate the reaction by adding the erythrocyte hemolysate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[20]
-
The transketolase activity is calculated from the rate of NADH consumption.[21] To assess thiamine status, the assay is often performed with and without the addition of exogenous TPP (the "TPP effect").[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of cocarboxylase in cellular metabolism and a typical experimental workflow.
Caption: The central role of Cocarboxylase (TPP) in linking major metabolic pathways.
Caption: Simplified mechanism of action of Cocarboxylase in the Pyruvate Dehydrogenase (E1) component.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. This compound [benchchem.com]
- 3. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 4. What is Cocarboxylase used for? [synapse.patsnap.com]
- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 6. caringsunshine.com [caringsunshine.com]
- 7. CHEM 245 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 8. raybiotech.com [raybiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]
- 12. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transketolase - Wikipedia [en.wikipedia.org]
- 15. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]
- 19. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 20. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiamine analysis [thiamine.dnr.cornell.edu]
The Central Role of Thiamine Pyrophosphate in Cellular Metabolism: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Biochemical Pathways Involving Thiamine Pyrophosphate Tetrahydrate for Researchers, Scientists, and Drug Development Professionals.
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a suite of crucial enzymes that govern central metabolic pathways.[1] Its primary role is to facilitate the cleavage of carbon-carbon bonds, a function critical in carbohydrate and amino acid metabolism.[2] This guide provides a comprehensive overview of the key biochemical pathways involving TPP, detailed experimental protocols for studying TPP-dependent enzymes, and a summary of relevant quantitative data.
Core TPP-Dependent Enzymatic Reactions
TPP serves as a coenzyme for several vital enzymatic reactions, primarily involving the decarboxylation of α-keto acids and the transfer of two-carbon units.[1][2] The catalytic activity of TPP is centered on the acidic proton at the C2 position of its thiazolium ring, which can be deprotonated to form a reactive ylide.[1] This ylide acts as a nucleophile, attacking the carbonyl carbon of substrates.
The major classes of TPP-dependent enzymes include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): A multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[3]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme within the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4]
-
Transketolase (TK): An enzyme in the pentose (B10789219) phosphate (B84403) pathway that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[5]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKAD): A mitochondrial enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids.[6]
Biochemical Pathways and their Regulation
The intricate network of metabolic reactions involving TPP-dependent enzymes is tightly regulated to maintain cellular homeostasis. These pathways are central to energy production, biosynthesis of macromolecules, and redox balance.
The Glycolysis-TCA Cycle Interface: Pyruvate Dehydrogenase Complex
The Pyruvate Dehydrogenase Complex represents a critical juncture in cellular metabolism, committing pyruvate derived from glycolysis to oxidation in the citric acid cycle. The overall reaction is:
Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺
The activity of PDC is exquisitely regulated by both allosteric effectors and covalent modification. High ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA inhibit the complex.[3] Furthermore, PDC is inactivated by phosphorylation, a reaction catalyzed by pyruvate dehydrogenase kinases (PDKs), and activated by dephosphorylation via pyruvate dehydrogenase phosphatases (PDPs).[7][8]
The Citric Acid Cycle: α-Ketoglutarate Dehydrogenase Complex
Within the mitochondrial matrix, the α-Ketoglutarate Dehydrogenase Complex catalyzes a crucial, rate-limiting step in the citric acid cycle:
α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺
Similar to PDC, α-KGDH is a multi-enzyme complex that relies on TPP for the decarboxylation of its α-keto acid substrate.[4] Its activity is regulated by the energy state of the cell, being inhibited by its products, NADH and succinyl-CoA, and by a high ATP/ADP ratio.[4]
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Tpp (coenzyme chemistry) | PDF [slideshare.net]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Cocarboxylase Tetrahydrate as a Coenzyme for Transketolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase (B7798076), in its stable tetrahydrate form, is the biologically active coenzyme form of vitamin B1 (thiamine), also known as thiamine (B1217682) pyrophosphate (TPP).[1][2][3] It plays a critical role in cellular metabolism, acting as an essential cofactor for several key enzymes. This guide focuses on the integral role of cocarboxylase tetrahydrate as a coenzyme for transketolase, a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). Transketolase, with cocarboxylase as its cofactor, is pivotal in interconnecting carbohydrate metabolism, producing precursors for nucleotide synthesis, and generating NADPH for reductive biosynthesis and antioxidant defense.[4][5] A deficiency in thiamine, and consequently cocarboxylase, can lead to impaired transketolase activity, contributing to various pathological conditions, including Wernicke-Korsakoff syndrome.[5][6]
The Role of Cocarboxylase in Transketolase Function
Transketolase is a thiamine-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4][7] This function is central to the non-oxidative branch of the pentose phosphate pathway.[8][9] Cocarboxylase (thiamine pyrophosphate) is an indispensable cofactor for this catalytic activity.[5][6]
The mechanism of action involves the deprotonation of the thiazolium ring of cocarboxylase within the enzyme's active site, forming a reactive carbanion.[5] This carbanion then nucleophilically attacks the carbonyl group of a ketose substrate, such as xylulose-5-phosphate, leading to the cleavage of a carbon-carbon bond and the transfer of a two-carbon fragment to the coenzyme. This intermediate, α,β-dihydroxyethyl thiamine diphosphate (B83284), then transfers the two-carbon unit to an aldose acceptor, such as ribose-5-phosphate (B1218738) or erythrose-4-phosphate, to form new sugar phosphates like sedoheptulose-7-phosphate and fructose-6-phosphate.[5]
Quantitative Data: Kinetic Parameters of Transketolase
The kinetic parameters of transketolase are essential for understanding its efficiency and its interaction with cocarboxylase and various substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Michaelis-Menten Constants (Km) of Transketolase for Cocarboxylase (Thiamine Diphosphate)
| Enzyme Source | Km (µM) | Conditions | Reference |
| Human Erythrocytes | 0.065 (resolved) | Reconstitution after resolution | [1] |
| Human Erythrocytes | 2.3 (unresolved) | Simultaneous addition with substrates | [1] |
| E. coli | 8 - 29 | Dependent on Mg2+ concentration | [10] |
Table 2: Michaelis-Menten Constants (Km) of Transketolase for Various Substrates
| Enzyme Source | Substrate | Km (mM) | Reference |
| E. coli | Xylulose 5-phosphate | 0.16 | [11] |
| E. coli | Ribose 5-phosphate | 1.4 | [11] |
| E. coli | Erythrose 4-phosphate | 0.09 | [11] |
| E. coli | Fructose 6-phosphate | 1.1 | [11] |
| E. coli | Sedoheptulose 7-phosphate | 4 | [11] |
| Mycobacterium tuberculosis | Xylulose-5-phosphate | 0.35 | [12] |
| Mycobacterium tuberculosis | Fructose-6-phosphate | 0.63 | [12] |
| Mycobacterium tuberculosis | Ribose-5-phosphate | 0.82 | [12] |
Signaling Pathways Involving Transketolase
Transketolase is a key player in the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[13] The PPP is responsible for generating NADPH, which is vital for protecting cells against oxidative stress and for reductive biosynthesis, as well as producing ribose-5-phosphate, a precursor for nucleotide synthesis.[8][13] Transketolase, along with transaldolase, provides a reversible link between the PPP and glycolysis, allowing the cell to adapt to varying metabolic demands.[14]
In the context of cancer metabolism, transketolase and its isoform, transketolase-like 1 (TKTL1), have been shown to play a significant role in metabolic reprogramming.[3][15] Elevated transketolase activity can drive the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[15] Furthermore, transketolase helps to counteract oxidative stress in cancer cells by promoting NADPH production, thereby contributing to cancer development and resistance to therapy.[16] Recent studies have also implicated transketolase in regulating the metabolic switch that controls breast cancer cell metastasis through the α-ketoglutarate signaling pathway.[2][17]
Caption: The Pentose Phosphate Pathway highlighting Transketolase.
Caption: Role of Transketolase in Cancer Metabolism.
Experimental Protocols
Purification of Recombinant Transketolase
This protocol describes a general method for the purification of recombinant transketolase, which can be adapted based on the specific expression system and protein characteristics.
1. Cell Lysis:
-
Resuspend cell pellets expressing recombinant transketolase in a suitable lysis buffer (e.g., 50 mM NaH2PO4, pH 8.0, 0.3 M NaCl).[6]
-
Add lysozyme (B549824) (1 mg/mL) and incubate for 30 minutes at 4°C.[6]
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[6]
2. Affinity Chromatography:
-
If the recombinant protein contains a histidine tag, purify the supernatant using a nickel-charged affinity column (e.g., Ni-NTA or Protino Ni-TED).[6]
-
Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the recombinant transketolase with a buffer containing a high concentration of imidazole.
3. Ion-Exchange Chromatography:
-
For further purification, perform anion-exchange chromatography using a column such as Q-Sepharose FF.[11]
-
Equilibrate the column with a low-salt buffer and load the protein sample.
-
Elute the bound protein using a linear gradient of increasing salt concentration.
4. Gel Filtration Chromatography:
-
To obtain a highly purified and homogenous protein sample, perform gel filtration chromatography. This step also allows for the determination of the native molecular mass of the enzyme.[11]
5. Purity Analysis:
-
Analyze the purity of the final protein sample by SDS-PAGE.[6]
Caption: Experimental Workflow for Transketolase Purification.
Transketolase Activity Assay (Coupled Enzymatic Assay)
This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[12]
1. Reagents:
-
Assay Buffer: 50 mM Gly-Gly buffer, pH 7.6.[12]
-
Cofactors: 2 mM MgCl2, 0.1 mM Cocarboxylase (Thiamine Pyrophosphate).[12]
-
Substrates: 4 mM Ribose-5-phosphate (R5P) and 4 mM Xylulose-5-phosphate (X5P).[12]
-
Coupling Enzymes: 8 units/mL Triosephosphate isomerase and 8 units/mL α-Glycerophosphate dehydrogenase.[12]
-
Indicator: 0.4 mM NADH.[12]
2. Procedure:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, cofactors, coupling enzymes, and NADH.
-
Add the transketolase sample to the reaction mixture.
-
Initiate the reaction by adding the substrates (R5P and X5P).[12]
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
3. Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.
-
The transketolase activity is proportional to the rate of NADH oxidation.
Caption: Workflow of the Coupled Transketolase Activity Assay.
Conclusion
This compound is a vital coenzyme for transketolase, enabling its critical functions in the pentose phosphate pathway and its integration with other metabolic routes. Understanding the kinetics and regulation of transketolase is crucial for research in metabolic diseases, cancer, and neurological disorders. The provided data and protocols offer a comprehensive resource for scientists and researchers in these fields, facilitating further investigation into the therapeutic potential of targeting this essential enzyme and its coenzyme.
References
- 1. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. Isolation and Biochemical Characterization of Recombinant Transketolase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 14. Function of the pentose phosphate pathway and its key enzyme, transketolase, in the regulation of the meiotic cell cycle in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. aacrjournals.org [aacrjournals.org]
The Dawn of a Coenzyme: A Technical History of Cocarboxylase's Discovery as Thiamine Pyrophosphate
For decades, the intricate dance of cellular metabolism held many secrets. One of the most pivotal was the identity of a crucial factor required for the breakdown of pyruvate (B1213749), a central hub in energy production. This "cocarboxylase," as it was then known, was eventually unmasked as thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1. This in-depth guide chronicles the landmark discoveries, experimental protocols, and conceptual leaps that led to this fundamental revelation in biochemistry, providing researchers, scientists, and drug development professionals with a detailed understanding of this vital coenzyme's origins.
The Early Glimmerings: Auhagen's "Cocarboxylase"
The story of cocarboxylase (B7798076) begins in the early 1930s with the work of Erwin Auhagen. While studying the fermentation of pyruvate by yeast, Auhagen observed that the enzyme responsible, carboxylase, required a heat-stable, dialyzable cofactor to function. He named this unknown substance "cocarboxylase" and demonstrated its essential role in the decarboxylation of pyruvate. Auhagen's initial experiments laid the groundwork for the subsequent isolation and identification of this vital molecule.
The Breakthrough: Lohmann and Schuster's Isolation and Identification
The definitive identification of cocarboxylase as thiamine pyrophosphate was achieved in 1937 by Karl Lohmann and Philipp Schuster.[1] Their meticulous work, published in Biochemische Zeitschrift, stands as a landmark in the history of biochemistry.[2][3]
Experimental Protocol: Isolation of Cocarboxylase from Brewer's Yeast
Lohmann and Schuster devised a multi-step purification protocol to isolate cocarboxylase from brewer's yeast, a rich source of the coenzyme. The following is a detailed reconstruction of their methodology:
Objective: To isolate and purify the heat-stable cofactor required for pyruvate decarboxylation by yeast carboxylase.
Starting Material: Bottom-fermenting brewer's yeast.
Methodology:
-
Preparation of Yeast Extract: A large quantity of brewer's yeast was boiled in water to inactivate enzymes and release the heat-stable cocarboxylase. The mixture was then filtered to obtain a clear extract.
-
Lead Acetate (B1210297) Precipitation: Neutral lead acetate solution was added to the yeast extract. This step precipitated various impurities, including proteins and nucleic acids, while cocarboxylase remained in the supernatant.
-
Mercuric Sulfate (B86663) Precipitation: The supernatant from the previous step was treated with a mercuric sulfate solution. Cocarboxylase formed an insoluble precipitate with mercury, allowing for its separation from other soluble components.
-
Decomposition of the Mercury Precipitate: The mercury precipitate was suspended in water, and hydrogen sulfide (B99878) was bubbled through the suspension. This step precipitated mercury as insoluble mercuric sulfide, releasing the cocarboxylase back into the solution.
-
Silver Nitrate (B79036) Precipitation: The filtrate was then treated with silver nitrate at a slightly acidic pH. Cocarboxylase precipitated as a silver salt.
-
Decomposition of the Silver Precipitate: The silver precipitate was decomposed with hydrochloric acid, yielding a solution of the chloride salt of cocarboxylase.
-
Fractional Precipitation with Alcohol and Acetone (B3395972): The solution was further purified by fractional precipitation using alcohol and acetone to remove remaining impurities.
-
Crystallization: The purified cocarboxylase was finally crystallized from an aqueous alcohol solution.
Quantitative Data: Purification of Cocarboxylase
| Purification Step | Total Activity (Conceptual Units) | Specific Activity (Conceptual Units/mg) | Yield (%) | Purification (Fold) |
| Boiled Yeast Extract | 100,000 | 1 | 100 | 1 |
| Supernatant after Lead Acetate | 95,000 | 5 | 95 | 5 |
| Redissolved Mercury Precipitate | 80,000 | 50 | 80 | 50 |
| Redissolved Silver Precipitate | 60,000 | 500 | 60 | 500 |
| Crystalline Cocarboxylase | 30,000 | 10,000 | 30 | 10,000 |
Identification as Thiamine Pyrophosphate
Through elemental analysis and chemical degradation studies of the crystalline cocarboxylase, Lohmann and Schuster determined its empirical formula and identified its constituent parts: a pyrimidine (B1678525) ring, a thiazole (B1198619) ring (the components of thiamine, which had been recently characterized), and two phosphate (B84403) groups. They concluded that cocarboxylase was the pyrophosphoric acid ester of thiamine.
Confirmation and Synthesis: The Work of Weijlard and Tauber
The structure proposed by Lohmann and Schuster was unequivocally confirmed in 1938 by John Weijlard and Henry Tauber, who successfully synthesized cocarboxylase chemically.[4] Their work, published in the Journal of the American Chemical Society, provided the final piece of the puzzle.
Experimental Protocol: Chemical Synthesis of Thiamine Pyrophosphate
Objective: To chemically synthesize cocarboxylase and demonstrate its identity with the natural product.
Methodology:
-
Phosphorylation of Thiamine: Thiamine hydrochloride was reacted with a mixture of phosphorus oxychloride and pyrophosphoric acid.
-
Isolation of the Synthetic Product: The reaction mixture was treated with a series of reagents to isolate the phosphorylated thiamine. This involved precipitation with acetone and purification via the formation of a silver salt, similar to the final steps of Lohmann and Schuster's isolation procedure.
-
Characterization and Comparison: The synthetic product was crystallized and its chemical and physical properties were compared to those of the natural cocarboxylase isolated from yeast. The two were found to be identical in terms of melting point, elemental analysis, and, most importantly, biological activity.
The Enzymatic Assay: Measuring Cocarboxylase Activity
The discovery and characterization of cocarboxylase were heavily reliant on a robust method for measuring its biological activity. The primary assay used was a manometric technique that measured the rate of carbon dioxide evolution from pyruvate by a carboxylase preparation from yeast.
Experimental Protocol: Manometric Assay of Cocarboxylase
Objective: To quantitatively determine the amount of cocarboxylase in a sample based on its ability to activate yeast carboxylase.
Apparatus: Warburg manometer.
Reagents:
-
Apo-carboxylase preparation: A yeast carboxylase preparation that had been treated to remove its native cocarboxylase (e.g., by washing with alkaline phosphate buffer).
-
Pyruvate solution: A solution of sodium pyruvate as the substrate.
-
Buffer solution: A buffer to maintain the optimal pH for the enzyme (typically around pH 6.0).
-
Sample containing cocarboxylase: The unknown sample to be assayed.
-
Standard cocarboxylase solution: A solution of known cocarboxylase concentration for calibration.
Methodology:
-
Preparation of the Reaction Mixture: The main compartment of the Warburg flask contained the apo-carboxylase preparation and the buffer. The side arm contained the pyruvate solution. The sample or standard solution was added to the main compartment.
-
Equilibration: The flasks were attached to the manometers and placed in a constant temperature water bath (e.g., 30°C) to equilibrate.
-
Initiation of the Reaction: After equilibration, the flasks were tipped to mix the pyruvate from the side arm with the contents of the main compartment, initiating the enzymatic reaction.
-
Measurement of CO2 Evolution: The pressure change due to the evolution of carbon dioxide was measured at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30 minutes).
-
Calculation of Activity: The rate of CO2 evolution was proportional to the concentration of cocarboxylase in the sample. The activity of the unknown sample was determined by comparing its rate of CO2 production to a standard curve generated with known concentrations of cocarboxylase.
The Broader Context: Cocarboxylase in Animal Tissues
Following the identification of cocarboxylase, researchers began to investigate its distribution and function in animal tissues. A key contribution in this area was made by Severo Ochoa and Rudolph Peters in 1938.[5][6] They developed a method for the differential determination of free thiamine and cocarboxylase in tissues, demonstrating that the phosphorylated form was the predominant and functionally important molecule.[5]
Experimental Protocol: Determination of Thiamine and Cocarboxylase in Tissues
Objective: To separately quantify the amounts of free thiamine and cocarboxylase in animal tissues.
Methodology:
-
Tissue Extraction: Tissues were extracted with hot trichloroacetic acid to precipitate proteins and extract both free thiamine and cocarboxylase.
-
Cocarboxylase Assay: An aliquot of the extract was directly assayed for cocarboxylase activity using the manometric method described above.
-
Total Thiamine Assay: Another aliquot of the extract was treated with a phosphatase enzyme (e.g., from pig kidney) to hydrolyze the cocarboxylase to free thiamine. The total free thiamine was then assayed. A common method at the time was the thiochrome (B1210408) method, which involves oxidizing thiamine to the fluorescent compound thiochrome and measuring the fluorescence.
-
Calculation of Free Thiamine: The amount of free thiamine in the original extract was calculated by subtracting the amount of thiamine equivalent to the cocarboxylase (determined in step 2) from the total thiamine (determined in step 3).
Signaling Pathways and Logical Relationships
The discovery of cocarboxylase as thiamine pyrophosphate illuminated a critical step in cellular metabolism. The following diagrams illustrate the key relationships and workflows described in this guide.
Figure 1: A timeline illustrating the key discoveries in the history of cocarboxylase.
Figure 2: The experimental workflow for the isolation of cocarboxylase from yeast.
Figure 3: The logical relationship of components in the enzymatic assay of cocarboxylase.
Conclusion
The discovery of cocarboxylase as thiamine pyrophosphate was a pivotal moment in our understanding of cellular metabolism and the function of vitamins. It was the result of a series of brilliant and painstaking experiments that laid the foundation for modern enzymology and our understanding of the biochemical roles of cofactors. The detailed methodologies developed by these pioneering scientists not only solved a fundamental biological question but also provided the tools for further exploration into the intricate world of metabolic pathways, a legacy that continues to inform research and drug development today.
References
- 1. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On cocarboxylase. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brill.com [brill.com]
- 3. 111.68.96.114:8088 [111.68.96.114:8088]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vitamin B(1) and cocarboxylase in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The estimation of cocarboxylase (vitamin B1 diphosphate ester) in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Cocarboxylase Tetrahydrate in Enzymatic Kinetics and Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase (B7798076), the biologically active form of thiamine (B1217682) (Vitamin B1), known as thiamine pyrophosphate (TPP), is a critical coenzyme in cellular metabolism. Its tetrahydrate form is a stable derivative used in various biochemical applications. This technical guide provides a comprehensive overview of the enzymatic kinetics and regulation of cocarboxylase tetrahydrate. We delve into its pivotal role in key metabolic pathways, detailing the kinetic parameters of its interaction with essential enzymes such as the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase. Furthermore, this guide outlines detailed experimental protocols for the enzymatic assays of these key enzymes and explores the intricate regulatory mechanisms that govern their activity. The content herein is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, neurodegenerative disorders, and cancer, where the function of TPP-dependent enzymes is of paramount importance.
Introduction: The Indispensable Coenzyme
Cocarboxylase, or thiamine pyrophosphate (TPP), is a derivative of thiamine (vitamin B1) synthesized via the enzyme thiamine diphosphokinase.[1] As an essential cofactor in all living systems, TPP is integral to a variety of biochemical reactions.[1] It plays a central role in carbohydrate and branched-chain amino acid metabolism.[1][2] TPP's mechanism of action is centered around its thiazole (B1198619) ring, which facilitates the cleavage of bonds adjacent to a carbonyl group.[3] This guide will focus on the enzymatic kinetics and regulation of this compound, the stable hydrated form of TPP, in the context of three key enzyme systems: the pyruvate dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase.
Enzymatic Kinetics of Cocarboxylase-Dependent Enzymes
The efficiency and affinity of cocarboxylase as a coenzyme are quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). The Km value for TPP indicates the concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the binding affinity between the enzyme and its coenzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
Quantitative Data on Kinetic Parameters
The following tables summarize the available quantitative data for the kinetic parameters of cocarboxylase and related substrates and inhibitors for key TPP-dependent enzymes. It is important to note that kinetic values can vary based on the enzyme source, experimental conditions, and assay methodology.
| Enzyme Complex | Coenzyme/Substrate | Km Value | Organism/Tissue | Reference |
| Pyruvate Dehydrogenase Complex | Thiamine Diphosphate (B83284) | 107 nM | Pig Heart | [4] |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.67 mM (apparent) | Mammalian Mitochondria | [5] |
| Transketolase (Mycobacterium tuberculosis) | Xylulose-5-phosphate | 0.35 ± 0.12 mM (apparent) | M. tuberculosis | [6] |
| Transketolase (Mycobacterium tuberculosis) | Fructose-6-phosphate | 0.63 ± 0.09 mM (apparent) | M. tuberculosis | [6] |
| Transketolase (Mycobacterium tuberculosis) | Ribose-5-phosphate | 0.82 ± 0.12 mM (apparent) | M. tuberculosis | [6] |
Table 1: Michaelis-Menten Constants (Km) for Cocarboxylase and Substrates
| Enzyme Complex | Inhibitor | Ki Value | Type of Inhibition | Organism/Tissue | Reference |
| Pyruvate Dehydrogenase Complex | Thiamin Thiazolone Pyrophosphate | < 0.5 nM | Competitive | E. coli | [7] |
| Transketolase (Baker's Yeast) | Thiamin Thiazolone Pyrophosphate | Not specified as tight | Competitive | Baker's Yeast | [8] |
Table 2: Inhibition Constants (Ki) for Cocarboxylase Analogs
Regulation of Cocarboxylase-Dependent Enzymes and Pathways
The activity of TPP-dependent enzymes is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including allosteric control by metabolic intermediates, covalent modification, and transcriptional regulation of the genes encoding the enzymes and TPP biosynthesis pathway.
Allosteric Regulation and Covalent Modification of the Pyruvate Dehydrogenase Complex (PDC)
The PDC is a critical control point in metabolism, and its activity is finely tuned by the energy status of the cell. High ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA allosterically activate pyruvate dehydrogenase kinase (PDK), which in turn phosphorylates and inactivates the E1 subunit of the PDC.[9] Conversely, pyruvate inhibits PDK.[10] The reactivation of the PDC is mediated by pyruvate dehydrogenase phosphatase (PDP), which dephosphorylates the E1 subunit.[10]
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition state analogs for thiamin pyrophosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transketolase - Wikipedia [en.wikipedia.org]
Cocarboxylase Tetrahydrate: The Catalytic Core of Krebs Cycle Entry and Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase (B7798076), the biologically active form of Vitamin B1 (thiamine), is chemically known as thiamine (B1217682) pyrophosphate (TPP). Its stable salt form, Cocarboxylase Tetrahydrate, is a critical coenzyme in cellular metabolism.[1] This guide provides a detailed examination of its indispensable role as a cofactor for key multi-enzyme complexes that govern the flow of metabolites into and through the Krebs cycle. We will explore the catalytic mechanism, present quantitative kinetic data, detail experimental protocols for activity measurement, and visualize the involved pathways and workflows. A thorough understanding of cocarboxylase's function is paramount for research into metabolic disorders, neurodegenerative diseases, and oncology, where the dysregulation of these pathways is a common feature.[2][3]
Introduction to Cocarboxylase (Thiamine Pyrophosphate)
Cocarboxylase, or thiamine pyrophosphate (TPP), is the active coenzyme derived from thiamine (Vitamin B1) through phosphorylation by the enzyme thiamine diphosphokinase.[4] It is a pivotal cofactor for several enzymes involved in the metabolism of carbohydrates and amino acids.[3] Its primary function lies in facilitating the decarboxylation of α-keto acids, a crucial step in linking glycolysis to the Krebs cycle and within the cycle itself.[1][5] TPP's mechanism of action centers on the acidic proton at the C2 position of its thiazole (B1198619) ring, which, upon removal, forms a potent nucleophilic carbanion, or ylide.[5] This ylide is the key to its catalytic power, enabling the cleavage of carbon-carbon bonds.
Core Involvement in the Krebs Cycle
Cocarboxylase is not a direct participant that is consumed in the Krebs cycle; rather, it is an essential catalytic cofactor for two monumental enzyme complexes that dictate the pace and flow of the cycle.
2.1 Pyruvate (B1213749) Dehydrogenase Complex (PDC): The Gateway to the Krebs Cycle
The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multi-enzyme assembly that catalyzes the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, into acetyl-CoA.[6][7] This reaction is the primary entry point for carbohydrate-derived carbons into the Krebs cycle.[1][8]
The PDC consists of three core enzymes:
-
Pyruvate Dehydrogenase (E1): Requires TPP as a cofactor.
-
Dihydrolipoamide Acetyltransferase (E2): Uses lipoamide (B1675559) as a cofactor.
-
Dihydrolipoamide Dehydrogenase (E3): Uses FAD as a cofactor.
Cocarboxylase is specifically required by the E1 component to initiate the decarboxylation of pyruvate.[1] Deficiency in thiamine severely impairs PDC function, leading to a bottleneck in aerobic respiration and a subsequent shift to anaerobic metabolism, resulting in lactate (B86563) accumulation.[3]
2.2 α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A Key Regulatory Point within the Cycle
Within the mitochondrial matrix, cocarboxylase is also the essential coenzyme for the α-ketoglutarate dehydrogenase complex (α-KGDH).[1] This complex is structurally and mechanistically homologous to the PDC and catalyzes a critical rate-limiting step within the Krebs cycle: the conversion of α-ketoglutarate to succinyl-CoA.[2][9] This reaction generates the second molecule of NADH and CO2 in the cycle.
Similar to PDC, the α-KGDH complex is composed of three enzymes, with the E1 component (α-ketoglutarate dehydrogenase) being TPP-dependent.[2] The activity of α-KGDH is a crucial control point, and its impairment due to cocarboxylase deficiency can lead to diminished energy production and has been implicated in oxidative stress and neurodegenerative diseases.[2][10]
Mechanism of Cocarboxylase Action
The catalytic cycle of TPP in both PDC and α-KGDH follows a similar mechanism, centered on the unique reactivity of its thiazole ring.
-
Ylide Formation: The proton on the C2 of the thiazole ring is acidic. It dissociates, forming a carbanion (ylide), which is a powerful nucleophile.[5]
-
Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the α-keto acid substrate (pyruvate or α-ketoglutarate).
-
Decarboxylation: This forms a covalent adduct. The positively charged nitrogen in the thiazole ring acts as an electron sink, stabilizing the negative charge that develops on the carbonyl carbon upon the release of CO2.
-
Intermediate Formation: The decarboxylation results in the formation of a resonance-stabilized enamine intermediate (hydroxyethyl-TPP from pyruvate or a succinyl-adduct from α-ketoglutarate).[5]
-
Transfer to E2: This activated aldehyde group is then transferred to the lipoamide cofactor of the E2 subunit, regenerating the TPP ylide to begin another catalytic cycle.
Quantitative Data
The interaction between cocarboxylase (TPP) and its dependent enzymes can be characterized by several kinetic parameters. These values can vary based on the enzyme source, purity, and assay conditions.
| Parameter | Value | Enzyme Complex | Species | Conditions | Reference |
| Km (TPP) | 107 nM | Pyruvate Dehydrogenase Complex | Pig Heart | Steady-state kinetics | [11] |
| Km (TPP) | 50 ± 10 nM | Pyruvate Dehydrogenase Complex | Pig Heart | Initial-velocity kinetics | [7] |
| Kd (TPP) | 6.2 - 8.2 µM | Pyruvate Dehydrogenase Complex | Pig Heart | Direct binding studies | [7] |
| Ki (Sodium Diphosphate) | 5.2 x 10-4 M | Pyruvate Dehydrogenase Complex | E. coli | Competitive inhibitor vs. TPP | [12] |
| Km (Pyruvate) | 25 ± 4 µM | Pyruvate Dehydrogenase Complex | Pig Heart | Initial-velocity kinetics | [7] |
| Km (Mg-Thiamine-PPi) | Decreased with AMP | α-Ketoglutarate Dehydrogenase | Cauliflower | AMP activation | [13] |
Experimental Protocols
Measuring the activity of TPP-dependent enzymes is crucial for diagnosing deficiencies and for research into metabolic modulation. Below are generalized protocols for colorimetric assays of PDC and α-KGDH activity.
5.1 Protocol: Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol is based on a coupled enzyme reaction where the NADH produced reduces a probe to a colored product, measured spectrophotometrically.[6][14][15]
A. Materials:
-
PDH Assay Buffer
-
PDH Substrate (containing Pyruvate and CoA)
-
PDH Developer (containing probe and diaphorase)
-
NADH Standard (for standard curve)
-
96-well clear, flat-bottom plate
-
Microplate reader (capable of reading at ~450 nm)
-
Tissue or cell homogenates
B. Sample Preparation:
-
Homogenize ~10 mg of tissue or 1x106 cells in 100 µL of ice-cold PDH Assay Buffer.[15]
-
Keep the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[15]
-
Collect the supernatant for the assay. Protein concentration should be determined to normalize activity.
C. Assay Procedure:
-
Standard Curve: Prepare a series of NADH standards (e.g., 0 to 12.5 nmol/well) in the 96-well plate. Adjust the final volume of each to 50 µL with PDH Assay Buffer.[15]
-
Samples: Add 5-50 µL of sample supernatant to wells. For samples with high background, prepare a parallel sample blank. Adjust the final volume to 50 µL with PDH Assay Buffer.
-
Reaction Mix: Prepare a master mix for each sample and standard. For each well, combine ~46 µL Assay Buffer, 2 µL PDH Developer, and 2 µL PDH Substrate. For sample blanks, substitute the substrate with assay buffer.
-
Measurement: Add 50 µL of the Reaction Mix to each well. Immediately place the plate in a reader pre-heated to 37°C and begin measuring the absorbance at 450 nm in kinetic mode for 30-60 minutes, with readings every 1-5 minutes.[15]
D. Calculation:
-
Determine the change in absorbance per minute (ΔA450/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the sample rates.
-
Using the NADH standard curve, calculate the amount of NADH produced by the sample per minute.
-
Express PDH activity as nmol/min/mg protein or mU/mg. One unit of PDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[14]
5.2 Protocol: α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay
The protocol for α-KGDH is analogous to the PDH assay, substituting the specific substrate.[2][10]
A. Materials:
-
α-KGDH Assay Buffer
-
α-KGDH Substrate (containing α-Ketoglutarate)
-
α-KGDH Developer
-
NADH Standard
-
All other materials as listed for the PDH assay.
B. Procedure: The sample preparation, assay procedure, and calculation steps are identical to those described for the PDH assay, with the substitution of the corresponding α-KGDH-specific reagents.[2][10][16]
Logical Relationships and Pathways
The central role of cocarboxylase stems from its position as the activated form of a fundamental vitamin, which then serves as the catalytic tool for enzymes at the heart of central metabolism.
Conclusion
This compound, as the stable form of thiamine pyrophosphate, is not merely an accessory molecule but lies at the catalytic heart of two of the most critical control points in central aerobic metabolism.[7] Its role in the Pyruvate Dehydrogenase and α-Ketoglutarate Dehydrogenase complexes makes it indispensable for the efficient entry of substrates into the Krebs cycle and for the cycle's continued operation. The quantitative and methodological data provided herein offer a robust framework for professionals engaged in metabolic research and the development of therapeutics targeting these vital energy pathways.
References
- 1. This compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 6. cellbiologics.com [cellbiologics.com]
- 7. benchchem.com [benchchem.com]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory properties of the pyruvate dehydrogenase complex from Escherichia coli. Studies on the thiamin diphosphate-dependent lag phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]
Cocarboxylase Tetrahydrate: A Technical Guide to its Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase (B7798076) tetrahydrate, the biologically active form of vitamin B1 (thiamine), is a critical coenzyme in cellular metabolism. As thiamine (B1217682) pyrophosphate (TPP), it plays a pivotal role in the catalytic cycles of key enzymes involved in carbohydrate and amino acid metabolism. This technical guide provides an in-depth overview of the structure, function, and mechanism of action of cocarboxylase tetrahydrate. It includes a compilation of its physicochemical properties, detailed experimental protocols for its analysis and the assessment of its enzymatic activity, and visual representations of its involvement in crucial metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in studies involving this essential coenzyme.
Introduction
Cocarboxylase, or thiamine pyrophosphate (TPP), is an essential coenzyme present in all living systems, where it catalyzes several fundamental biochemical reactions.[1] It is the active, coenzymatic form of thiamine (Vitamin B1) and is indispensable for cellular energy metabolism.[2] Its tetrahydrate form is a stable salt, making it suitable for research and pharmaceutical applications.[2] Cocarboxylase is crucial for the function of key enzyme complexes that link major metabolic pathways, including glycolysis and the citric acid cycle.[2] A deficiency in thiamine, and consequently cocarboxylase, can lead to severe metabolic and neurological disorders, highlighting its importance in human health.[3] This guide will delve into the core aspects of this compound, providing the necessary technical details for its study and application.
Structure and Physicochemical Properties
Cocarboxylase consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole ring.[1][3] The tetrahydrate form indicates the presence of four molecules of water of hydration.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₁₈N₄O₇P₂S·4H₂O | [4][6] |
| Molecular Weight | 496.37 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [4][5] |
| CAS Number | 68684-55-9 | [4][5] |
| Purity (HPLC) | 96 - 101% | [2][4] |
| Solubility | Soluble in water | [5][8] |
| pH (100 g/L in H₂O) | 2.4 - 3.2 (at 20°C) | [9] |
| Storage Conditions | Store at 0-8°C, hygroscopic | [4][8][10] |
| Melting Point | >170°C (decomposes) | [9] |
Function and Mechanism of Action
Cocarboxylase functions as a coenzyme for several crucial enzymes involved in carbohydrate and branched-chain amino acid metabolism.[11][12] Its primary role is in the catalysis of decarboxylation and transketolation reactions.[3]
The key to cocarboxylase's function lies in the acidic proton at the C2 position of the thiazole ring.[1] Deprotonation of this carbon results in the formation of a reactive ylide, which can nucleophilically attack the carbonyl carbon of α-keto acids like pyruvate (B1213749) and α-ketoglutarate.[1][3] This is followed by decarboxylation, where the thiazolium ring acts as an electron sink to stabilize the resulting carbanion intermediate.[2]
Key Enzymatic Reactions
Cocarboxylase is a vital cofactor for the following enzyme complexes:
-
Pyruvate Dehydrogenase Complex (PDC): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[11][12]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[11][12]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[11]
-
Transketolase: An enzyme in the pentose (B10789219) phosphate (B84403) pathway that catalyzes the transfer of two-carbon units from a ketose to an aldose.[3][12]
Signaling Pathways and Metabolic Integration
Cocarboxylase is central to cellular energy metabolism, and its-dependent enzymes are critical nodes in metabolic pathways.
Pyruvate Dehydrogenase Complex and the Citric Acid Cycle
The pyruvate dehydrogenase complex is a multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate. This reaction is a critical checkpoint in metabolism, committing the carbon atoms of carbohydrates to either oxidation in the citric acid cycle or to fatty acid synthesis.[13]
Pentose Phosphate Pathway
In the pentose phosphate pathway, cocarboxylase is the coenzyme for transketolase, which is essential for the interconversion of sugar phosphates.[3] This pathway is crucial for generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the analysis of cocarboxylase and the assessment of its enzymatic function.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol describes a general method for the quantitative analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents:
-
This compound reference standard.
-
Mobile Phase: A suitable buffered aqueous solution with an organic modifier (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer, pH adjusted). The exact composition should be optimized based on the specific column and system.
-
Diluent: Deionized water or a weak buffer.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Enzymatic Assay of Pyruvate Dehydrogenase (PDH) Activity
This protocol describes a coupled spectrophotometric assay to measure the activity of the pyruvate dehydrogenase complex, for which cocarboxylase is an essential cofactor.
-
Principle: The activity of PDH is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction is coupled to the formation of acetyl-CoA, which then reacts with oxaloacetate to form citrate (B86180), catalyzed by citrate synthase.
-
Reagents:
-
Assay Buffer: 0.25 M Tris-HCl buffer, pH 8.0.
-
Substrate Solution: 0.2 M Sodium pyruvate.
-
Cofactor Solution: 40 mM Thiamine pyrophosphate (cocarboxylase), 4 mM Coenzyme A (CoA), 40 mM NAD⁺, 10 mM MgCl₂.
-
Coupling Enzyme: Citrate synthase.
-
Reaction Initiator: Cell or tissue extract containing PDH.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate solution, and cofactor solution in a cuvette.
-
Add the cell or tissue extract to the cuvette and mix gently.
-
Initiate the reaction by adding citrate synthase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH formation is proportional to the PDH activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay is a reliable biomarker for thiamine status, reflecting the in vivo availability of cocarboxylase.[5][14]
-
Principle: The assay measures the activity of transketolase in erythrocytes with and without the addition of exogenous TPP. The ratio of the stimulated to the basal activity gives the ETKAC.[14] The transketolase reaction is coupled to the oxidation of NADH, which is monitored at 340 nm.[15]
-
Reagents:
-
Tris-HCl buffer.
-
Ribose-5-phosphate (substrate).
-
Thiamine pyrophosphate (TPP) solution.
-
NADH solution.
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Hemolysate prepared from washed erythrocytes.
-
-
Procedure:
-
Basal Activity: Prepare a reaction mixture containing the buffer, ribose-5-phosphate, NADH, and coupling enzymes. Add the hemolysate to initiate the reaction. Monitor the decrease in absorbance at 340 nm.
-
Stimulated Activity: Prepare a similar reaction mixture but with the addition of a saturating concentration of TPP. Add the hemolysate and monitor the absorbance at 340 nm.
-
Calculation: The ETKAC is calculated as the ratio of the stimulated activity to the basal activity. An ETKAC value above a certain threshold (e.g., >1.25) is indicative of thiamine deficiency.[14]
-
Conclusion
This compound is a cornerstone of cellular metabolism, indispensable for the generation of energy and the biosynthesis of essential molecules. A thorough understanding of its structure, function, and the methodologies for its analysis is paramount for researchers in the fields of biochemistry, nutrition, and drug development. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation into the multifaceted roles of this vital coenzyme and its implications for human health and disease.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. CHEM 245 - Lecture 26 [guweb2.gonzaga.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 7. Quantitative determination of cocarboxylase by ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101787048B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. sketchviz.com [sketchviz.com]
- 10. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]
- 11. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
A Technical Guide to Cocarboxylase Tetrahydrate's Role in α-Keto Acid Decarboxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cocarboxylase (B7798076) Tetrahydrate
Cocarboxylase, chemically known as thiamine (B1217682) pyrophosphate (TPP) or thiamine diphosphate (B83284) (ThDP), is the biologically active form of thiamine (Vitamin B1).[1][2] The tetrahydrate form simply indicates the presence of four water molecules within the crystal structure, which can affect its solubility and stability.[3] As an essential coenzyme in all living systems, cocarboxylase plays a pivotal role in central metabolic pathways, most notably in the decarboxylation of α-keto acids.[1][4] These reactions are fundamental to cellular respiration and the metabolism of carbohydrates and amino acids.[2][5] Its function is critical for the activity of several multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (OGDC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC).[2][6] A deficiency in thiamine, and consequently cocarboxylase, leads to severe metabolic disorders, underscoring its importance in cellular energy production and overall health.[4]
The Core Catalytic Mechanism
The catalytic power of cocarboxylase resides in its thiazolium ring. This heterocyclic system facilitates the cleavage of the C-C bond adjacent to the carbonyl group of α-keto acids, a notoriously difficult reaction to perform under physiological conditions. The mechanism proceeds through several key steps.[1][7]
-
Ylid Formation: The process begins with the deprotonation of the C2 carbon of the thiazolium ring, which is made acidic by the adjacent positively charged nitrogen atom. This forms a highly reactive carbanion, or ylid.[8]
-
Nucleophilic Attack: The TPP ylid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-keto acid substrate (e.g., pyruvate).[1]
-
Decarboxylation: This addition creates an adduct. The positively charged nitrogen of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops on the carbonyl carbon upon the departure of CO2. This is the critical decarboxylation step.[8]
-
Enamine Intermediate Formation: The loss of CO2 results in a resonance-stabilized enamine intermediate (e.g., hydroxyethyl-TPP). This intermediate is the linchpin from which various subsequent reactions can proceed.[8]
-
Product Release: The acyl group is transferred from the enamine intermediate to an acceptor molecule (like lipoamide (B1675559) in the PDC), and the TPP coenzyme is regenerated, completing the catalytic cycle.[7][9]
Caption: General mechanism of TPP-dependent α-keto acid decarboxylation.
Key TPP-Dependent Enzyme Complexes
Cocarboxylase functions as a prosthetic group for the E1 subunit of large, multi-enzyme complexes that catalyze the oxidative decarboxylation of different α-keto acids.
Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme assembly that links the glycolytic pathway to the citric acid cycle.[10] It catalyzes the irreversible conversion of pyruvate into acetyl-CoA, CO2, and NADH.[7] The complex consists of multiple copies of three core enzymes:
-
E1 (Pyruvate Dehydrogenase): Contains TPP as its coenzyme and is responsible for the decarboxylation of pyruvate.[7][11]
-
E2 (Dihydrolipoyl Transacetylase): Contains a lipoamide prosthetic group that accepts the hydroxyethyl (B10761427) group from TPP, oxidizes it to an acetyl group, and transfers it to coenzyme A (CoA).[12]
-
E3 (Dihydrolipoyl Dehydrogenase): Contains FAD and reoxidizes the reduced lipoamide on E2, transferring the reducing equivalents to NAD+ to form NADH.[12]
References
- 1. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 5. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
The Nexus of Cellular Vigor: A Technical Guide to Cocarboxylase Tetrahydrate's Role in Energy Metabolism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Cocarboxylase (B7798076) tetrahydrate, the biologically active coenzyme form of thiamine (B1217682) (Vitamin B1), known as thiamine pyrophosphate (TPP), is a linchpin in cellular energy metabolism. Its fundamental role as a cofactor for several key enzymatic complexes governs the flux of metabolites through the central energy-yielding pathways. This technical guide provides an in-depth exploration of the biochemical linkage between cocarboxylase tetrahydrate and cellular energy production. It details the mechanisms of action of TPP-dependent enzymes, presents quantitative data on the metabolic impact of thiamine availability, outlines detailed experimental protocols for the assessment of TPP-related enzyme activity and quantification, and provides visual representations of the pertinent metabolic pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Introduction: this compound - The Bioactive Form of Thiamine
This compound is the stable, hydrated form of thiamine pyrophosphate (TPP).[1] It is synthesized in the cytosol from thiamine and adenosine (B11128) triphosphate (ATP) by the enzyme thiamine diphosphokinase.[2] TPP is an indispensable coenzyme in all living organisms, playing a critical role in carbohydrate and amino acid metabolism.[2][3] Its importance is underscored by the fact that thiamine deficiency leads to severe metabolic dysregulation, manifesting in diseases such as beriberi and Wernicke-Korsakoff syndrome, which are characterized by impaired energy production.[4]
The catalytic prowess of cocarboxylase resides in its thiazole (B1198619) ring, which can be deprotonated to form a carbanion. This carbanion acts as a nucleophile, enabling the decarboxylation of α-keto acids and the transfer of aldehyde groups—reactions that are central to cellular bioenergetics.[1]
Core Metabolic Pathways Dependent on this compound
Cocarboxylase is a critical cofactor for several multienzyme complexes that catalyze irreversible steps in cellular metabolism, thereby acting as key regulatory points.
Glycolysis and the Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) forms the crucial link between glycolysis and the citric acid cycle (Krebs cycle).[5] It catalyzes the oxidative decarboxylation of pyruvate, the end-product of glycolysis, to acetyl-CoA. This reaction is a commitment step for the entry of glucose-derived carbons into the Krebs cycle for complete oxidation and substantial ATP production.[5] Cocarboxylase is the essential coenzyme for the first component of the PDC, pyruvate dehydrogenase (E1).[1]
-
Mechanism of Action in PDC: The TPP carbanion attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate. This facilitates the decarboxylation of pyruvate and the subsequent transfer of the resulting hydroxyethyl (B10761427) group to the lipoamide (B1675559) cofactor of the second enzyme in the complex, dihydrolipoyl transacetylase (E2).
The Citric Acid Cycle (Krebs Cycle) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Within the mitochondrial matrix, the α-ketoglutarate dehydrogenase complex (KGDHC) is a key regulatory enzyme of the Krebs cycle. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that is structurally and mechanistically analogous to the one catalyzed by PDC.[6] This step is a major source of NADH for the electron transport chain. Cocarboxylase is the essential coenzyme for the α-ketoglutarate dehydrogenase (E1k) component of the complex.[6]
-
Mechanism of Action in KGDHC: Similar to its role in PDC, TPP facilitates the decarboxylation of α-ketoglutarate and the transfer of the succinyl group to the lipoamide cofactor of the dihydrolipoyl succinyltransferase (E2k) subunit.
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Transketolase (TK)
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[7] Cocarboxylase is a vital coenzyme for the enzyme transketolase (TK), which functions in the non-oxidative branch of the PPP.[7]
-
Mechanism of Action in Transketolase: Transketolase catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. TPP stabilizes the two-carbon intermediate, facilitating its transfer and the interconversion of sugar phosphates.
Branched-Chain Amino Acid Catabolism and the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)
The catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine involves an oxidative decarboxylation step catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[2] This complex is also TPP-dependent and shares a similar structure and reaction mechanism with PDC and KGDHC. The breakdown of BCAAs contributes to the pool of acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle.
Quantitative Impact of this compound on Cellular Metabolism
The availability of cocarboxylase has a quantifiable impact on enzyme kinetics, metabolite concentrations, and overall cellular energy status.
Enzyme Kinetics
The affinity of TPP-dependent enzymes for their cofactor is a critical determinant of their activity, especially under conditions of limited thiamine availability.
| Enzyme Complex | Species/Source | Kinetic Parameter | Value | Reference |
| Pyruvate Dehydrogenase Complex (PDC) | Pig Heart | Km for TPP | 50 ± 10 nM | [8] |
| Pyruvate Dehydrogenase Complex (PDC) | Pig Heart | Kd for TPP | 6.2 - 8.2 µM | [8] |
| Pyruvate Dehydrogenase Complex (PDC) | Pig Heart | Km for Pyruvate | 25 ± 4 µM | [8] |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Bovine Adrenals | Km for α-ketoglutarate | 0.190 mM | [9] |
| Transketolase | Human Erythrocytes | Apparent Km for TDP (with pre-incubation) | 65 ± 14 nM | [1] |
| Transketolase | Human Erythrocytes | Apparent Km for TDP (without pre-incubation) | 2.3 ± 1.6 µM | [1] |
Metabolite Concentrations
Thiamine deficiency leads to a bottleneck in the metabolic pathways catalyzed by TPP-dependent enzymes, resulting in the accumulation of upstream metabolites and a depletion of downstream products.
| Condition | Metabolite | Fold Change/Observation | Cell/Tissue Type | Reference |
| Thiamine Deficiency | Pyruvate | Increased | SK-N-BE cells | [10] |
| Thiamine Deficiency | Lactate | Increased | SK-N-BE cells | [10] |
| Thiamine Supplementation | Pyruvate | Decreased | Burn Patients | [11] |
| Thiamine Supplementation | Lactate | Decreased | Burn Patients | [11] |
| Thiamine Deficiency | α-ketoglutarate | Accumulation | General | [4] |
| Thiamine Deficiency | Succinate Dehydrogenase Activity | Decreased by 27% | Mouse Brain | [5] |
| Thiamine Deficiency | Succinate Thiokinase Activity | Decreased by 24% | Mouse Brain | [5] |
ATP Production and Cellular Respiration
The impairment of PDC and KGDHC activity in thiamine deficiency directly compromises the cell's ability to generate ATP through aerobic respiration.
| Condition | Parameter | Observation | Model System | Reference |
| Thiamine Deficiency | Mitochondrial ATP Production | Reduced | General | [12] |
| TPP Treatment (300 µM) | ATP Levels after Ischemia | Higher compared to untreated | Rat Heart | [13] |
| Thiamine Deficiency | Brain State 3 Respiration (with pyruvate/malate) | Decreased | Rat Brain Mitochondria | [14] |
| Thiamine Deficiency | Brain State 3 Respiration (with α-ketoglutarate) | Decreased | Rat Brain Mitochondria | [14] |
| Thiamine Supplementation | Left Ventricular Ejection Fraction | Significantly improved | Heart Failure Patients | [15] |
| TPP Administration | Serum Lactate | Significantly lower post-exercise | Horses | [16] |
| TPP Administration | VO2max | Higher than placebo | Athletes |
Signaling Pathways and Experimental Workflows
Central Role of Cocarboxylase in Energy Metabolism
Caption: Cocarboxylase (TPP) as a key cofactor in central metabolic pathways.
Experimental Workflow for TPP Quantification via HPLC
Caption: Workflow for quantifying TPP in biological samples using HPLC.
Detailed Experimental Protocols
Protocol for Pyruvate Dehydrogenase (PDH) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for measuring PDH activity in cell and tissue lysates.
-
Principle: PDH catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The produced NADH is then used to reduce a probe, resulting in a colorimetric product that can be measured at 450 nm.
-
Reagents:
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer (contains probe and diaphorase)
-
NAD⁺
-
Cofactor solution (containing TPP and MgCl₂)
-
NADH Standard (for calibration curve)
-
-
Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold PDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare NADH standards in a 96-well plate to generate a standard curve (0 to 10 nmol/well). Adjust the volume of each standard to 50 µL with PDH Assay Buffer.
-
Add 10-50 µL of sample supernatant to separate wells. Adjust the final volume to 50 µL with PDH Assay Buffer.
-
Prepare a master reaction mix for each sample and standard containing:
-
PDH Assay Buffer
-
PDH Developer
-
NAD⁺
-
Cofactor Solution
-
PDH Substrate
-
-
Add 50 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 440-450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Calculation:
-
Determine the change in absorbance per minute (ΔOD/min) for each sample from the linear portion of the curve.
-
Calculate the NADH generated by the sample using the NADH standard curve.
-
PDH activity (mU/mg) = (NADH generated (nmol/min) / protein in sample (mg)) * 1000. One unit of PDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Protocol for α-Ketoglutarate Dehydrogenase (KGDHC) Activity Assay (Colorimetric)
This protocol is for the measurement of KGDHC activity and is similar in principle to the PDH assay.
-
Principle: KGDHC converts α-ketoglutarate to succinyl-CoA, reducing NAD⁺ to NADH. The NADH is then measured colorimetrically.
-
Reagents:
-
KGDH Assay Buffer
-
KGDH Substrate (α-ketoglutarate)
-
KGDH Developer
-
NAD⁺
-
CoA
-
TPP
-
NADH Standard
-
-
Sample Preparation:
-
Homogenize tissue (10 mg) or isolated mitochondria in 100 µL of ice-cold KGDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Procedure (96-well plate format):
-
Prepare NADH standards as in the PDH assay.
-
Add 5-50 µL of sample supernatant to wells. Adjust volume to 50 µL with KGDH Assay Buffer.
-
Prepare a reaction mix containing KGDH Assay Buffer, KGDH Developer, NAD⁺, CoA, and TPP.
-
Add 50 µL of the reaction mix to each well, followed by the addition of the KGDH substrate to initiate the reaction.
-
Measure absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.
-
-
Calculation: Calculate KGDHC activity as described for the PDH assay.
Protocol for Erythrocyte Transketolase (ETK) Activity Assay
This is a functional assay to assess thiamine status by measuring the activity of transketolase in red blood cells.
-
Principle: The activity of transketolase is measured in a red blood cell lysate with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition (the "TPP effect") indicates a deficiency in endogenous cocarboxylase. The reaction is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Saline solution (0.9% NaCl)
-
Lysing solution
-
Reaction buffer (containing triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
Ribose-5-phosphate (substrate)
-
NADH
-
TPP solution
-
-
Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Wash erythrocytes three times with saline solution, centrifuging and removing the supernatant and buffy coat each time.
-
Lyse the packed red blood cells with a lysing solution.
-
Centrifuge to remove cell debris and collect the hemolysate.
-
-
Assay Procedure:
-
For each sample, set up two reactions: one for basal activity and one for stimulated activity (with added TPP).
-
To each cuvette, add reaction buffer and NADH.
-
Add the hemolysate to each cuvette. For the stimulated activity cuvette, also add the TPP solution.
-
Incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ribose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
-
Calculation:
-
Calculate the rate of NADH consumption (ΔA340/min) for both basal and stimulated reactions.
-
Erythrocyte Transketolase Activity Coefficient (ETKAC) = (Stimulated Activity / Basal Activity).
-
An ETKAC of 1.0-1.15 is considered normal, 1.15-1.25 indicates marginal deficiency, and >1.25 indicates severe thiamine deficiency.
-
Protocol for Cocarboxylase (TPP) Quantification by HPLC with Fluorescence Detection
This method allows for the sensitive and specific quantification of TPP in biological samples.
-
Principle: Thiamine and its phosphate esters, including TPP, are extracted from the sample and then derivatized to form highly fluorescent thiochrome derivatives. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
-
Reagents:
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide (B76249)
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Mobile phase (e.g., phosphate buffer and methanol)
-
TPP standard solution
-
-
Sample Preparation:
-
Homogenize tissue or cells in cold TCA solution to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
To an aliquot of the supernatant, add potassium ferricyanide solution in a strong alkaline medium (NaOH).
-
Vortex briefly to allow the formation of thiochrome-TPP.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase column.
-
Elute the thiochrome derivatives using an isocratic or gradient mobile phase.
-
Detect the thiochrome-TPP using a fluorescence detector with an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of TPP standard.
-
Quantify the TPP in the sample by comparing its peak area or height to the standard curve.
-
Conclusion
This compound is a central molecule in cellular energy metabolism, acting as an essential cofactor for key enzymes in carbohydrate and amino acid catabolism. A thorough understanding of its role is paramount for research into metabolic disorders, neurodegenerative diseases, and for the development of therapeutic strategies targeting cellular bioenergetics. The quantitative data and detailed protocols provided in this guide offer a valuable resource for scientists and clinicians working in these fields, facilitating further investigation into the intricate and vital functions of this essential coenzyme.
References
- 1. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamine preserves mitochondrial function in a rat model of traumatic brain injury, preventing inactivation of the 2-oxoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiamine administration may increase survival benefit in critically ill patients with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamine deficiency: a commonly unrecognised but easily treatable condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiamine treatment preserves cardiac function against ischemia injury via maintaining mitochondrial size and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain mitochondrial metabolism in experimental thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Thiamine on Cardiac Function in Patients With Systolic Heart Failure: Systematic Review and Metaanalysis of Randomized, Double-Blind, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Determining Cocarboxylase Tetrahydrate Activity: A Guide to Assay Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Cocarboxylase (B7798076) tetrahydrate (Thiamine Pyrophosphate - TPP) activity. Cocarboxylase, the biologically active form of vitamin B1, is a critical coenzyme in carbohydrate metabolism. Its accurate quantification is essential in various research and development settings, including nutritional science, diagnostics, and drug development.
This guide covers three primary assay methodologies: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in understanding the underlying principles and workflows.
Data Presentation: Comparison of Assay Methods
The following table summarizes the key quantitative performance parameters for the described assay methods, allowing for an informed selection based on specific experimental needs.
| Parameter | Spectrophotometric Assay | HPLC with Fluorescence Detection | Enzymatic Assay (ETKAC) |
| Principle | Oxidation of thiamine (B1217682) to a colored product. | Separation and quantification of thiochrome (B1210408) derivative. | Measurement of transketolase activity. |
| Linearity Range | 2 - 80 µM | 3 - 4000 nmol/L | Dependent on enzyme kinetics |
| Limit of Detection (LOD) | 0.8 µM | ~130 pg on column | N/A (functional assay) |
| Limit of Quantification (LOQ) | Not explicitly stated | 3 nmol/L | N/A (functional assay) |
| Precision (RSD%) | < 2% | < 9.4% | Assay dependent |
| Sample Throughput | High | Moderate | Low to Moderate |
| Specificity | Moderate to High | High | High (functional) |
| Instrumentation | Spectrophotometer | HPLC system with fluorescence detector | Spectrophotometer |
I. Spectrophotometric Assay for Cocarboxylase (as Thiamine)
This method is based on the oxidation of thiamine (the precursor of cocarboxylase, which can be converted to thiamine by enzymatic hydrolysis prior to the assay) to a colored product, which is then quantified using a spectrophotometer.
Experimental Protocol
1. Reagents and Materials:
-
Cocarboxylase tetrahydrate standard
-
18-molybdodiphosphate (18-MPC) solution (4 mM)
-
Sodium carbonate solution (10%)
-
Distilled water
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
2. Standard Preparation:
-
Prepare a stock solution of this compound in distilled water.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 2 to 80 µM.
3. Sample Preparation:
-
For samples containing cocarboxylase, enzymatic hydrolysis to thiamine may be required for some spectrophotometric methods. This can be achieved by incubating the sample with a phosphatase enzyme.
-
Dilute the sample appropriately with distilled water to fall within the linear range of the assay.
4. Assay Procedure:
-
In a 25 mL volumetric flask, add a known volume of the standard or sample solution.
-
Add 4 mL of 4 mM 18-MPC solution.
-
Add 6 mL of 10% sodium carbonate solution to achieve a pH of approximately 10.
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for 7 minutes at room temperature.
-
Measure the absorbance of the resulting blue-colored solution at 820 nm against a reagent blank.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of thiamine in the sample from the calibration curve.
-
If a hydrolysis step was performed, calculate the original cocarboxylase concentration by accounting for the dilution and the molecular weight difference.
II. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers high specificity and sensitivity for the direct quantification of cocarboxylase (thiamine pyrophosphate). The method involves the derivatization of TPP to a fluorescent thiochrome derivative, followed by separation and detection using reverse-phase HPLC.
Experimental Protocol
1. Reagents and Materials:
-
This compound standard
-
Trichloroacetic acid (TCA) solution (10%)
-
Potassium ferricyanide (B76249) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (pH 8.6, 90 mmol/L)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
-
Centrifuge
-
Vortex mixer
2. Standard Preparation:
-
Prepare a stock solution of this compound in 0.1 M HCl. This solution is stable for several months when stored at -70°C.
-
Prepare working standards by diluting the stock solution in a suitable matrix (e.g., bovine serum albumin solution) to concentrations ranging from 20 to 80 µg/L.
3. Sample Preparation (from whole blood):
-
To 0.2 mL of whole blood, add 0.2 mL of 0.2 mol/L potassium acetate (B1210297) (pH 4.5) and 0.2 mL of 10% TCA.
-
Vortex the mixture and let it stand for 10 minutes at room temperature to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Collect the clear supernatant for derivatization.
4. Pre-column Derivatization:
-
To the supernatant, add an alkaline solution of potassium ferricyanide to oxidize TPP to the fluorescent thiochrome derivative.
-
The reaction is typically rapid and can be performed at room temperature.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic modifier like methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
6. Data Analysis:
-
Identify the peak corresponding to the thiochrome derivative of cocarboxylase based on its retention time compared to the standard.
-
Quantify the peak area and calculate the concentration of cocarboxylase in the sample using a calibration curve generated from the standards.
III. Enzymatic Assay: Erythrocyte Transketolase Activity Coefficient (ETKAC)
This is a functional assay that assesses cocarboxylase status by measuring the activity of the TPP-dependent enzyme, transketolase, in erythrocytes. The assay determines the extent to which the enzyme is saturated with its coenzyme, providing an indirect measure of cocarboxylase availability.
Experimental Protocol
1. Reagents and Materials:
-
Hemolysate from washed erythrocytes
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
NADH
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Reaction buffer (e.g., Tris-HCl)
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Sample Preparation:
-
Collect whole blood in a heparinized tube.
-
Centrifuge to separate plasma and buffy coat from erythrocytes.
-
Wash the erythrocytes multiple times with a saline solution.
-
Lyse the washed erythrocytes by adding distilled water or a hypotonic buffer to prepare a hemolysate.
-
Determine the hemoglobin concentration in the hemolysate.
3. Assay Procedure:
-
The assay is performed in two parallel reactions for each sample:
-
Basal activity: Measures the endogenous transketolase activity.
-
Stimulated activity: Measures the transketolase activity after the addition of exogenous TPP.
-
-
In a cuvette or microplate well, combine the reaction buffer, auxiliary enzymes, NADH, and ribose-5-phosphate.
-
For the "stimulated activity" reaction, add an excess of TPP solution.
-
Add the hemolysate to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.
4. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for both the basal and stimulated reactions.
-
Calculate the Erythrocyte Transketolase Activity Coefficient (ETKAC) using the following formula: ETKAC = (Stimulated Activity) / (Basal Activity)
-
An ETKAC value greater than a defined cutoff (typically around 1.15-1.25) is indicative of thiamine deficiency.
Visualizations
Cocarboxylase (TPP) in the Pyruvate Dehydrogenase Complex
Caption: Role of Cocarboxylase in the Pyruvate Dehydrogenase Complex.
Experimental Workflow for HPLC Analysis of Cocarboxylase
Caption: HPLC workflow for Cocarboxylase determination.
Application Note and Protocol: HPLC Analysis of Thiamine Pyrophosphate Tetrahydrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a crucial coenzyme in carbohydrate and energy metabolism.[1][2] Its accurate quantification in biological samples such as blood and tissues is essential for diagnosing thiamine deficiency-related disorders, including Wernicke-Korsakoff syndrome and beriberi, and for research in neurodegenerative diseases.[1] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and widely accepted method for the determination of TPP.[1] This application note provides a detailed protocol for the analysis of thiamine pyrophosphate tetrahydrate in biological samples using reversed-phase HPLC with pre-column derivatization.
Principle
The method involves the extraction of thiamine pyrophosphate from the biological matrix, followed by protein precipitation. The extracted TPP is then derivatized to a highly fluorescent thiochrome (B1210408) derivative using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. The resulting thiochrome derivative is separated by reversed-phase HPLC and quantified using a fluorescence detector.
Apparatus and Reagents
3.1. Apparatus
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 125 mm x 4 mm)[3]
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
1.5 ml reaction tubes
-
Syringe filters (0.22 μm)
3.2. Reagents
-
Thiamine pyrophosphate tetrahydrate standard
-
Trichloroacetic acid (TCA)[4]
-
Potassium ferricyanide [K3(Fe(CN)6)][5]
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)[5]
-
Sodium dihydrogen phosphate (B84403)
-
Deionized water
-
EDTA-blood for sample collection[3]
Experimental Protocols
4.1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of thiamine pyrophosphate tetrahydrate in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 0.1 to 25 µg/mL.[6]
4.2. Sample Preparation (Whole Blood)
-
Collection: Collect whole blood samples in EDTA-containing tubes.[3]
-
Precipitation: To 100 µL of whole blood, add 100 µL of 10% trichloroacetic acid (TCA).[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the clear supernatant for the derivatization step.
4.3. Pre-Column Derivatization
-
Reaction Mixture: In a new reaction tube, mix 50 µL of the supernatant (or standard solution) with 50 µL of a solution containing potassium ferricyanide and sodium hydroxide.
-
Incubation: Incubate the mixture in the dark at room temperature for 10 minutes to allow for the formation of the thiochrome derivative.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of thiamine pyrophosphate.
| Parameter | Value |
| Column | Reversed-phase C18, 125 mm x 4 mm, 5 µm |
| Mobile Phase | Isocratic elution with 20 mmol/L sodium dihydrogen phosphate buffer (pH 4.6) containing 10 g/L acetonitrile.[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3] |
| Fluorescence Detection | Excitation: 365 nm, Emission: 440 nm[3] |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative performance of this method is summarized in the tables below.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time (Thiochrome-TPP) | ~ 4.5 min |
| Linearity Range | 0.02 - 5 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 130 pg on column | [5] |
| Limit of Quantification (LOQ) | 300 pg on column | [5] |
| Recovery | > 90% | [5] |
| Within-run Coefficient of Variation (CV) | < 3.5% | [7] |
| Between-run Coefficient of Variation (CV) | < 8% | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of TPP.
Method Validation Parameters Relationship
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Presence of thiamine pyrophosphate in mammalian peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Fluorometric Detection of Cocarboxylase Tetrahydrate in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase (B7798076), also known as thiamine (B1217682) pyrophosphate (TPP), is the biologically active form of vitamin B1 (thiamine) and a critical coenzyme in cellular metabolism.[1][2] It plays a pivotal role in the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway, essential for energy production and the synthesis of nucleic acids.[3][4] Accurate quantification of cocarboxylase in tissues is crucial for understanding metabolic processes, diagnosing thiamine deficiency-related disorders, and for drug development targeting metabolic pathways.
This document provides detailed application notes and protocols for the fluorometric detection of cocarboxylase tetrahydrate in tissue samples. The primary method described is the oxidation of thiamine and its phosphate esters to the highly fluorescent derivative, thiochrome (B1210408), which can be quantified using fluorometry.[5][6]
Data Presentation
The following tables summarize the quantitative data from various fluorometric methods for the detection of thiamine and its derivatives.
Table 1: Performance Characteristics of Different Fluorometric Methods
| Method/Oxidant | Linear Range | Limit of Detection (LOD) | Reference |
| Mercury(II) | 4 x 10⁻⁸ – 3 x 10⁻⁵ M | Not Specified | [7] |
| Au³⁺-mediated | 1.0 x 10⁻⁹ – 1.0 x 10⁻³ M | 2.0 x 10⁻⁶ M | [8] |
| Hemoglobin–Cu₃(PO₄)₂ Nanoflowers | 5 x 10⁻⁸ – 5 x 10⁻⁵ M | 4.8 x 10⁻⁸ M | [9] |
| Thiamine Binding Protein (TBP) Liposome Assay | Not Specified | 0.5 nM | [5] |
Table 2: Excitation and Emission Wavelengths for Thiochrome
| Wavelength | Range | Reference |
| Excitation | 360 - 375 nm | [6][10] |
| Emission | 430 - 450 nm | [6][10] |
Signaling Pathway
Cocarboxylase (TPP) is a central coenzyme in carbohydrate metabolism, linking glycolysis to the citric acid cycle and playing a key role in the pentose phosphate pathway.
Caption: Role of Cocarboxylase (TPP) in Cellular Metabolism.
Experimental Protocols
This section details the protocol for the fluorometric determination of cocarboxylase in tissue samples. The workflow involves tissue homogenization, enzymatic hydrolysis, protein precipitation, conversion to thiochrome, and fluorescence measurement.
Experimental Workflow
Caption: Workflow for Fluorometric Detection of Cocarboxylase.
Materials and Reagents
-
Tissue Samples
-
0.1 N Hydrochloric Acid (HCl)
-
2.5 M Sodium Acetate (B1210297) Solution
-
Taka-diastase
-
50% Trichloroacetic Acid (TCA) Solution
-
Potassium Ferricyanide (B76249) Solution (e.g., 600 mg/L in 40 g/L NaOH)
-
This compound Standard
-
Deionized Water
-
Phosphate Buffer
-
Homogenizer
-
Centrifuge
-
Fluorometer or HPLC with Fluorescence Detector
-
0.45 µm Filters
Sample Preparation Protocol
This protocol is adapted from methods for food sample analysis and is suitable for tissue samples.[10]
-
Homogenization:
-
Weigh approximately 1-5 g of fresh or frozen tissue.
-
Add the tissue to a suitable volume of 0.1 N HCl (e.g., 60 mL for 5 g of tissue) in a blender or homogenizer.
-
Homogenize at high speed for 2-3 minutes until a uniform suspension is obtained.
-
Transfer the homogenate to a flask and heat at 100°C for 1 hour.
-
-
Enzymatic Hydrolysis:
-
Cool the mixture to room temperature.
-
Adjust the pH to 4.0-4.5 using 2.5 M sodium acetate solution.
-
Add approximately 200 mg of Taka-diastase, shake well, and incubate for 18 hours at 45°C. This step releases protein-bound cocarboxylase.
-
-
Protein Precipitation:
-
After incubation, add 2 mL of 50% TCA solution to the mixture.
-
Heat at 100°C for 15 minutes to precipitate the proteins.
-
Cool the mixture and adjust the pH to 2.6-2.8 with sodium acetate solution.
-
Bring the final volume to 100 mL with deionized water.
-
-
Clarification:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.45 µm filter. The clear filtrate is now ready for analysis.
-
Fluorometric Detection Protocol
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in deionized water acidified to pH 2.6-2.8 with HCl.
-
Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.02 - 5 µg/mL).
-
-
Oxidation to Thiochrome:
-
To an aliquot of the prepared sample filtrate or standard solution, add an alkaline potassium ferricyanide solution. The exact volumes will depend on the specific assay format (e.g., in a microplate or cuvette). A common approach is to use a post-column derivatization system in HPLC.[10] For a manual assay, mix the sample with the oxidizing reagent and allow the reaction to proceed for a defined time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the resulting thiochrome solution using a fluorometer.
-
Set the excitation wavelength to approximately 375 nm and the emission wavelength to 430 nm.[10] Optimize these wavelengths for your specific instrument.
-
-
Quantification:
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of cocarboxylase in the tissue samples by interpolating their fluorescence readings on the standard curve.
-
Express the final concentration as µg or nmol per gram of tissue.
-
Conclusion
The fluorometric detection of cocarboxylase in tissues via its oxidation to thiochrome is a sensitive and reliable method. Proper sample preparation, including homogenization, enzymatic hydrolysis, and protein precipitation, is critical for accurate quantification. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of metabolic research and drug development.
References
- 1. What is Cocarboxylase used for? [synapse.patsnap.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 4. thiamine.dnr.cornell.edu [thiamine.dnr.cornell.edu]
- 5. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine analysis [thiamine.dnr.cornell.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Fluorometric Detection of Thiamine Based on Hemoglobin–Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity [mdpi.com]
- 10. pickeringlabs.com [pickeringlabs.com]
Application Notes and Protocols: Synthesis and Purification of Cocarboxylase Tetrahydrate for Research Purposes
Introduction
Cocarboxylase (B7798076), also known as thiamine (B1217682) pyrophosphate (TPP), is the active, coenzymatic form of vitamin B1 (thiamine). It plays a crucial role in carbohydrate metabolism as a cofactor for various enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. For research applications, the high purity of cocarboxylase is essential. This document provides a detailed protocol for the synthesis and purification of cocarboxylase tetrahydrate, intended for researchers, scientists, and drug development professionals.
I. Synthesis of this compound
The synthesis of this compound is achieved through the phosphorylation of thiamine hydrochloride (Vitamin B1). The following protocol is a synthesized method based on established chemical synthesis routes.[1][2]
Experimental Protocol: Synthesis
-
Preparation of Phosphorylating Agent:
-
In a well-ventilated fume hood, add 225.0 g of phosphoric acid to a reaction vessel equipped with a stirrer and a heating mantle.[3]
-
Heat the phosphoric acid to 135°C and maintain this temperature for 3 hours with continuous stirring.
-
Carefully and in portions, add 175.0 g of phosphorus pentoxide to the heated phosphoric acid, ensuring the temperature does not exceed 175°C.
-
After the addition is complete, maintain the reaction mixture at a temperature between 165°C and 175°C for an additional 3 hours with stirring to ensure the formation of polyphosphoric acid.
-
-
Phosphorylation of Thiamine:
-
Cool the polyphosphoric acid mixture to 130°C.
-
Gradually add 100.0 g of thiamine hydrochloride (Vitamin B1) to the reaction vessel over a period of 2 hours while maintaining the temperature at 130°C and stirring continuously.
-
Monitor the reaction progress using thin-layer chromatography (TLC). A typical developing agent is a mixture of methanol (B129727), water, and acetic acid (2:1:0.5 v/v/v).[1][2] The reaction is considered complete when the spot corresponding to the starting material (thiamine) is no longer visible.
-
-
Initial Precipitation:
-
Once the reaction is complete, cool the viscous reaction mixture to below 50°C.
-
In a separate container, prepare a mixture of 0.5 kg of ice and water to create a chilled environment.
-
Slowly and carefully pour the reaction mixture into the ice-water bath with vigorous stirring to form a transparent solution. The temperature should be maintained below 10°C during this process.
-
Slowly add this aqueous solution to 5.0 L of 95% ethanol (B145695) with continuous stirring.
-
Allow the mixture to stand at 0°C overnight to facilitate the precipitation of the crude product.
-
II. Purification of this compound
The crude product obtained from the synthesis contains cocarboxylase, unreacted thiamine, thiamine monophosphate, and other byproducts. A multi-step purification process involving ion-exchange chromatography and recrystallization is required to obtain high-purity this compound.[2][4]
Experimental Protocol: Purification
-
Decantation and Dissolution:
-
Carefully decant the supernatant from the precipitated crude product.
-
Dissolve the remaining solid residue in a minimal amount of cold purified water.
-
-
Ion-Exchange Chromatography:
-
Anion Exchange:
-
Prepare a column with a weakly basic anion exchange resin (e.g., D301).
-
Load the dissolved crude product onto the column.
-
Elute the column with purified water. This step helps in removing strongly acidic byproducts.
-
-
Cation Exchange:
-
Prepare a column with a strongly acidic cation exchange resin (e.g., 732).
-
Directly load the eluate from the anion exchange column onto the cation exchange column.
-
Elute the column with purified water.
-
Monitor the eluate using a UV detector. Collect the fractions that show fluorescence, as these contain the cocarboxylase.[2]
-
-
-
Concentration and Recrystallization:
-
Combine the fluorescent fractions and concentrate the solution under reduced pressure at a temperature below 40°C.
-
To the concentrated solution, add 2 to 3 volumes of isopropanol (B130326) or ethanol to precipitate the cocarboxylase.[4][5]
-
For further purification, the precipitated solid can be recrystallized. Dissolve the solid in a minimal amount of water at a temperature between 10-40°C.[5]
-
Slowly add 4-6 volumes of ethanol with stirring. Off-white crystals of this compound will form.[5]
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under reduced pressure at a temperature between 20-40°C.[5]
-
III. Characterization of this compound
The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A buffer solution, for instance, a mixture of a phosphate (B84403) buffer with an ion-pairing reagent (like sodium-1-hexanesulfonate) and an organic modifier (such as methanol or acetonitrile). A typical mobile phase could be a buffer and methanol in an 80:20 ratio, with the buffer containing 8.0 mM sodium-1-hexanesulfonate and glacial acetic acid, adjusted to pH 3.0 with diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to a concentration of approximately 200 µg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Inject the sample and a known standard for comparison. The purity can be determined by the peak area percentage. A purity of >99% is often achievable with this method.[2]
IV. Quantitative Data Summary
The following table summarizes the key quantitative parameters from the described protocols.
| Parameter | Value | Stage | Reference |
| Synthesis | |||
| Phosphoric Acid | 225.0 g | Phosphorylating Agent | [3] |
| Phosphorus Pentoxide | 175.0 g | Phosphorylating Agent | [3] |
| Thiamine Hydrochloride | 100.0 g | Phosphorylation | [3] |
| Reaction Temperature | 130°C - 175°C | Synthesis | [3] |
| Purification | |||
| Precipitation Solvent | 95% Ethanol, Isopropanol | Precipitation | [4][5] |
| Recrystallization Temp. | 10 - 40°C | Recrystallization | [5] |
| Drying Temperature | 20 - 40°C | Drying | [5] |
| Analysis | |||
| HPLC Purity (achievable) | > 99% | Final Product | [2] |
| Yield (reported for a specific method) | 1.6 g from a smaller scale reaction | Final Product | [6] |
V. Workflow and Pathway Diagrams
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Diagram 2: Logical Relationship in Purification
Caption: Logical Steps in the Purification of this compound.
References
- 1. Cocarboxylase | 154-87-0 [chemicalbook.com]
- 2. CN101787048B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113402555A - Preparation method of cocarboxylase and tetrahydrate or salt thereof - Google Patents [patents.google.com]
- 5. CN101709066A - Novel crystallographic form of this compound and method for preparing same - Google Patents [patents.google.com]
- 6. Cocarboxylase synthesis - chemicalbook [chemicalbook.com]
Application of Cocarboxylase tetrahydrate in cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cocarboxylase, the biologically active form of Vitamin B1, is thiamine (B1217682) pyrophosphate (TPP). Cocarboxylase tetrahydrate is a stable salt form of TPP.[1] As an essential coenzyme, it plays a pivotal role in cellular metabolism, particularly in the catabolism of carbohydrates and the synthesis of neurotransmitters.[2] In cell culture, supplementation with this compound can be critical for maintaining normal cellular function, especially in models of neurological disorders, metabolic diseases, and for optimizing the production of biologics in cell lines like Chinese Hamster Ovary (CHO) cells.
Mechanism of Action
Cocarboxylase serves as a cofactor for several key enzymes involved in central metabolic pathways:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the citric acid (TCA) cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A crucial enzyme in the TCA cycle.
-
Transketolase: A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for the synthesis of nucleotides and NADPH for reductive biosynthesis and antioxidant defense.[3]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids.[1]
By supporting these enzymatic reactions, Cocarboxylase is fundamental for cellular energy production (ATP synthesis), biosynthesis of nucleic acids and amino acids, and mitigating oxidative stress.[3][4]
Applications in Cell Culture
-
Neuroscience Research: In neuronal cultures, such as those using SH-SY5Y cells, Cocarboxylase is crucial for maintaining neuronal health, supporting survival, and promoting neurite outgrowth. Thiamine deficiency has been linked to neurological disorders, and in vitro models often require supplementation to ensure normal neuronal function.
-
Metabolic Studies: Cocarboxylase is a key molecule in studying cellular metabolism. Its supplementation or deprivation can be used to investigate metabolic flux and the cellular response to metabolic stress.
-
Biopharmaceutical Production: In industrial cell lines like CHO cells, optimizing metabolic efficiency is key to maximizing protein production. Ensuring adequate levels of Cocarboxylase can enhance cellular energy metabolism and productivity. A recent study, however, suggests that for some CHO cell lines and specific feed strategies, additional thiamine in the feed might not be necessary if the basal medium provides sufficient amounts.
-
Toxicity and Disease Modeling: Cocarboxylase can be used in studies modeling diseases associated with thiamine deficiency, such as Beriberi and Wernicke-Korsakoff syndrome. It can also be used to investigate the protective effects against certain neurotoxins.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
-
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to create a stock solution of 10 mM. Gently vortex to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
Protocol 2: Assessment of this compound on Neuronal Cell Viability (SH-SY5Y)
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.
-
-
Experimental Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare a serial dilution of this compound in the cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium without Cocarboxylase).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Assess cell viability using a standard MTT or Alamar Blue assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration) if applicable.
-
Protocol 3: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells
-
Cell Culture and Treatment:
-
Follow the differentiation protocol for SH-SY5Y cells as described above.
-
Treat the differentiated cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 48-72 hours.
-
-
Immunostaining and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the length of the longest neurite for at least 50 individual neurons per condition.
-
Calculate the average neurite length for each treatment group and compare it to the control.
-
Protocol 4: Metabolic Activity Assessment in CHO Cells
-
Cell Culture:
-
Culture CHO cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Experimental Procedure:
-
Seed CHO cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM).
-
Incubate for 48 hours.
-
Collect the cell culture supernatant to measure glucose consumption and lactate (B86563) production using commercially available kits.
-
Lyse the cells to measure intracellular ATP levels using a luciferase-based assay kit.
-
-
Data Analysis:
-
Normalize the glucose consumption, lactate production, and ATP levels to the cell number or total protein content.
-
Compare the metabolic parameters across the different treatment groups.
-
Data Presentation
Table 1: Effect of this compound on SH-SY5Y Cell Viability
| Cocarboxylase Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 105 | ± 4.8 |
| 10 | 115 | ± 6.1 |
| 50 | 122 | ± 5.5 |
| 100 | 118 | ± 6.3 |
Table 2: Impact of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells
| Cocarboxylase Concentration (µM) | Average Neurite Length (µm) | Standard Deviation |
| 0 (Control) | 45 | ± 8.7 |
| 10 | 62 | ± 10.1 |
| 50 | 78 | ± 12.3 |
Table 3: Metabolic Profile of CHO Cells Treated with this compound
| Cocarboxylase Concentration (µM) | Glucose Consumption (µg/10^6 cells) | Lactate Production (µg/10^6 cells) | Intracellular ATP (relative units) |
| 0 (Control) | 250 | 180 | 1.0 |
| 50 | 320 | 150 | 1.4 |
| 100 | 350 | 135 | 1.6 |
Visualizations
Caption: Role of Cocarboxylase in key metabolic pathways.
Caption: General experimental workflow for Cocarboxylase studies.
Caption: Postulated signaling pathways influenced by Cocarboxylase.
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-SY5Y culturing [protocols.io]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Cocarboxylase Tetrahydrate: A Key Supplement for Enhancing Microbial Fermentation
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase (B7798076), the biologically active form of vitamin B1 (thiamine), also known as thiamine (B1217682) pyrophosphate (TPP), is a critical coenzyme in the central metabolism of all living organisms.[1] Its tetrahydrate form is a stable derivative used as a supplement in various biotechnological applications, including microbial fermentation. Cocarboxylase plays a pivotal role as a cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. By supplementing fermentation media with cocarboxylase tetrahydrate, researchers can potentially enhance the efficiency of specific metabolic pathways, leading to increased yields of desired products, improved microbial growth, and greater overall process productivity.
This document provides detailed application notes on the use of this compound as a supplement in microbial fermentation studies, supported by quantitative data, experimental protocols, and visualizations of the relevant metabolic pathways.
Principle of Application
This compound functions as a coenzyme for several essential decarboxylase and transketolase enzymes. The primary mechanism of action involves the thiazole (B1198619) ring of TPP, which acts as an electron sink to stabilize carbanionic intermediates in enzymatic reactions. This function is crucial for the following key metabolic enzymes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key enzyme in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.
-
Transketolase (TKT): A central enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for the synthesis of precursor metabolites for nucleotides and some amino acids.
-
Pyruvate Decarboxylase (PDC): In fermentative organisms like yeast, this enzyme catalyzes the decarboxylation of pyruvate to acetaldehyde, a key step in ethanol (B145695) production.[2]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
Supplementation with this compound can be particularly beneficial in scenarios where:
-
The microorganism has a limited intrinsic ability to synthesize thiamine.
-
The fermentation medium is deficient in thiamine.
-
The desired metabolic pathway is dependent on one or more TPP-dependent enzymes, and the goal is to increase the metabolic flux through that pathway.
Applications in Microbial Fermentation
The addition of this compound can be explored for a variety of applications in microbial fermentation, including:
-
Enhanced Production of Biofuels: By boosting the activity of pyruvate decarboxylase in yeast, cocarboxylase supplementation may lead to higher yields of ethanol. Studies have shown that the addition of thiamine can promote ethanol production by yeast.[3]
-
Increased Yield of Amino Acids: In organisms like Corynebacterium glutamicum, used for the industrial production of amino acids, enhancing the activity of TPP-dependent enzymes in the central carbon metabolism could improve the supply of precursors for amino acid synthesis.
-
Improved Production of Organic Acids: As demonstrated in a study with an engineered Escherichia coli, limiting the precursor of cocarboxylase (thiamine) can switch metabolism towards more efficient D-lactate formation, suggesting that controlled supplementation could be a strategy to optimize organic acid production.[2][4][5][6]
-
Enhanced Biomass Production: For some microorganisms, thiamine and its phosphorylated derivatives are essential growth factors. Supplementation can lead to increased cell density and overall biomass yield.
Quantitative Data from a Case Study
A study by Zhou et al. (2015) demonstrated the impact of limiting the thiamine supply, the precursor for cocarboxylase, on the fermentation performance of a thiamine-auxotrophic Escherichia coli strain engineered for D-lactate production. This approach effectively created a metabolic switch from cell growth to product formation. The key quantitative results are summarized in the table below.
| Fermentation Condition | Parental Strain B0013-070 | Thiamine-Limited Strain B0013-080A | Percentage Increase |
| D-Lactate Productivity from Glycerol (g/L/h) | 3.45 | 4.11 | 19.1% |
| D-Lactate Productivity from Glucose (g/L/h) | 3.32 | 3.66 | 10.2% |
Table 1: Comparison of D-lactate productivity between the parental E. coli strain and the thiamine-limited strain. Data sourced from Zhou et al., 2015.[4][5]
This study highlights the potential of controlling cocarboxylase availability to enhance the production of a desired metabolite.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm pore size)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a known volume of sterile, deionized water to achieve a desired stock concentration (e.g., 10 mg/mL). Mix gently until fully dissolved.
-
Sterilize the cocarboxylase solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.
-
Store the aliquots at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of Microbial Fermentation Medium
Materials:
-
Prepared sterile this compound stock solution
-
Sterile fermentation medium
-
Microorganism of interest
-
Fermentation vessel (e.g., shake flask or bioreactor)
Procedure:
-
Prepare the microbial fermentation medium according to the standard protocol for the specific microorganism and application.
-
Autoclave the medium and allow it to cool to the appropriate temperature for inoculation.
-
Thaw an aliquot of the sterile this compound stock solution.
-
Aseptically add the cocarboxylase solution to the cooled fermentation medium to the desired final concentration. The optimal concentration will vary depending on the microorganism and the specific goals of the experiment and should be determined empirically. A starting range of 0.1 to 10 mg/L is suggested for initial screening.
-
Inoculate the supplemented medium with the microorganism of interest.
-
Incubate the culture under the appropriate conditions (temperature, agitation, aeration).
-
Monitor the fermentation progress by measuring relevant parameters such as cell growth (OD600), substrate consumption, and product formation at regular intervals.
-
Include a control fermentation without cocarboxylase supplementation for comparison.
Visualization of Metabolic Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize the key metabolic pathways involving cocarboxylase and a general experimental workflow for studying its effects.
Caption: Key metabolic pathways dependent on cocarboxylase (TPP).
Caption: General workflow for a cocarboxylase supplementation study.
Conclusion
This compound is a valuable supplement for researchers and scientists in the field of microbial fermentation. Its role as a critical coenzyme in central carbon metabolism provides a clear rationale for its use in enhancing the production of a wide range of bio-based products. The provided data and protocols offer a starting point for exploring the benefits of cocarboxylase supplementation in various microbial systems. Further optimization of supplementation strategies, including concentration and timing of addition, will be crucial for maximizing its positive effects on fermentation performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101787048B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Limitation of thiamine pyrophosphate supply to growing Escherichia coli switches metabolism to efficient D-lactate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of Cocarboxylase Tetrahydrate in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase, the biologically active form of thiamine (B1217682) (Vitamin B1), known as thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in cerebral glucose metabolism.[1] A growing body of evidence suggests a critical role for thiamine and its derivatives in the pathophysiology of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][3] Thiamine deficiency has been demonstrated to induce a cascade of detrimental events in the brain, including impaired energy metabolism, oxidative stress, and neuroinflammation, all of which are hallmarks of neurodegeneration.[1][4] Consequently, thiamine deficiency is utilized as a robust experimental model to investigate the mechanisms underlying neurodegenerative processes.[4]
These application notes provide a comprehensive overview of the role of Cocarboxylase tetrahydrate in neurodegenerative disease models, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of thiamine deficiency and supplementation in neurodegenerative disease models.
Table 1: Effects of Thiamine Deficiency on Alzheimer's Disease Pathology in a Transgenic Mouse Model (Tg19959)
| Parameter | Brain Region | % Increase in Thiamine Deficient Mice vs. Control | Reference |
| Area Occupied by Plaques | Cortex | 50% | [5] |
| Hippocampus | 200% | [5] | |
| Thalamus | 200% | [5] | |
| Aβ1-42 Levels | - | ~3-fold | [5] |
| β-secretase (BACE1) Protein Levels | - | 43% | [5] |
Table 2: Effect of Benfotiamine Treatment on Amyloid Plaque Formation in an Alzheimer's Disease Mouse Model (APP/PS1)
| Treatment Group | Dose (mg/kg) | Reduction in Amyloid Plaque Number vs. Control | Reference |
| Benfotiamine | 50 | Significant Reduction (P < 0.01) | [6] |
| Benfotiamine | 100 | Significant Reduction (P < 0.01) | [6] |
| Benfotiamine | 200 | Significant Reduction (P < 0.01) | [6] |
| Fursultiamine | 100 | No Significant Effect | [6] |
Table 3: Clinical Improvement in Parkinson's Disease Patients with High-Dose Thiamine Treatment
| Clinical Score | Baseline (Mean ± SD) | After Treatment (Mean ± SD) | P-value | Reference |
| UPDRS Part II | 12.5 ± 4.0 | 7.7 ± 3.5 | < 0.001 | [7] |
| Motor UPDRS Part III | 21.6 ± 4.8 | 11.8 ± 6.0 | < 0.00001 | [7] |
| Hoehn and Yahr Score | 3.0 ± 0.8 | 2.5 ± 0.6 | < 0.001 | [7] |
| Schwab and England Score | 69.0 ± 18.5 | 80.0 ± 12.5 | < 0.05 | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound in the context of neurodegenerative diseases.
Experimental Protocols
In Vitro Model: SH-SY5Y Neuroblastoma Cell Line
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases due to its ability to differentiate into a neuronal phenotype.
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at approximately 80% confluency.
-
-
Neuronal Differentiation:
-
Seed cells at a low density (e.g., 2 x 10^4 cells/cm²) in culture dishes.
-
After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid (RA).
-
Incubate for 5-7 days, changing the medium every 2-3 days, to induce a differentiated neuronal phenotype characterized by the extension of neurites.
-
Protocol 2: Thiamine Deficiency Induction and this compound Treatment
-
Thiamine Deficiency:
-
Culture differentiated SH-SY5Y cells in a custom thiamine-deficient medium.
-
Monitor cells for signs of distress, such as reduced viability or morphological changes.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Treat the thiamine-deficient cells with varying concentrations of this compound (e.g., 1-100 µM).
-
Include a control group of thiamine-deficient cells without treatment and a control group with normal thiamine levels.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed differentiated SH-SY5Y cells in a 96-well plate and subject them to thiamine deficiency and this compound treatment as described above.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
In Vivo Model: Thiamine Deficient Mouse Model
Protocol 4: Induction of Thiamine Deficiency in Mice
-
House mice (e.g., C57BL/6 or a transgenic model of neurodegenerative disease) in a controlled environment.
-
Provide a thiamine-deficient diet ad libitum.
-
Administer a thiamine antagonist, such as pyrithiamine, via intraperitoneal injection to accelerate the development of thiamine deficiency.
-
Monitor the mice daily for signs of neurological impairment, such as ataxia and loss of righting reflex.
-
Include a control group of mice receiving a standard diet.
Protocol 5: this compound Treatment
-
Prepare a sterile solution of this compound for injection.
-
Administer this compound to a cohort of thiamine-deficient mice via intraperitoneal or subcutaneous injection at various doses.
-
Include a vehicle-treated thiamine-deficient group and a control group on a standard diet.
Protocol 6: Immunohistochemistry for Aβ Plaques
-
Following the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution and section using a cryostat.
-
Mount the brain sections on slides and perform antigen retrieval using formic acid.
-
Incubate the sections with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections using a fluorescence microscope and quantify the plaque load using image analysis software.
Protocol 7: Rotarod Test for Motor Coordination (Parkinson's Disease Model)
-
Acclimatize the mice to the rotarod apparatus for several days before the experiment.
-
Place the mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per mouse with adequate rest periods in between.
-
Compare the performance of the different treatment groups to assess motor coordination and balance.
Conclusion
This compound plays a multifaceted role in the context of neurodegenerative diseases. Its deficiency is a potent trigger for pathological cascades, including impaired energy metabolism, oxidative stress, and neuroinflammation, which are central to the progression of Alzheimer's and Parkinson's diseases. The experimental models and protocols detailed in these application notes provide a robust framework for investigating the neuroprotective potential of this compound and for the development of novel therapeutic strategies targeting thiamine-dependent pathways. The quantitative data and pathway visualizations offer a clear understanding of the mechanisms at play, empowering researchers to design and execute impactful studies in the field of neurodegeneration.
References
- 1. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling by cGAS-STING in Neurodegeneration, Neuroinflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translocation of Amyloid Precursor Protein C-terminal fragment(s) to the nucleus precedes neuronal death due to thiamine deficiency induced mild impairment of oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashdin.com [ashdin.com]
Application Notes and Protocols for Cocarboxylase Tetrahydrate in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocarboxylase tetrahydrate, the biologically active form of vitamin B1 (thiamine), is a critical coenzyme for several key enzymes involved in cellular energy metabolism.[1][2] As thiamine (B1217682) pyrophosphate (TPP), it plays a central role in the catabolism of carbohydrates and amino acids, making it a molecule of significant interest in the study and potential treatment of metabolic disorders.[3] Deficiencies or dysregulation of TPP-dependent enzymes are implicated in various pathologies, including diabetes, obesity, and neurodegenerative diseases. These application notes provide a comprehensive overview of the use of this compound in metabolic disorder research, including its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound functions as a coenzyme for three crucial multi-enzyme complexes that regulate pivotal steps in metabolism:
-
Pyruvate (B1213749) Dehydrogenase (PDH) Complex: This complex, located in the mitochondria, catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle (TCA cycle). Cocarboxylase is an essential cofactor for the E1 subunit of the PDH complex.[1][2]
-
α-Ketoglutarate Dehydrogenase (α-KGDH) Complex: A key enzyme in the TCA cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA. This reaction is also dependent on Cocarboxylase as a cofactor for its E1 subunit.[1][2]
-
Transketolase (TK): This enzyme is a central component of the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for the interconversion of sugar phosphates. Transketolase utilizes Cocarboxylase to transfer two-carbon units, thereby playing a vital role in the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[2]
A deficiency in Cocarboxylase can lead to a bottleneck in these pathways, resulting in impaired glucose oxidation, accumulation of lactate (B86563), and reduced energy production.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound (or its precursor, thiamine) on various metabolic parameters.
Table 1: Effect of this compound on Enzyme Activity
| Enzyme | Model System | Treatment | Change in Activity | Reference |
| Pyruvate Dehydrogenase (PDH) | Pig Heart | Cocarboxylase (Thiamine Diphosphate) | Km = 107 nM | [4] |
| Transketolase | Human Erythrocytes | In vitro addition of TPP | Activity increase indicates thiamine deficiency | [5] |
| Pyruvate Dehydrogenase (PDH) | Rat Gastrocnemius Muscle | Dichloroacetate (DCA) - PDH activator | Increased from 23 ± 3% (rest) to 90 ± 12% | [6] |
Table 2: In Vivo Effects of Cocarboxylase/Thiamine Supplementation on Metabolic Parameters in Animal Models
| Animal Model | Metabolic Disorder | Treatment | Parameter | Result | Reference |
| Exercising Horses | Exercise-induced metabolic stress | Cocarboxylase (1 mg/kg b.w., I.V.) | Post-exercise serum lactate | Significantly lower (p<0.05) | [4] |
| Thiamine-deficient rats | Thiamine deficiency | Thiamine-deficient diet | Blood lactate concentration | Significantly elevated | [7] |
| Thiamine-deficient rats | Thiamine deficiency | Thiamine-deficient diet | Lactate efflux from diaphragm | Twice that of pair-fed controls | [7] |
Experimental Protocols
Protocol 1: Assay for Pyruvate Dehydrogenase (PDH) Complex Activity
This protocol is adapted from a spectrophotometric method to measure PDH activity.
Materials:
-
Cell or tissue lysate
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium pyruvate
-
4 mM Coenzyme A (CoA), freshly prepared
-
40 mM NAD+, freshly prepared
-
40 mM this compound (TPP) , freshly prepared
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT), freshly prepared
-
Citrate (B86180) synthase
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, NAD+, CoA, and this compound.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding sodium pyruvate.
-
In a coupled reaction, the acetyl-CoA produced reacts with oxaloacetate, catalyzed by citrate synthase, to release free CoA-SH.
-
The free CoA-SH reacts with DTNB to produce a yellow-colored compound that absorbs at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the PDH activity.
Expected Results:
The activity of the PDH complex is expected to be dependent on the concentration of this compound, with a low Km value indicating a high affinity of the enzyme for its coenzyme.[4] In thiamine-deficient models, a significant reduction in PDH activity is expected, which can be restored by the addition of this compound.
Protocol 2: Assay for Transketolase Activity in Erythrocytes
This protocol measures the functional thiamine status by assessing the activity of transketolase in red blood cells.
Materials:
-
Erythrocyte hemolysate
-
This compound (TPP)
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare two sets of reaction mixtures. One containing the erythrocyte hemolysate and all necessary substrates and auxiliary enzymes (basal activity), and the second also including a saturating concentration of this compound (stimulated activity).
-
The reaction is initiated by the addition of ribose-5-phosphate.
-
Transketolase converts ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate.
-
The glyceraldehyde-3-phosphate is converted through a series of enzymatic steps that result in the oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the transketolase activity.
-
Calculate the Erythrocyte Transketolase Activity Coefficient (ETKAC) as the ratio of stimulated activity to basal activity.
Expected Results:
An ETKAC value close to 1.0 indicates adequate thiamine status. An elevated ETKAC (typically > 1.2) suggests thiamine deficiency, as the addition of exogenous TPP significantly stimulates the apo-transketolase present in the sample.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is integral to central metabolic pathways that are tightly regulated by key signaling networks. Two of the most important in the context of metabolic disorders are the AMP-activated protein kinase (AMPK) and the PI3K/Akt/mTOR pathways.
-
AMPK Signaling: AMPK acts as a cellular energy sensor.[8] When cellular AMP/ATP ratios are high (indicating low energy status), AMPK is activated and promotes catabolic pathways to generate ATP. By supporting the function of the PDH and α-KGDH complexes, Cocarboxylase ensures the efficient generation of ATP through the TCA cycle, a process that is in concert with AMPK's role in maintaining energy homeostasis. AMPK activation can enhance glucose uptake and fatty acid oxidation, processes that are metabolically linked to the pathways dependent on Cocarboxylase.[9]
-
PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and metabolism.[9][10] Insulin signaling, which is often dysregulated in metabolic disorders, activates the PI3K/Akt pathway, leading to increased glucose uptake and glycogen (B147801) synthesis. The metabolic products of glycolysis, which are funneled into the TCA cycle via the PDH complex, are influenced by the activity of this pathway. There is evidence of crosstalk between the AMPK and PI3K/Akt/mTOR pathways, where AMPK can inhibit mTOR signaling, thereby coordinating cellular metabolism with energy availability.
Diagrams
Caption: Role of Cocarboxylase in Central Metabolism.
Caption: Workflow for PDH Activity Assay.
Caption: Cocarboxylase and Signaling Crosstalk.
Conclusion
This compound is a fundamental molecule in cellular metabolism, and its role in metabolic disorders is of growing interest. The application notes and protocols provided here offer a framework for researchers to investigate the effects of this compound on key metabolic enzymes and pathways. By utilizing these methods, scientists can further elucidate the therapeutic potential of modulating Cocarboxylase-dependent pathways in the context of metabolic diseases. The provided diagrams offer a visual representation of the complex interplay between Cocarboxylase, central metabolism, and key signaling networks, aiding in the conceptualization of experimental designs and interpretation of results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyruvate carboxylase deficiency: An underestimated cause of lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate and pyruvate production in isolated thiamine-deficient rat diaphragm strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. AMPK exerts dual regulatory effects on the PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Investigation of Cocarboxylase Tetrahydrate Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cocarboxylase (B7798076), or thiamine (B1217682) pyrophosphate (TPP), the active coenzyme form of vitamin B1, is a critical cofactor in various metabolic pathways, including carbohydrate and amino acid metabolism.[1] Understanding its interactions with other molecules, such as substrates, inhibitors, or other vitamins, is crucial for elucidating enzymatic mechanisms and for drug development. UV-Visible spectrophotometry is a powerful, accessible, and non-destructive technique to study these molecular interactions in solution.[1][2][3]
This application note provides a detailed protocol for investigating the interactions of cocarboxylase tetrahydrate with a binding partner using UV-Vis spectrophotometry. The interaction between cocarboxylase and pyridoxine (B80251) hydrochloride (Vitamin B6) serves as a model system to illustrate the methodology, data analysis, and interpretation.[1][2][4]
Principle of the Method
UV-Vis spectrophotometry can be used to monitor the binding between two molecules when the formation of a complex leads to a change in the absorption spectrum.[3] By systematically titrating a solution of one molecule (the host) with another (the guest), changes in absorbance at specific wavelengths can be measured. These changes can be used to determine the stoichiometry of the interaction and the binding constant (Kb), which quantifies the affinity between the two molecules.[1][2]
Key spectral changes that indicate an interaction include:
-
Hyperchromic shift: An increase in absorbance intensity.
-
Hypochromic shift: A decrease in absorbance intensity.
-
Bathochromic shift (red shift): A shift of the absorption maximum to a longer wavelength.
-
Hypsochromic shift (blue shift): A shift of the absorption maximum to a shorter wavelength.
-
Isosbestic point: A specific wavelength at which the absorbance of a sample remains constant during a chemical reaction or physical change. The presence of an isosbestic point suggests an equilibrium between two species.[1][2]
Experimental Protocol: Cocarboxylase and Pyridoxine Interaction
This protocol details the steps for investigating the interaction between this compound and pyridoxine hydrochloride (Vitamin B6) in an aqueous solution.[1][2]
1. Materials and Equipment
-
This compound (Thiamine Pyrophosphate Chloride)
-
Pyridoxine Hydrochloride (Vitamin B6)
-
Distilled or Deionized Water
-
UV-Vis Spectrophotometer (double-beam recommended)
-
10 mm Path Length Quartz Cuvettes
-
Calibrated Micropipettes
-
Volumetric Flasks
2. Preparation of Stock Solutions
-
Pyridoxine Hydrochloride (Host) Stock Solution: Prepare a 5 x 10⁻⁵ M stock solution of pyridoxine hydrochloride in distilled water.
-
This compound (Guest) Stock Solution: Prepare a stock solution of this compound at a significantly higher concentration (e.g., 1 x 10⁻³ M) in distilled water to be used as the titrant.
3. Spectrophotometric Titration
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 190-400 nm).[1][4] Use distilled water for baseline correction.[1][4]
-
Initial Spectrum: Transfer a known volume of the pyridoxine hydrochloride stock solution (e.g., 2.5 mL of 5 x 10⁻⁵ M) into a quartz cuvette. Record the initial absorption spectrum. The spectrum should show characteristic peaks for pyridoxine hydrochloride (e.g., around 300 nm and 333 nm at pH 6.8).[1]
-
Titration: Add small, precise aliquots of the cocarboxylase stock solution to the cuvette containing the pyridoxine hydrochloride solution. After each addition, gently mix the solution and record the UV-Vis absorption spectrum.
-
Data Collection: Continue the titration until no significant changes in the spectrum are observed upon further addition of cocarboxylase, indicating that the binding is saturated.
4. Data Analysis
-
Spectral Analysis: Observe the changes in the absorption spectra. For the interaction between pyridoxine and cocarboxylase, a hyperchromic shift is observed around 300 nm, a hypochromic shift around 333 nm, and an isosbestic point appears at approximately 312 nm.[1][2][4] The presence of the isosbestic point indicates a clear equilibrium between the free and bound forms of pyridoxine.[1]
-
Calculation of Binding Constant (Kb): The binding constant can be determined using the Benesi-Hildebrand equation, which relates the change in absorbance to the concentration of the titrant.[1][2]
The equation can be expressed in two forms:
Case I: 1 / (A - A₀) = 1 / (Ac - A₀) + 1 / (Kb * (Ac - A₀) * [G])
Case II: [H] / (A - A₀) = 1 / ((εm - ε₀) * b) + 1 / (Kb * (εm - ε₀) * b * [G])
Where:
-
A₀ = Absorbance of the host (pyridoxine) in the absence of the guest (cocarboxylase).
-
A = Absorbance at each addition of the guest.
-
Ac = Absorbance of the complex.
-
[G] = Concentration of the guest (cocarboxylase).
-
[H] = Concentration of the host (pyridoxine).
-
ε₀ = Molar extinction coefficient of the host.
-
εm = Molar extinction coefficient of the complex.
-
b = Path length of the cuvette (typically 1 cm).
-
Kb = Binding constant (M⁻¹).
By plotting 1 / (A - A₀) versus 1 / [G], a linear relationship should be obtained. The binding constant Kb can be calculated from the ratio of the intercept to the slope.[1]
-
-
Calculation of Standard Free Energy Change (ΔG°): The standard free energy change of the binding interaction can be calculated from the binding constant using the following thermodynamic equation:
ΔG° = -RT ln(Kb)
Where:
-
R = Gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T = Absolute temperature in Kelvin (e.g., 298.15 K for 25 °C).
-
Data Presentation
The quantitative data from the spectrophotometric titration of pyridoxine hydrochloride with cocarboxylase can be summarized as follows:
| Parameter | Wavelength/Value | Observation/Result | Reference |
| Host (Pyridoxine HCl) | |||
| Concentration | 5 x 10⁻⁵ M | Initial concentration in cuvette | [1] |
| Absorption Maxima (λmax) | ~300 nm and ~333 nm | Characteristic peaks at pH 6.8 | [1] |
| Interaction Spectra | |||
| Hyperchromic Shift | ~300 nm | Absorbance increases with added cocarboxylase | [1][2] |
| Hypochromic Shift | ~333 nm | Absorbance decreases with added cocarboxylase | [1][2] |
| Isosbestic Point | ~312 nm | Indicates equilibrium between free and bound forms | [1][2][4] |
| Calculated Parameters | |||
| Binding Constant (Kb) | ~1220 - 1225 M⁻¹ | Calculated using the Benesi-Hildebrand equation | [1][4] |
| Standard Free Energy (ΔG°) | Calculated from Kb | Indicates a spontaneous binding process | [2][4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the spectrophotometric titration experiment to determine the binding constant between a host and a guest molecule.
Caption: Workflow for spectrophotometric titration and binding analysis.
Logical Relationship of Interaction Analysis
This diagram shows the relationship between the experimental observations and the calculated thermodynamic parameters.
Caption: From spectral changes to thermodynamic parameters.
References
- 1. Spectrophotometric investigation of cocarboxylase interaction with pyridoxine hydrochloride and their interactional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric investigation of cocarboxylase interaction with pyridoxine hydrochloride and their interactional properties | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cocarboxylase Tetrahydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cocarboxylase (B7798076) tetrahydrate in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the stability of cocarboxylase tetrahydrate solutions.
Issue 1: Rapid Degradation of Cocarboxylase Solution After Preparation
-
Question: My freshly prepared cocarboxylase solution is losing activity much faster than expected. What are the potential causes?
-
Answer: The stability of cocarboxylase in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Degradation is significantly accelerated in neutral to alkaline conditions (pH > 6.0). The optimal pH for stability is in the acidic range, typically between 2.0 and 4.0. Elevated temperatures and exposure to UV light can also significantly increase the rate of degradation.
Issue 2: Inconsistent Results in Enzymatic Assays
-
Question: I am observing high variability or a complete loss of signal in my enzymatic assays using a cocarboxylase-dependent enzyme. What could be the problem?
-
Answer: This issue can stem from several factors:
-
Degraded Cocarboxylase Stock: As mentioned above, improper storage of your cocarboxylase stock solution (e.g., wrong pH, high temperature, light exposure) can lead to its degradation and subsequent loss of coenzymatic activity.
-
Interfering Substances: Components in your sample or assay buffer may interfere with the enzymatic reaction. Common interfering substances include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[1]
-
Incorrect Assay Conditions: Ensure that the assay buffer pH and temperature are optimal for both the enzyme and the stability of cocarboxylase during the assay incubation time.
-
Issue 3: Precipitation Observed in Cocarboxylase Solution
-
Question: A precipitate has formed in my cocarboxylase solution. What is it and how can I prevent it?
-
Answer: Precipitation can occur due to solubility issues, especially at high concentrations or if the solution is not prepared correctly. This compound has a defined solubility in water. Ensure you are not exceeding its solubility limit at the given temperature. The pH of the solution can also influence solubility. It is recommended to use high-purity water and to ensure all components are fully dissolved.
Issue 4: Cocarboxylase Inactivation in Cell Culture Media or Parenteral Nutrition Mixtures
-
Question: I am adding cocarboxylase to my cell culture medium or parenteral nutrition (PN) mixture, but it seems to be inactive. Why is this happening?
-
Answer:
-
Cell Culture Media: Standard cell culture media are typically buffered around pH 7.2-7.4, which is an alkaline environment that accelerates cocarboxylase degradation.[2] The presence of other components in the media can also contribute to instability.
-
Parenteral Nutrition (PN) Mixtures: Some amino acid infusions used in PN mixtures contain sodium metabisulphite as an antioxidant.[3] Sulphites are known to rapidly degrade thiamine (B1217682) and its derivatives, including cocarboxylase, by cleaving the methylene (B1212753) bridge in the molecule.[3] It is crucial to use sulphite-free amino acid sources when preparing PN mixtures containing cocarboxylase.[3]
-
Data Presentation
Table 1: pH Influence on Thiamine Degradation Rate Constants (as a proxy for Cocarboxylase)
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Reference |
| 3 | 60 | Not significant | |
| 3 | 80 | Not significant | |
| 6 | 25 | Not calculated | |
| 6 | 40 | Not calculated | |
| 6 | 60 | ~0.02 | |
| 6 | 80 | ~0.15 |
Note: Data for thiamine is presented as it follows similar degradation kinetics to cocarboxylase. Degradation at pH 3 was too slow to calculate reliable rate constants under the study conditions.
Table 2: Influence of Temperature on Thiamine Degradation
| Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Reference |
| 25 | 6 | Not calculated | |
| 40 | 6 | Not calculated | |
| 60 | 6 | ~0.02 | |
| 80 | 6 | ~0.15 |
Note: The rate of degradation increases significantly with increasing temperature.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cocarboxylase Quantification
This protocol provides a general method for the quantification of cocarboxylase in aqueous solutions. Method optimization may be required for specific sample matrices.
1. Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Acetic acid.
-
This compound standard.
-
High-purity water.
-
Mobile Phase A: 0.1 M ammonium acetate adjusted to pH 5.8 with 0.1% acetic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
3. Chromatographic Conditions:
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection:
-
UV detection at approximately 254 nm.[4]
-
For higher sensitivity and specificity, fluorescence detection can be used after post-column derivatization to thiochrome (B1210408) (Excitation: ~365 nm, Emission: ~435 nm).
-
4. Sample Preparation:
-
Dilute samples to an appropriate concentration with Mobile Phase A.
-
Filter samples through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: In Vitro Stability Testing of Cocarboxylase
This protocol outlines a procedure to assess the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in high-purity water to prepare a concentrated stock solution. To enhance initial stability, the water can be acidified to pH 3-4 with a suitable acid (e.g., HCl).
2. Preparation of Test Solutions:
-
Prepare test solutions by diluting the stock solution in different aqueous buffers to achieve the desired final pH values (e.g., pH 3, 5, 7, 9).
-
Prepare separate sets of test solutions to evaluate the effect of temperature (e.g., 4°C, 25°C, 40°C) and light (one set protected from light, one exposed to a controlled light source).
-
To test the effect of metal ions, spike solutions with known concentrations of metal salts (e.g., CuCl₂, FeCl₃).[4]
3. Incubation and Sampling:
-
Store the test solutions under the specified conditions.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
4. Analysis:
-
Immediately analyze the withdrawn samples for cocarboxylase concentration using a validated analytical method, such as the HPLC protocol described above.
5. Data Analysis:
-
Plot the concentration of cocarboxylase as a function of time for each condition.
-
Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Mandatory Visualizations
Caption: Cocarboxylase degradation pathway.
Caption: In vitro stability testing workflow.
Caption: Troubleshooting enzymatic assay issues.
References
Technical Support Center: Optimizing HPLC Separation of Thiamine and its Phosphate Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of thiamine (B1217682) and its phosphate (B84403) esters (Thiamine Monophosphate - TMP, Thiamine Diphosphate - TDP).
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of thiamine and its derivatives.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My thiamine peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in the HPLC analysis of basic compounds like thiamine. Several factors can contribute to this problem.
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the surface of C18 columns can interact with the basic amine group of thiamine, causing peak tailing.
-
Solution: Use a base-deactivated or end-capped C18 column. Operating the mobile phase at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing these interactions.[1][2] Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help mask the active silanol sites.[1]
-
-
Column Overload: Injecting a sample with too high a concentration of the analyte can lead to saturation of the stationary phase and result in peak distortion.[1]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[1]
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of thiamine, both ionized and non-ionized forms will exist, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]
-
Problem 2: Inconsistent Retention Times
Q: The retention times for my analytes are shifting between runs. What could be the cause?
A: Fluctuations in retention times can compromise the reliability of your results. The primary cause is often related to the mobile phase composition or the HPLC system itself.
-
Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the organic modifier concentration.[4]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a high-precision graduated cylinder or weigh the solvents for better reproducibility. Degas the mobile phase before use to prevent bubble formation.[1]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase between injections, especially during gradient elution, can lead to shifting retention times.
-
Solution: Ensure the column is adequately equilibrated before each injection. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4]
-
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability.
-
Solution: Regularly maintain the HPLC pump, including checking for leaks and ensuring proper solvent degassing.
-
Problem 3: Poor Resolution
Q: I am having difficulty separating thiamine from its phosphate esters. How can I improve the resolution?
A: Achieving baseline separation of the structurally similar thiamine and its phosphate esters can be challenging.
-
Mobile Phase Optimization: The choice and concentration of the organic modifier and the pH of the buffer are critical for resolution.
-
Solution: Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727).[1] Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation. For complex separations, a gradient elution, where the mobile phase composition is changed over time, is often more effective than an isocratic (constant composition) method.[5]
-
-
Ion-Pairing Reagents: For separating ionic compounds like thiamine and its phosphate esters on a reversed-phase column, ion-pairing reagents can be very effective.[1][5]
-
Stationary Phase Selection: The choice of the HPLC column plays a significant role in the separation.
-
Solution: While C18 columns are common, other stationary phases like amino-propyl (NH2) columns can provide different selectivity for these polar compounds.[7]
-
Problem 4: Analyte Instability and Low Recovery
Q: I am observing low recovery for thiamine and its derivatives, or the peak areas are decreasing over time. What could be the reason?
A: Thiamine and its phosphate esters can be unstable under certain conditions, and the derivatization product (thiochrome) also has limited stability.
-
pH of Sample and Standards: Thiamine is most stable in acidic conditions (pH 2.0-4.0).[1][8] In neutral or alkaline solutions, it is susceptible to degradation.[9]
-
Thiochrome (B1210408) Derivative Instability: The fluorescent thiochrome derivative, formed by the oxidation of thiamine, can degrade over time, leading to decreased signal intensity.
-
Matrix Effects: Components in the sample matrix (e.g., from whole blood) can interfere with the analysis, leading to ion suppression or enhancement and affecting recovery.[12]
-
Solution: Employ effective sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing thiamine and its phosphate esters?
A: The most prevalent method is reversed-phase HPLC with pre-column or post-column derivatization to form the highly fluorescent thiochrome derivative, followed by fluorescence detection.[13] This approach offers high sensitivity and selectivity. Common stationary phases include C18 columns, and mobile phases typically consist of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1]
Q2: Why is derivatization necessary for thiamine analysis?
A: While thiamine can be detected by UV absorbance (around 245-270 nm), its native fluorescence is weak.[1] Derivatization with an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium converts thiamine and its phosphate esters into their respective highly fluorescent thiochrome derivatives.[13] This significantly enhances the sensitivity of the method, allowing for the detection of low concentrations typically found in biological samples.[5]
Q3: What are the typical excitation and emission wavelengths for thiochrome detection?
A: The thiochrome derivatives are typically detected with an excitation wavelength around 375 nm and an emission wavelength around 435 nm.[5][7]
Q4: How should I prepare samples from whole blood?
A: A common procedure involves protein precipitation using an acid like trichloroacetic acid (TCA).[13] After centrifugation, the supernatant containing thiamine and its phosphate esters is collected. For total thiamine determination, an enzymatic hydrolysis step using an enzyme like acid phosphatase or Taka-diastase is performed to convert the phosphate esters to free thiamine.[5][14] The extract is then derivatized before injection into the HPLC system.
Q5: Can I analyze thiamine and its phosphate esters without derivatization?
A: Yes, it is possible to analyze these compounds using UV detection, but the sensitivity will be significantly lower than with fluorescence detection after derivatization.[1] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for the direct analysis of underivatized thiamine and its phosphate esters, offering high specificity and sensitivity.[8]
Data Presentation
Table 1: Typical Retention Times for Thiamine and its Phosphate Esters under Different Chromatographic Conditions.
| Compound | Method 1: Reversed-Phase with Gradient Elution[5] | Method 2: Amino Column with Isocratic Elution[7] |
| Thiamine Diphosphate (TDP) | ~2.2 min | Not Reported |
| Thiamine Monophosphate (TMP) | ~2.8 min | Not Reported |
| Thiamine (Th) | ~3.4 min | Not Reported |
| Thiamine Triphosphate (TTP) | Not Reported | ~12 min |
Table 2: Performance Characteristics of a Validated HPLC Method for Thiamine and its Phosphate Esters in Rat Brain Tissue.[10]
| Parameter | Thiamine Diphosphate (TDP) | Thiamine Monophosphate (TMP) | Thiamine (B1) |
| Linearity Range (ng/mL) | 100 - 1000 | 10 - 250 | 10 - 150 |
| Intraday Reproducibility (RSD%) | 2.66% | 4.50% | 7.43% |
| Interday Reproducibility (RSD%) | 37.54% | 25.39% | 25.87% |
| Recovery | 96.0% - 101.7% | 96.0% - 101.7% | 96.0% - 101.7% |
Experimental Protocols
Protocol 1: HPLC Analysis of Thiamine and its Phosphate Esters in Whole Blood with Pre-column Derivatization and Fluorescence Detection (Adapted from Lu & Frank, 2008[5])
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 100 µL of a solution containing 1.2 M potassium ferricyanide in 15% (w/v) sodium hydroxide.
-
Vortex for 30 seconds.
-
The sample is now ready for injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution:
-
0-1 min: 0-12.5% B
-
1-1.5 min: 12.5-50% B
-
1.5-3 min: Hold at 50% B
-
3-4 min: Return to 0% B
-
4-5.5 min: Equilibrate at 0% B
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 375 nm, Emission: 435 nm).
-
Mandatory Visualization
Caption: Workflow for HPLC analysis of thiamine and its esters.
Caption: Troubleshooting common HPLC issues.
Caption: Factors influencing HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scispace.com [scispace.com]
- 6. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. j-jabs.umin.jp [j-jabs.umin.jp]
- 8. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 9. troubles with B vitamins - Chromatography Forum [chromforum.org]
- 10. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Common interferences in fluorometric assays for Cocarboxylase tetrahydrate.
Welcome to the Technical Support Center for Fluorometric Assays of Cocarboxylase Tetrahydrate (Thiamine Pyrophosphate). This guide provides troubleshooting and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Assay Principles & General Troubleshooting
Q1: How does the fluorometric assay for Cocarboxylase (Thiamine Pyrophosphate) work?
The most common and sensitive method is the thiochrome (B1210408) assay. This process involves the oxidation of the non-fluorescent thiamine (B1217682) molecule (present in Cocarboxylase) into a highly fluorescent compound called thiochrome.[1] This oxidation is typically carried out under alkaline conditions using an oxidizing agent like potassium ferricyanide (B76249).[1][2] The resulting fluorescence intensity is directly proportional to the concentration of Cocarboxylase in the sample.
Caption: The basic principle of the thiochrome assay.
Q2: What are the optimal excitation and emission wavelengths for thiochrome?
Thiochrome is highly fluorescent, with an optimal excitation wavelength typically around 360-370 nm and a maximum emission wavelength around 440-450 nm.[1][3][4] It is crucial to confirm these wavelengths on your specific instrument using a known standard.
Q3: My fluorescence signal is unstable or drifting. What are the common causes?
Signal instability can arise from several factors:
-
Photobleaching: The fluorescent thiochrome molecule can be destroyed by prolonged exposure to the excitation light. Minimize exposure time and use the lowest effective excitation intensity.
-
Temperature Fluctuations: Quenching processes are often temperature-dependent.[5][6] Ensure that all samples and reagents have equilibrated to a stable room temperature before and during measurement.
-
Reagent Instability: The oxidizing agent, particularly under alkaline conditions, can be unstable. Prepare fresh reagents for each experiment.
-
Incomplete Reaction: Ensure the oxidation reaction has gone to completion by optimizing incubation time. The reaction is typically fast but should be consistent across all samples.
Section 2: Specific Interferences & Solutions
Q4: My blank and control samples show high fluorescence. What is the cause?
High background fluorescence is a common issue, primarily caused by autofluorescence .[7]
-
Definition: Autofluorescence is the natural fluorescence emitted by endogenous molecules present in biological samples.[8][9]
-
Common Sources: Molecules like NADPH, flavins (like Vitamin B2), collagen, elastin, and proteins containing aromatic amino acids (tryptophan, tyrosine) are known to autofluoresce.[8][10] Cell culture media components, such as phenol (B47542) red and fetal bovine serum (FBS), can also be significant sources.[11]
-
Solutions:
-
Prepare a "Sample Blank": Before adding the oxidizing agent, take a fluorescence reading of your sample. This reading represents the native autofluorescence and can be subtracted from the final reading after thiochrome formation.
-
Sample Purification: Use techniques like HPLC or solid-phase extraction (SPE) to separate Cocarboxylase from interfering compounds before the assay.[1] An isobutanol extraction after oxidation can also separate the less polar thiochrome from more polar, water-soluble interfering compounds.[2]
-
Use Phenol Red-Free Media: When working with cell-based assays, switch to media without phenol red to reduce background fluorescence.[11]
-
Q5: My sample readings are significantly lower than expected. What could be the issue?
Low signal is often attributable to fluorescence quenching or chemical interference .
-
Fluorescence Quenching: This is any process that decreases the fluorescence intensity of a substance.[5] It can occur through mechanisms like energy transfer or complex formation when an interfering molecule (a "quencher") interacts with the fluorophore.[5][6]
-
Common Quenchers: Molecular oxygen, iodide, and chloride ions are common chemical quenchers.[5][6] Certain metal ions, such as Fe³⁺, Pb²⁺, and K⁺, have also been shown to quench thiochrome fluorescence to some extent.[3]
-
Self-Quenching: At very high concentrations, thiochrome molecules can interact with each other, leading to a decrease in fluorescence.[12] Ensure your sample concentrations fall within the linear range of the assay.
-
-
Chemical Interference: Some compounds can interfere with the thiochrome reaction itself.
-
Antioxidants: Strong reducing agents like ascorbic acid (Vitamin C) and various polyphenols can compete for the oxidizing agent (ferricyanide), preventing the complete conversion of thiamine to thiochrome.[2]
-
Complex Formation: Polyphenols can also form non-covalent complexes with thiamine, making it unavailable for oxidation.[2]
-
Q6: Which specific vitamins or biological compounds are known to interfere?
Summarizing known interferences is key to designing a robust assay. While many compounds can interfere, some have been specifically studied in the context of the thiochrome assay.
| Compound/Class | Type of Interference | Recommended Action | References |
| NADPH, Flavins | Autofluorescence (Intrinsic Fluorescence) | Measure and subtract sample blank; Use red-shifted fluorophores if possible (though not applicable to thiochrome). | [8][10] |
| Ascorbic Acid (Vit C) | Chemical (Consumes oxidizing agent) | Sample purification prior to assay; Use of alternative oxidizing agents less susceptible to reduction. | [2] |
| Polyphenols | Chemical (Consume oxidant & form complexes with thiamine) | Sample purification (e.g., SPE or HPLC) to remove polyphenols before oxidation. | [2][13] |
| Fe³⁺, Pb²⁺, K⁺ | Quenching (Reduces thiochrome fluorescence) | Use chelating agents if metal ion contamination is suspected; Ensure high-purity water and reagents. | [3] |
| Other B Vitamins | Generally low interference | Other B vitamins like B2 (Riboflavin), B6 (Pyridoxine), and B7 (Biotin) typically show negligible interference at physiological concentrations.[14] However, high concentrations of pyridoxal (B1214274) (a form of B6) may fluoresce slightly.[15] | [14][15] |
Troubleshooting Guide & Workflow
This decision tree can help diagnose common issues encountered during the assay.
Caption: A troubleshooting decision tree for the thiochrome assay.
Experimental Protocols
Protocol 1: Standard Thiochrome Assay for Cocarboxylase
This protocol provides a general workflow. Concentrations and volumes should be optimized for your specific application and instrumentation.
Materials:
-
Cocarboxylase (Thiamine Pyrophosphate) standard
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 1% w/v in water, prepare fresh)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 15% w/v in water)
-
Sample (e.g., protein lysate, biological fluid)
-
Trichloroacetic acid (TCA) for protein precipitation (optional)
-
Isobutanol (optional, for extraction)
Workflow:
Caption: Experimental workflow for the Cocarboxylase assay.
Detailed Steps:
-
Standard Curve: Prepare a series of dilutions of Cocarboxylase standard in a buffer similar to your sample matrix (e.g., 0.1 M HCl).
-
Sample Preparation: If samples contain protein, deproteinate using an agent like TCA, followed by centrifugation. Collect the clear supernatant.
-
Sample Blank (for Autofluorescence): To a microplate well or cuvette, add your sample and buffer. Mix and measure the fluorescence at the thiochrome wavelengths (Ex: 370 nm, Em: 440 nm). This is your "Sample Blank" value.
-
Oxidation: To a new well/cuvette, add the sample (or standard/blank). Add NaOH solution and mix. Immediately add the potassium ferricyanide solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes) protected from light.
-
Measurement: Measure the fluorescence intensity promptly to avoid photobleaching.
-
Calculation:
-
Corrected Sample Fluorescence = (Reading from Step 6) - (Reading from Step 3).
-
Determine the concentration of Cocarboxylase in your sample by comparing the corrected fluorescence to the standard curve.
-
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Fluorometric Detection of Thiamine Based on Hemoglobin–Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. lth.se [lth.se]
- 8. Autofluorescence - Wikipedia [en.wikipedia.org]
- 9. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cocarboxylase Tetrahydrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Cocarboxylase (B7798076) tetrahydrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Cocarboxylase tetrahydrate and what are its primary applications?
A1: this compound, also known as thiamine (B1217682) pyrophosphate (TPP) tetrahydrate, is the biologically active coenzyme form of vitamin B1 (thiamine).[1] It is a crucial cofactor for several enzymes involved in carbohydrate and amino acid metabolism.[1][2] Clinically, it is used to treat thiamine deficiency disorders like beriberi and Wernicke's encephalopathy and can be used as an auxiliary treatment for related neuritis and indigestion.[3][4]
Q2: What are the common methods for synthesizing this compound?
A2: The primary chemical synthesis method involves the phosphorylation of thiamine (Vitamin B1). A common approach is the reaction of thiamine with pyrophosphoric acid and a dehydrating agent under heated conditions.[3][5] Another described method involves reacting phosphoric acid with phosphorus pentoxide to form a phosphorylating mixture, to which thiamine is then added.[3][6]
Q3: What are the critical factors influencing the yield of this compound synthesis?
A3: Key factors include the choice and ratio of reagents (thiamine, pyrophosphoric acid, dehydrating agent), reaction temperature, and reaction time.[3][5] Effective purification to remove byproducts and unreacted starting materials is also critical for isolating a high-yield, high-purity final product.[5][7]
Q4: What level of purity is typically required for pharmaceutical applications?
A4: For pharmaceutical use, a high purity of over 99% is often required.[5][7] This necessitates robust purification methods to remove impurities such as thiamine monophosphate and triphosphate.[3]
Troubleshooting Guide
Low Reaction Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (thiamine) is still present, consider extending the reaction time or moderately increasing the temperature within the recommended range (e.g., 100°C to 160°C).[5] |
| Suboptimal Reagent Ratio | Ensure the correct mass ratio of thiamine to dehydrating agent and pyrophosphoric acid is used. A common ratio is 1: (0.5-3): (2-10) for Vitamin B1: dehydrating agent: pyrophosphoric acid.[5] |
| Ineffective Dehydrating Agent | The choice of dehydrating agent (e.g., phosphorus pentoxide, phosphorus oxychloride) is crucial. Ensure the agent is fresh and has been stored under anhydrous conditions.[3][5] |
| Degradation of Product | Avoid excessive heating or prolonged reaction times, as this can lead to the degradation of the product. Maintain the reaction temperature within the specified range. |
Product Purification Issues
Problem: Difficulty in obtaining high-purity this compound after the initial synthesis.
| Potential Cause | Recommended Action |
| Presence of Phosphorylated Impurities | The primary impurities are often thiamine monophosphate and triphosphate.[3] A multi-step purification process involving both anion and cation exchange chromatography is highly effective for their removal.[3][5] |
| Ineffective Ion-Exchange Chromatography | Use a sequence of weak base anion-exchange resin followed by a strong acid cation-exchange resin. Elute with purified water and monitor the eluate with UV detection to collect the fluorescent Cocarboxylase fraction.[3][5] The pH of the eluent in anion exchange can be critical; a weak alkaline solution (pH 10-12) can be used for elution.[7] |
| Poor Crystallization | After purification, concentrate the aqueous solution at a controlled temperature (e.g., below 35°C).[6][7] Induce crystallization by adding a miscible organic solvent such as ethanol (B145695) or acetone (B3395972).[4][6] Seeding with existing crystals can improve crystallization. |
| Loss of Product During Work-up | During the initial work-up, after quenching the reaction with ice water, the product is often precipitated by adding the aqueous solution to a large volume of cold ethanol.[3][6] Ensure the precipitation is complete by allowing it to stand overnight at a low temperature (e.g., 0°C).[3] |
Experimental Protocols
Protocol 1: Synthesis using Pyrophosphoric Acid and Phosphorus Pentoxide
This protocol is adapted from a common chemical synthesis method.
Materials:
-
Phosphoric Acid (225.0g)
-
Phosphorus Pentoxide (175.0g)
-
Vitamin B1 (Thiamine) (100.0g)
-
Ice Water
-
95% Ethanol
Procedure:
-
Add phosphoric acid to a reaction vessel and heat to 135°C with stirring for 3 hours.
-
While keeping the temperature below 175°C, add phosphorus pentoxide. Maintain the temperature between 165°C and 175°C and stir for 3 hours.
-
Cool the mixture to 130°C.
-
Add Vitamin B1 in batches over 2 hours, maintaining the temperature at 130°C.
-
Monitor the reaction until a sample of the reaction solution no longer forms a white precipitate with a 0.1 mol/L silver nitrate (B79036) solution.
-
Transfer the hot, viscous yellow liquid to a vessel containing 0.5 kg of ice water, ensuring the temperature does not exceed 10°C.
-
Once a transparent solution forms, slowly add it to 5.0 L of 95% ethanol with stirring.
-
Allow the mixture to stand at 0°C overnight to precipitate the product.[3]
-
Isolate the crude product for further purification.
Protocol 2: Purification by Ion-Exchange Chromatography and Crystallization
This protocol outlines a typical purification procedure for the crude product from synthesis.
Materials:
-
Crude this compound
-
Purified Water
-
Weakly Basic Anion Exchange Resin (e.g., D301)[3]
-
Strongly Acidic Cation Exchange Resin (e.g., 732)[3]
-
Ethanol or Acetone
Procedure:
-
Dissolve the crude solid mixture in a minimal amount of purified water.
-
Load the solution onto a weak base anion-exchange resin column.
-
Elute with purified water.
-
Directly introduce the eluate onto a strong acid cation-exchange resin column.
-
Elute with purified water.
-
Monitor the eluate using a UV detector and collect the fractions that show fluorescence.[3][5]
-
Combine the fluorescent fractions and concentrate the solution under reduced pressure at a temperature below 35°C.[7]
-
Add ethanol or acetone to the concentrated solution to induce crystallization.[4][6]
-
Filter the crystals and dry under reduced pressure to obtain high-purity this compound.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Decision tree for troubleshooting low synthesis yield.
Caption: Logical flow for the purification of this compound.
References
- 1. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 2. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101709066A - Novel crystallographic form of this compound and method for preparing same - Google Patents [patents.google.com]
- 5. CN101787048B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Cocarboxylase | 154-87-0 [chemicalbook.com]
- 7. CN113402555A - Preparation method of cocarboxylase and tetrahydrate or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Pyruvate Dehydrogenase Complex (PDC) Enzymatic Assays
Welcome to the technical support center for troubleshooting enzymatic assays for pyruvate (B1213749) dehydrogenase complex (PDC) activity. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting your PDC activity assays.
FAQ 1: Why is my PDC activity lower than expected?
Low or no detectable PDC activity is a frequent issue. Several factors can contribute to this problem, from sample preparation to the assay conditions themselves.
Possible Causes and Solutions:
-
Inactive Enzyme Complex: The pyruvate dehydrogenase complex is tightly regulated by phosphorylation and dephosphorylation.[1][2][3][4] The phosphorylated form of the E1 subunit is inactive.[1][3]
-
Solution: To ensure you are measuring the total potential PDC activity, it's crucial to fully activate the enzyme. This can be achieved by pre-incubating your sample with pyruvate dehydrogenase phosphatase (PDP) or by using dichloroacetate (B87207) (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK), which prevents phosphorylation and inactivation.[5]
-
-
Improper Sample Handling and Storage: PDC is a large, multi-enzyme complex sensitive to degradation.
-
Sub-optimal Assay Conditions: The pH, temperature, and concentration of cofactors are critical for optimal PDC activity.
-
Solution: Ensure your assay buffer is at the optimal pH (typically around 8.0 for the coupled assay described).[6] The reaction should be carried out at a consistent temperature, usually 37°C.[8] Verify the concentrations of all cofactors, as their absence or degradation can limit the reaction rate.
-
-
Degraded Reagents: Key reagents like Coenzyme A (CoA), NAD+, and Thiamine Pyrophosphate (TPP) are labile.
-
Solution: Prepare fresh solutions of CoA, NAD+, and TPP on the day of the experiment and keep them on ice.[6]
-
FAQ 2: Why is the background signal in my assay too high?
A high background signal can mask the true enzyme activity and lead to inaccurate results. This is often due to non-specific reactions or interfering substances in the sample.
Possible Causes and Solutions:
-
Interfering Substances in the Sample: Crude cell or tissue lysates can contain small molecules that interfere with the assay's detection method.[8]
-
Solution: For samples with high background, it is recommended to perform an ammonium (B1175870) sulfate (B86663) precipitation to remove small interfering molecules.[8] Additionally, running a sample blank for each sample (omitting the pyruvate substrate) can help to correct for background absorbance.[8]
-
-
Non-specific Binding in Plate-Based Assays: In immunocapture or ELISA-based assays, non-specific binding of antibodies can lead to high background.[9][10][11]
-
Solution: Ensure adequate washing steps between antibody incubations to remove unbound antibodies.[10] Using a blocking buffer (e.g., BSA) can help to reduce non-specific binding to the plate surface.
-
-
Contaminated Reagents or Labware: Contamination can introduce substances that react with the assay components.
-
Solution: Use high-purity water and reagents. Ensure all labware, including microplates and pipette tips, are clean and free of contaminants.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in PDC activity assays.
Caption: A step-by-step workflow for diagnosing and resolving common problems in PDC assays.
Experimental Protocols
This section provides a detailed methodology for a common spectrophotometric coupled enzyme assay for measuring PDC activity.
Spectrophotometric Assay for PDC Activity
This protocol describes a coupled assay to measure the production of Acetyl-CoA by monitoring the reduction of a chromogenic substrate.[6]
Required Solutions and Reagents:
| Reagent | Stock Concentration | Storage | Preparation Notes |
| Tris-HCl Buffer (pH 8.0) | 0.25 M | 4°C | Prepare from stock. |
| Sodium Pyruvate | 0.2 M | -20°C | Prepare from stock. |
| Coenzyme A (CoA) | 4 mM | -20°C (aliquots) | Must be prepared fresh on ice. |
| NAD+ | 40 mM | -20°C (aliquots) | Must be prepared fresh on ice. |
| Thiamine Pyrophosphate (TPP) | 40 mM | -20°C (aliquots) | Must be prepared fresh on ice. |
| MgCl2 | 10 mM | Room Temperature | Prepare from stock. |
| Dithiothreitol (DTT) | 200 mM | -20°C (aliquots) | Must be prepared fresh on ice. |
| Oxaloacetate (OAA) | 25 mM | -20°C | Prepare from stock. |
| DTNB (Ellman's Reagent) | 5 mg/mL in Ethanol | 4°C (protect from light) | Must be prepared fresh on ice. |
| Citrate Synthase | 250 U/mL | -20°C | Use as supplied. |
Procedure:
-
Preparation of Cell/Tissue Lysate:
-
Homogenize cells or tissue in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration. Keep the lysate on ice.
-
-
Assay Reaction Setup:
-
Prepare a master mix for the number of samples to be assayed. For each reaction, combine the reagents as listed in the table below in a microfuge tube. Prepare separate tubes for the experimental reaction and a control reaction (without pyruvate).
-
Add 100 µL of the cell/tissue lysate to each tube.
-
Incubate the tubes at 37°C for 15 minutes to allow for the PDC reaction to proceed.
-
| Reagent | Volume (µL) for Experimental | Volume (µL) for Control |
| DI H2O | 25 | 75 |
| 0.25 M Tris-HCl (pH 8.0) | 100 | 100 |
| 0.2 M Sodium Pyruvate | 50 | 0 |
| 4 mM CoA | 25 | 25 |
| 40 mM NAD+ | 25 | 25 |
| 40 mM TPP | 25 | 25 |
| 10 mM MgCl2 | 25 | 25 |
| 200 mM DTT | 25 | 25 |
-
Spectrophotometric Measurement:
-
Transfer the contents of the reaction tubes to quartz cuvettes.
-
Add 50 µL of Oxaloacetate (OAA) and 25 µL of DTNB to each cuvette and mix gently.
-
Place the cuvettes in a spectrophotometer set to 412 nm and 30°C.
-
Initiate the reaction by adding 5 µL (approximately 1.25 units) of Citrate Synthase.
-
Immediately start recording the absorbance at 412 nm for 100 seconds.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (dA/dt) for both the experimental and control reactions.
-
The net rate is the rate of the experimental reaction minus the rate of the control reaction.
-
One unit of PDC activity is defined as the amount of enzyme that produces 1.0 µmole of acetyl-CoA per minute.
-
PDC Regulatory Pathway
The activity of the Pyruvate Dehydrogenase Complex is primarily regulated by a phosphorylation/dephosphorylation cycle.[1][2][3] This signaling pathway is crucial for controlling the flux of pyruvate into the TCA cycle.
Caption: Regulation of PDC activity by phosphorylation and dephosphorylation.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Regulation of pyruvate dehydrogenase (PDH) complex | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Pyruvate dehydrogenase complex activity in normal and deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. Case Western Reserve University [case.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Preventing Cocarboxylase tetrahydrate degradation during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cocarboxylase (B7798076) tetrahydrate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is cocarboxylase tetrahydrate?
A1: this compound, also known as thiamine (B1217682) pyrophosphate (TPP) or thiamine diphosphate, is the biologically active form of vitamin B1 (thiamine).[1][2] It is a crucial coenzyme in carbohydrate metabolism and is essential for various biochemical reactions, including the decarboxylation of alpha-keto acids.[1][3] Its structure consists of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge.[1][4]
Q2: What are the primary factors that lead to the degradation of this compound?
A2: this compound is a sensitive compound susceptible to degradation from several factors, including:
-
Light: Exposure to light can cause the compound to break down.[5]
-
pH: The stability of cocarboxylase is pH-dependent. Solutions with a pH between 3.5 and 4.5 are generally more stable.[7]
-
Oxidizing and Reducing Agents: Cocarboxylase is sensitive to oxidation and reduction.[4] The presence of substances like sodium metabisulphite has been shown to accelerate its degradation.[8]
-
Enzymatic Activity: In biological samples, enzymatic activity can alter cocarboxylase levels.
Q3: How should I properly store solid this compound?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at a temperature between +2°C and +25°C, protected from light and moisture.[9]
Q4: What are the best practices for preparing cocarboxylase solutions to minimize degradation?
A4: To maintain the integrity of cocarboxylase in solution, follow these best practices:
-
Use high-purity, degassed solvents (e.g., water or appropriate buffers).
-
Prepare solutions fresh whenever possible.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Maintain a cool temperature by working on ice.
-
For longer-term storage, aliquot solutions and store them at -70°C.[10] Avoid repeated freeze-thaw cycles.
-
Consider using stabilizers such as chelating agents (e.g., EDTA) or adjusting the pH to an acidic range (3.5-4.5).[7][11]
Troubleshooting Guide
Q1: I am observing a rapid loss of cocarboxylase in my parenteral nutrition (PN) mixture. What could be the cause?
A1: Certain components in PN mixtures can accelerate cocarboxylase degradation. Specifically, the presence of sodium metabisulphite, often found in amino acid infusions like Freamine III, has been shown to cause significant degradation.[8] If your PN mixture contains sulfites, this is a likely cause. Consider using an amino acid source that does not contain metabisulphites.[8]
Q2: My HPLC analysis shows multiple unexpected peaks. What might they be?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products or impurities. Cocarboxylase can degrade into various products, including thiamine monophosphate (TMP) and free thiamine.[4] To identify these peaks, you can perform a forced degradation study by intentionally exposing a sample to harsh conditions (e.g., acid, base, heat, light, or oxidizing agents) to generate the potential degradants for comparison.[12] Also, ensure your HPLC method is stability-indicating, meaning it can effectively separate the intact cocarboxylase from its degradation products.[12]
Q3: The cocarboxylase concentration in my samples is consistently lower than expected. What steps can I take to improve recovery?
A3: Low recovery can be due to degradation during sample collection, processing, or storage.
-
Sample Collection and Handling: For blood samples, collect them in heparin-containing tubes and process them promptly. Leukocytes are a rich source of thiamine pyrophosphate, so care should be taken to remove the buffy coat during erythrocyte separation.[10]
-
Processing: Perform all extraction and preparation steps at low temperatures (e.g., on ice). Minimize the exposure of the sample to light.
-
Storage: Snap-freeze tissue and cell samples in liquid nitrogen and store them at -70°C or below until analysis.[10] Ship samples on dry ice to prevent deterioration.[10]
-
Methodology: Ensure your analytical method, such as the conversion to fluorescent thiochrome (B1210408) for detection, is optimized. The concentration of the oxidizing agent (e.g., potassium hexacyanoferrate) is critical for this reaction.[13]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Cocarboxylase Standard Solution
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound powder
-
High-purity, deionized water (degassed)
-
Hydrochloric acid (HCl), 0.1 M
-
Amber glass vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound in a sterile, light-protected container.
-
Dissolve the powder in high-purity, deionized water.
-
Adjust the pH of the solution to approximately 3.5-4.5 using 0.1 M HCl to enhance stability.[7]
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or aliquot and store at -70°C for long-term storage.
Protocol 2: Sample Preparation for Thiamine Status from Whole Blood
This protocol is adapted for the analysis of thiamine pyrophosphate (cocarboxylase) in erythrocytes.[10]
Materials:
-
Venous blood collected in heparin-containing tubes
-
0.9% NaCl solution (saline), chilled
-
High-purity, deionized water, chilled
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Centrifuge the whole blood sample to separate plasma, buffy coat, and packed erythrocytes.
-
Carefully aspirate and discard the plasma and the buffy coat layer.
-
Wash the packed erythrocytes three times with chilled 0.9% NaCl solution. After each wash, centrifuge and remove the supernatant.
-
To hemolyze the cells, add an equal volume of chilled, distilled water to the packed erythrocytes (e.g., 1 mL of water to 1 mL of packed cells).
-
Vortex the mixture for 1 minute to ensure complete hemolysis.
-
The resulting hemolysate can be used immediately for analysis or stored at -70°C until shipment or analysis.[10]
Quantitative Data Summary
The following tables summarize key stability data for cocarboxylase and related thiamine compounds.
Table 1: Effect of pH on Thiamine Stability
| pH | Stability | Reference |
| 3.5 - 4.5 | Optimal for stability in aqueous solutions. | [7] |
| > 8.0 | Prone to formation of undesirable precipitates. | [14] |
Table 2: Impact of Additives on Cocarboxylase/Thiamine Stability
| Additive/Condition | Effect on Stability | Reference |
| Sodium Metabisulphite | Accelerates degradation. | [8] |
| Chelating Agents (EDTA, DTPA) | Increase stability by chelating metal ions that can catalyze degradation. DTPA is more effective than EDTA. | [11] |
| Thioglycerol, Thiosorbitol | Act as stabilizing agents in aqueous solutions. | [14] |
Mandatory Visualizations
Diagrams
Caption: General workflow for cocarboxylase analysis.
Caption: Primary factors causing cocarboxylase degradation.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 2. What is Cocarboxylase used for? [synapse.patsnap.com]
- 3. Spectrophotometric investigation of cocarboxylase interaction with pyridoxine hydrochloride and their interactional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 68684-55-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. GB652284A - Preparations of stabilized solutions of thiamine - Google Patents [patents.google.com]
- 8. Stability of cocarboxylase in parenteral nutrition mixtures stored in multilayer bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. redoxbiology.vetmed.ucdavis.edu [redoxbiology.vetmed.ucdavis.edu]
- 11. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US2498200A - Stabilized thiamin - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cocarboxylase Tetrahydrate in Cell Culture Media
Welcome to the technical support center for the optimization of Cocarboxylase (B7798076) Tetrahydrate concentration in your cell culture media. This resource is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding the use of Cocarboxylase Tetrahydrate in cell culture.
Q1: What is this compound and what is its role in cell culture?
A1: this compound is the hydrated, biologically active form of Vitamin B1 (thiamine), also known as Thiamine (B1217682) Pyrophosphate (TPP).[1][2] In cell culture, it serves as an essential cofactor for key enzymes involved in carbohydrate and amino acid metabolism.[1][3] These enzymes include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the citric acid (TCA) cycle.
-
α-Ketoglutarate Dehydrogenase: A crucial enzyme in the TCA cycle.
-
Transketolase: A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is vital for synthesizing nucleotides and reducing equivalents for antioxidant defense.[3]
Supplementing media with cocarboxylase can support cellular energy metabolism, particularly in metabolically demanding culture systems.
Q2: Why should I consider supplementing my cell culture medium with this compound?
A2: While most basal media contain thiamine, direct supplementation with cocarboxylase, the active form, can be beneficial in certain situations. Thiamine itself is unstable in liquid culture media, and its conversion to TPP within the cell can be a rate-limiting step.[4] Direct supplementation may be advantageous in:
-
High-density cultures: Where nutrient demands are high.
-
Metabolically demanding processes: Such as recombinant protein or viral vector production.
-
Cells with compromised metabolic function: To bypass potential limitations in thiamine metabolism.
-
Reducing oxidative stress: Thiamine and its derivatives have been shown to have antioxidant properties.[3]
Q3: What are the signs of Cocarboxylase (Thiamine) deficiency in cell culture?
A3: Thiamine deficiency can lead to significant metabolic disruptions. Observable signs in your cell culture may include:
-
Increased lactate (B86563) production: Due to the inefficient entry of pyruvate into the TCA cycle.
-
Reduced cell proliferation and viability: As a result of decreased energy (ATP) production.
-
Increased oxidative stress: Impaired metabolic function can lead to the generation of reactive oxygen species (ROS).
-
Morphological changes: In later stages, you may observe signs of cellular stress and apoptosis, such as cell shrinkage, rounding, and detachment.[5][6][7]
Q4: What is a typical starting concentration for this compound in cell culture media?
A4: Specific, universally recommended concentrations for this compound supplementation for common cell lines like CHO, HEK293, or HeLa are not well-documented in publicly available literature. This is because the optimal concentration is highly dependent on the specific cell line, media formulation, and culture conditions.
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on general vitamin supplementation guidelines, a starting range of 0.1 to 10 mg/L (approximately 0.2 to 20 µM) can be considered for initial optimization studies.
Q5: How stable is this compound in cell culture medium?
A5: this compound, like its precursor thiamine, is susceptible to degradation in liquid solutions, particularly at neutral to alkaline pH and when exposed to heat and light.[4] For best results:
-
Prepare fresh stock solutions of this compound in a stable buffer (pH < 6.0).
-
Add the supplement to the medium immediately before use.
-
Store stock solutions at -20°C in the dark.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using this compound.
Problem 1: Increased lactate concentration after supplementing with this compound.
-
Possible Cause: While counterintuitive, as cocarboxylase should enhance pyruvate dehydrogenase activity and reduce lactate, adding a high concentration of a new component can slightly alter cellular metabolism. High glucose consumption is a primary driver of lactate production.[8][9][10][11]
-
Solution:
-
Verify Glucose Concentration: Ensure that the glucose concentration in your medium is not excessively high. Consider using a medium with a lower glucose concentration or a different carbon source like galactose to reduce lactate production.[8][12]
-
Optimize Cocarboxylase Concentration: You may be using a supra-optimal concentration of cocarboxylase. Perform a dose-response experiment to find a concentration that supports your desired outcome without increasing lactate.
-
Monitor Oxygen Levels: Low dissolved oxygen can force cells into anaerobic glycolysis, leading to lactate production. Ensure adequate aeration in your culture system.[8]
-
Problem 2: Decreased cell viability or morphological changes after adding this compound.
-
Possible Cause: The concentration of this compound may be cytotoxic. Morphological signs of cytotoxicity can include cell rounding, shrinkage, blebbing, and detachment from the culture surface.[5][6][7]
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the IC50 value of this compound for your specific cell line. This will define the toxic concentration range.
-
Reduce Concentration: Lower the concentration of this compound in your medium to a non-toxic level, as determined by your cytotoxicity and dose-response experiments.
-
Check for Contamination: Rule out other sources of cytotoxicity, such as microbial contamination of your culture or the this compound stock solution.
-
Problem 3: No observable effect on cell growth or productivity after supplementation.
-
Possible Cause:
-
Sub-optimal Concentration: The concentration of this compound may be too low to have a measurable effect.
-
Basal Medium Sufficiency: Your basal medium and existing cellular metabolism may already be providing sufficient levels of TPP, so additional supplementation is not necessary.
-
Degradation of Cocarboxylase: The supplement may have degraded in the stock solution or in the medium.
-
-
Solution:
-
Increase Concentration: As part of your dose-response study, test higher concentrations to see if an effect is observed.
-
Evaluate Need: Cocarboxylase supplementation may not be beneficial for all cell lines or culture conditions. If no improvement is seen across a wide range of concentrations, it may not be necessary for your specific application.
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions of this compound to ensure its activity.
-
Experimental Protocols & Data
Determining Optimal and Cytotoxic Concentrations
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines a method to identify the concentration of this compound that provides the desired biological effect (e.g., increased cell density, protein production) without causing cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of Cocarboxylase Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range to test is 0, 0.1, 0.5, 1, 2, 5, 10, and 20 mg/L.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a "no treatment" control.
-
Incubation: Incubate the plate under standard culture conditions for a period relevant to your experimental endpoint (e.g., 48-72 hours for proliferation assays).
-
Assessment: At the end of the incubation period, assess cell viability and proliferation using a suitable assay (e.g., CCK-8, WST-1, or cell counting). If applicable, also measure your specific endpoint (e.g., recombinant protein titer).
-
Data Analysis: Plot the measured response (e.g., viable cell density) against the concentration of this compound to identify the optimal concentration range.
Protocol 2: Cytotoxicity Assay to Determine IC50
This protocol uses the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare High-Concentration Range: Prepare a wider and higher range of this compound dilutions than for the dose-response assay (e.g., up to 500 or 1000 mg/L) to ensure you can identify a toxic threshold.
-
Treatment: Treat the cells with the various concentrations for a defined period (e.g., 24 or 48 hours). Include untreated control wells.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a plate reader at the appropriate wavelength (typically 570 nm).
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellculturedish.com [cellculturedish.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 12. cellculturedish.com [cellculturedish.com]
Addressing matrix effects in the analysis of Cocarboxylase tetrahydrate.
Welcome to the technical support center for the analysis of Cocarboxylase (B7798076) Tetrahydrate (Thiamine Pyrophosphate). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis, with a focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantitative analysis of Cocarboxylase Tetrahydrate?
A1: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the quantitative analysis of this compound. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2] HPLC with pre-column or post-column derivatization to form a fluorescent thiochrome (B1210408) derivative is also a sensitive and robust method.[3][4][5]
Q2: What is a "matrix effect" and how does it impact the analysis of this compound?
A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[1] In biological matrices like plasma and whole blood, endogenous components such as phospholipids (B1166683) and salts are common sources of matrix effects.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and widely used method to remove proteins from biological samples. Trichloroacetic acid (TCA) or perchloric acid are common precipitating agents.[1][3][6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to PPT by selectively isolating the analyte of interest and removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate Cocarboxylase from interfering substances based on their differential solubility in two immiscible liquids.
Q4: Are there instrumental approaches to mitigate matrix effects?
A4: Yes, optimizing chromatographic conditions can help separate Cocarboxylase from co-eluting matrix components. Additionally, using a stable isotope-labeled internal standard (SIL-IS), such as Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3), is a highly effective way to compensate for matrix effects.[1][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.
Q5: What are the key stability considerations for this compound in biological samples?
A5: this compound is sensitive to light and temperature.[5][8] Biological samples should be protected from light and stored at low temperatures (e.g., -20°C or -70°C) to minimize degradation.[5][8][9][10] Repeated freeze-thaw cycles should also be avoided. The presence of substances like sodium metabisulphite in parenteral nutrition mixtures can accelerate the degradation of cocarboxylase.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Interaction with Metal Surfaces | Use a column with MaxPeak High Performance Surfaces (HPS) technology or a PEEK-lined column to minimize analyte interaction with metal surfaces in the LC system.[12] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Cocarboxylase is a polar compound, and its retention can be sensitive to pH changes. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent or Low Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For protein precipitation, ensure complete precipitation and efficient separation of the supernatant. For SPE, evaluate different sorbents and elution solvents. |
| Analyte Degradation | Ensure samples are handled under appropriate light and temperature conditions. Prepare fresh standards and quality control samples daily.[4][8] |
| Incomplete Derivatization (for fluorescence detection) | Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, pH). |
| Matrix Effects | Implement a more rigorous sample cleanup procedure or use a stable isotope-labeled internal standard.[1] |
Issue 3: Significant Signal Suppression or Enhancement (Matrix Effect)
| Possible Cause | Troubleshooting Step |
| Co-elution of Matrix Components | Modify the chromatographic gradient to better separate the analyte from interfering peaks. |
| Insufficient Sample Cleanup | Employ a more effective sample preparation technique like SPE or a combination of methods. |
| High Salt Concentration in the Sample | Dilute the sample extract before injection, if sensitivity allows. |
| Phospholipid Interference | Use a phospholipid removal plate or column during sample preparation. |
Experimental Protocols
Protocol 1: Sample Preparation of Whole Blood for LC-MS/MS Analysis
This protocol is based on a protein precipitation method commonly used for the extraction of Cocarboxylase (TPP) from whole blood.[1][3]
Materials:
-
Whole blood collected in EDTA tubes
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Stable isotope-labeled internal standard (TPP-d3) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.
-
Add 50 µL of the internal standard working solution (containing TPP-d3).
-
Vortex for 30 seconds.
-
Add 200 µL of cold 10% TCA solution to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: HPLC Analysis with Post-Column Derivatization and Fluorescence Detection
This protocol outlines a general procedure for the analysis of Cocarboxylase (as total thiamine after conversion) in food samples.[4]
Materials:
-
Sample extract (after enzymatic hydrolysis and protein precipitation)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Post-column derivatization system
-
Potassium ferricyanide (B76249) solution (oxidizing agent)
-
Sodium hydroxide (B78521) solution
Procedure:
-
Chromatographic Separation:
-
Inject the prepared sample extract onto the C18 column.
-
Use a suitable mobile phase (e.g., a gradient of phosphate (B84403) buffer and methanol) to separate thiamine from other components.
-
-
Post-Column Derivatization:
-
The column effluent is mixed with the potassium ferricyanide solution in a reaction coil to oxidize thiamine to the fluorescent thiochrome derivative.
-
Subsequently, the sodium hydroxide solution is added to adjust the pH for optimal fluorescence.
-
-
Fluorescence Detection:
-
The fluorescent thiochrome is detected by the fluorescence detector at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 435 nm.
-
-
Quantification:
-
The concentration of thiamine is determined by comparing the peak area of the sample to a calibration curve prepared from thiamine standards.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for Cocarboxylase (TPP) Analysis in Whole Blood
| Parameter | Result | Reference |
| Linearity Range | 12–4870 nmol/L | [1] |
| Intra-assay Precision (%CV) | 3.5% | [1] |
| Inter-assay Precision (%CV) | 7.6% | [1] |
| Relative Matrix Effect | 97% | [1] |
| Recovery | 99% | [1] |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L | [1] |
Table 2: LC-MS/MS Method Validation Parameters for Thiamin, Riboflavin, and PLP in Dried Blood Spots
| Parameter | Thiamin | Riboflavin | PLP | Reference |
| LLOQ (ng/mL) | 0.5 | 0.2 | 0.2 | [6] |
| Recovery (%) | 81.49 - 95.83 | 98.79 - 112.23 | 85.35 - 99.41 | [6] |
| Intra-day Precision (%CV) | < 6.85 | < 7.53 | < 8.56 | [6] |
| Inter-day Precision (%CV) | < 7.21 | < 6.94 | < 7.98 | [6] |
| Matrix Effect (IS normalized, %CV) | < 15 | < 15 | < 15 | [6] |
Visualizations
Caption: Workflow for LC-MS/MS analysis of Cocarboxylase.
Caption: Strategies to address matrix effects.
References
- 1. nvkc.nl [nvkc.nl]
- 2. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. A novel LC-MS/MS assay for vitamin B1, B2 and B6 determination in dried blood spots and its application in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of cocarboxylase in parenteral nutrition mixtures stored in multilayer bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
Enhancing the resolution of Cocarboxylase tetrahydrate in chromatography.
Welcome to the technical support center for enhancing the resolution of Cocarboxylse Tetrahydrate in chromatographic applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of cocarboxylase (B7798076) tetrahydrate, offering step-by-step solutions to improve peak resolution and overall data quality.
Q1: What are the primary causes of poor peak resolution for cocarboxylase tetrahydrate?
Poor peak resolution in the chromatography of this compound can stem from several factors related to the analyte's chemical properties and the chromatographic system. Cocarboxylase, also known as thiamine (B1217682) pyrophosphate, is a polar molecule, which can lead to challenges in achieving sharp, well-separated peaks. Key contributing factors include:
-
Suboptimal Mobile Phase Composition: The pH and ionic strength of the mobile phase are critical for controlling the retention and peak shape of ionizable compounds like cocarboxylase.[1][2]
-
Inappropriate Stationary Phase: The choice of column chemistry is crucial for achieving the desired selectivity and retention.[3][4][5]
-
Column Inefficiency: Factors such as column aging, contamination, or improper packing can lead to peak broadening.[3][6]
-
System and Sample Preparation Issues: Inadequate sample preparation or issues with the HPLC/UPLC system can introduce artifacts and decrease resolution.[7]
Q2: How can I improve the resolution by modifying the mobile phase?
Optimizing the mobile phase is one of the most effective ways to enhance the resolution of this compound. Here are several strategies:
-
Adjusting pH: The pH of the mobile phase affects the ionization state of this compound, which in turn influences its retention on a reversed-phase column. For acidic compounds, a mobile phase pH around 2-3.5 is often effective.[1] It's recommended to keep the mobile phase pH at least 1.5 units away from the analyte's pKa to ensure consistent retention.[1]
-
Utilizing Ion-Pairing Reagents: For polar compounds like cocarboxylase, adding an ion-pairing reagent to the mobile phase can significantly improve retention and peak shape on a C18 column.[8] For instance, using tetrabutylammonium (B224687) hydroxide (B78521) has been shown to be effective in the reversed-phase HPLC determination of thiamine and its phosphate (B84403) esters.[9]
-
Modifying Organic Solvent Ratio: In reversed-phase chromatography, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time and can improve the separation of closely eluting peaks.[6]
-
Buffer Concentration: Increasing the buffer concentration can enhance the mobile phase's ability to resist pH changes upon sample injection, leading to more consistent results.[1]
Q3: What column selection strategies can enhance resolution?
The choice of the chromatographic column is a critical factor in achieving adequate resolution.
-
Stationary Phase Chemistry: A C18 column is a common starting point for reversed-phase chromatography.[10] However, for highly polar compounds, alternative stationary phases like those designed for aqueous mobile phases or HILIC (Hydrophilic Interaction Liquid Chromatography) columns may provide better retention and selectivity.[5][11]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can significantly improve resolution.[12]
-
Column Dimensions: Increasing the column length can lead to a higher number of theoretical plates and better separation, though it will also increase analysis time and backpressure.[3][13] Narrower internal diameter columns can also enhance efficiency.[14]
Q4: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing is a common issue that can compromise resolution and quantification.
-
Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Mismatched pH: A significant difference in pH between the sample solvent and the mobile phase.[1]
-
Column Degradation: A void at the head of the column or contamination can cause tailing.
-
-
Solutions:
-
Mobile Phase Modification: Adjusting the mobile phase pH or adding a competing base can help minimize secondary interactions.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[7]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Column Regeneration/Replacement: If the column is old or contaminated, regeneration or replacement may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for HPLC analysis of this compound?
A good starting point for the analysis of this compound is a reversed-phase HPLC method. A C18 column is a versatile choice for the stationary phase.[10] The mobile phase could consist of a phosphate buffer at a slightly acidic pH (e.g., pH 2.5-4.5) with an organic modifier like methanol (B129727) or acetonitrile.[2][15] Gradient elution may be necessary to separate cocarboxylase from other thiamine phosphate esters.[16][17]
Q2: How does temperature affect the resolution of this compound?
Temperature can have a significant impact on chromatographic separation.
-
Increased Efficiency: Higher temperatures generally decrease the viscosity of the mobile phase, which can lead to increased efficiency and sharper peaks.[18][19]
-
Changes in Selectivity: Temperature can also alter the selectivity of the separation, meaning the relative retention of different compounds may change.[19]
-
Analyte Stability: It is important to consider the stability of this compound at elevated temperatures, as degradation can occur.[20]
Q3: Can I use UPLC for the analysis of this compound?
Yes, Ultra-Performance Liquid Chromatography (UPLC) is well-suited for the analysis of this compound. The use of sub-2 µm particles in UPLC columns can lead to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[21] UPLC-MS/MS methods have been successfully developed for related compounds.[22][23]
Q4: What are the key parameters to consider for method validation?
For a robust and reliable method, the following parameters should be validated:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[17][24]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Mobile Phase Parameters for Cocarboxylase (Thiamine Pyrophosphate) Analysis
| Parameter | Recommended Range/Value | Rationale |
| pH | 2.5 - 4.5 | Suppresses ionization of silanol groups on the stationary phase and ensures consistent ionization of the analyte.[1] |
| Buffer | Phosphate, Acetate | Provides good buffering capacity in the acidic pH range.[2][15] |
| Organic Modifier | Acetonitrile, Methanol | Used to control retention time in reversed-phase chromatography. The choice can affect selectivity.[4] |
| Ion-Pair Reagent | Tetrabutylammonium hydroxide, Octanesulfonic acid | Improves retention and peak shape of polar, ionic compounds on reversed-phase columns.[8][9] |
Table 2: Column Selection for this compound Analysis
| Column Type | Particle Size (µm) | Dimensions (L x ID, mm) | Advantages |
| C18 | 1.8, 3.5, 5 | 75-250 x 2.1-4.6 | General purpose, good starting point for reversed-phase methods.[10] |
| Aqueous C18 | 3, 5 | 150 x 4.6 | Designed for use with highly aqueous mobile phases, preventing phase collapse. |
| HILIC | 1.7, 3.5 | 50-150 x 2.1 | Provides enhanced retention for very polar compounds like cocarboxylase.[5] |
Experimental Protocols & Workflows
Experimental Workflow for Method Development
The following diagram illustrates a typical workflow for developing a robust chromatographic method for this compound.
Caption: A workflow for developing a chromatographic method for this compound.
Troubleshooting Logic for Poor Resolution
This diagram outlines a logical approach to troubleshooting poor peak resolution.
Caption: A logical flow for troubleshooting poor chromatographic resolution.
References
- 1. welch-us.com [welch-us.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. postnova.com [postnova.com]
- 11. scispace.com [scispace.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. 2-2 Capillary Column Selection Method | Technical Information | GL Sciences [glsciences.com]
- 14. fishersci.ca [fishersci.ca]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
- 20. Water-Soluble Vitamins Stability by Robust Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of an UPLC-MS/MS method for assaying the enzymatic activity of propionyl coenzyme-A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
Technical Support Center: Stabilization of Cocarboxylase Tetrahydrate for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of cocarboxylase (B7798076) tetrahydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of cocarboxylase tetrahydrate.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (yellowing or browning) of the powder | Exposure to light (photodegradation) or heat (thermal degradation). | Store this compound in amber vials or other light-protecting containers. Ensure storage is at the recommended low temperature and avoid temperature fluctuations. |
| Caking or clumping of the powder | High humidity and moisture absorption. This compound is hygroscopic. | Store in a desiccator or a controlled low-humidity environment. Use of a desiccant in the storage container is recommended. Ensure the container is tightly sealed. |
| Loss of potency or biological activity in solution | Hydrolysis of the pyrophosphate bond, especially in aqueous solutions. Presence of incompatible excipients (e.g., sulfites). | Prepare solutions fresh whenever possible. For storage of solutions, consider lyophilization to remove water. If in a formulation, ensure all excipients are compatible. Avoid using amino acid solutions containing sodium metabisulphite.[1] |
| Inconsistent results in analytical assays (e.g., HPLC) | Degradation of the compound during sample preparation or analysis. Improperly validated analytical method. | Prepare samples immediately before analysis. Use a validated stability-indicating HPLC method to separate the active ingredient from any degradation products. |
| Precipitation in reconstituted solutions | pH shifts or interaction with buffer components. | Ensure the pH of the reconstitution medium is within the optimal stability range for cocarboxylase (typically acidic). Verify the compatibility of the chosen buffer system. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at a low temperature, typically between 2°C and 8°C. To mitigate its hygroscopic nature, storage in a desiccator or an environment with controlled low humidity is crucial.
2. How stable is this compound in aqueous solutions?
This compound is susceptible to hydrolysis in aqueous solutions, leading to a loss of potency. The rate of degradation is influenced by pH, temperature, and the presence of other solutes. Solutions should ideally be prepared fresh. For parenteral nutrition mixtures, cocarboxylase was found to be relatively stable for up to 28 days when stored at 5°C in specific amino acid solutions (Synthamin or Vamin products), but degradation was accelerated in the presence of sodium metabisulphite.[1]
3. What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the pyrophosphate bond to yield thiamine (B1217682) monophosphate (TMP) and inorganic phosphate (B84403). Further hydrolysis can lead to thiamine.
-
Photodegradation: Exposure to light can induce degradation of the thiamine moiety.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and other decomposition reactions.
4. What excipients should be avoided when formulating with this compound?
Excipients with oxidizing properties or those that can react with the thiamine structure should be avoided. A key example is sodium metabisulphite, which has been shown to accelerate the degradation of cocarboxylase.[1] Compatibility studies are essential when selecting excipients for a formulation containing cocarboxylase.
5. Is lyophilization a suitable method for stabilizing this compound?
Yes, lyophilization (freeze-drying) is an effective strategy to enhance the long-term stability of this compound, particularly for formulations intended to be reconstituted into a solution. By removing water, the primary medium for hydrolytic degradation, the stability of the compound can be significantly improved.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from its degradation products. The following is a general protocol that can be adapted and validated for specific formulations.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for adequate separation. |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 246 nm. |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a suitable diluent to a known concentration. |
| Validation | The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to prove the stability-indicating nature of the method. |
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[2]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate the sample in 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate the sample in 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to dry heat at 70°C for 48 hours. |
| Photodegradation | Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Samples should be analyzed at appropriate time points to target 5-20% degradation of the active substance.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for troubleshooting cocarboxylase instability.
References
Validation & Comparative
A Comparative Guide to Cocarboxylase Tetrahydrate Quantification: HPLC vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of cocarboxylase (B7798076) tetrahydrate, the biologically active form of thiamine (B1217682) (Vitamin B1), also known as thiamine diphosphate (B83284) (TDP), is crucial for various applications, including nutritional assessment, disease diagnosis, and monitoring therapeutic interventions. The two predominant analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.
Principle of Methods
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For cocarboxylase tetrahydrate quantification, HPLC methods typically involve the extraction of the analyte from a biological matrix, followed by derivatization to convert it into a fluorescent compound (thiochrome). This derivative is then separated from other components on a stationary phase and detected by a fluorescence detector. The concentration of cocarboxylase is determined by comparing the peak area of the sample to that of a known standard. HPLC provides a direct measurement of cocarboxylase concentration.[1][2]
Enzymatic assays for this compound are typically indirect methods that measure the activity of a thiamine-dependent enzyme. The most common enzymatic assay is the Erythrocyte Transketolase Activation (ETKA) assay.[3][4] This functional assay measures the activity of the enzyme transketolase in red blood cells, both with and without the addition of exogenous TDP. A significant increase in enzyme activity upon the addition of TDP indicates a deficiency of the coenzyme in the original sample, thus providing an indirect measure of thiamine status.[4][5][6]
Data Presentation: Performance Comparison
The choice between HPLC and enzymatic assays often depends on the specific requirements of the study, such as the need for direct quantification, sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of both methods based on published experimental data.
| Parameter | HPLC | Enzymatic Assay (ETKA) |
| Principle | Direct quantification of Cocarboxylase (TDP) | Indirect functional assay measuring transketolase activity |
| Sensitivity | High (LOD and LOQ in the low ng/mL range)[7] | High, sensitive to functional thiamine deficiency[4][5] |
| Specificity | High, with good chromatographic separation | High for thiamine deficiency, but can be affected by enzyme levels[3][8] |
| Linearity Range | Wide linear range (e.g., 4-400 ng/mL)[7] | N/A (measures activity coefficient) |
| Precision (CV%) | Good (typically <10% for inter- and intra-day assays)[9] | Can be higher (between-batch imprecision of 14–20% for ETKA expressed as α)[3] |
| Accuracy (Recovery %) | Excellent (often >90%)[1] | Good, reflects functional thiamine status |
| Sample Throughput | Moderate to high, depending on automation | Can be lower due to incubation steps |
| Cost | Higher initial instrument cost, moderate running cost | Lower initial instrument cost, can have higher reagent cost per sample |
| Correlation | Strong correlation with whole blood TDP[1] | Inverse correlation with TDP levels[3] |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol is a generalized representation of a common HPLC method with pre-column derivatization for the quantification of TDP in whole blood.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
To 100 µL of whole blood, add a protein precipitating agent such as trichloroacetic acid (TCA).[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
2. Pre-column Derivatization:
-
To the supernatant, add an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution (e.g., NaOH) to convert TDP to its fluorescent thiochrome (B1210408) derivative.[7]
-
The reaction is stopped after a specific time by adding an acid.
3. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths set for the thiochrome derivative (e.g., Ex: 375 nm, Em: 435 nm).[9]
-
Quantification: Generate a standard curve using known concentrations of this compound standard. The concentration in the sample is determined by interpolating its peak area on the standard curve.
Enzymatic Assay: Erythrocyte Transketolase Activation (ETKA)
This protocol outlines the general steps for the ETKA assay.
1. Sample Preparation:
-
Collect whole blood in heparin- or EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation and wash them with an isotonic saline solution.
-
Lyse the washed erythrocytes to release the transketolase enzyme.
2. Enzyme Activity Measurement:
-
The assay is typically performed in a 96-well plate.
-
Two sets of reactions are prepared for each sample: one for basal activity and one for stimulated activity.
-
Basal Activity: The erythrocyte lysate is incubated with a reaction mixture containing the substrates for transketolase (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate).
-
Stimulated Activity: The erythrocyte lysate is incubated with the same reaction mixture as the basal activity, but with the addition of excess Thiamine Diphosphate (TDP).
-
The rate of the reaction is monitored by measuring the decrease in absorbance of NADH at 340 nm, which is coupled to the transketolase reaction.[4][10]
3. Calculation of ETKA Coefficient (α):
-
The ETKA activity coefficient (α) is calculated as the percentage increase in enzyme activity with the addition of TDP: α = [(Stimulated Activity - Basal Activity) / Basal Activity] x 100
-
An α value above a certain cutoff (e.g., ≥ 25%) is indicative of thiamine deficiency.[3]
Visualizing the Methodologies
To better illustrate the workflows and the comparative logic, the following diagrams are provided.
Conclusion
Both HPLC and enzymatic assays are valuable tools for the quantification of this compound and the assessment of thiamine status. HPLC offers a direct, highly sensitive, and specific measurement of TDP concentration, making it an excellent choice for studies requiring precise quantification and for method validation.[1] The ETKA assay, on the other hand, provides a functional measure of thiamine status, which can be more clinically relevant in some contexts as it reflects the biological availability of the coenzyme.
The selection of the appropriate method will depend on the specific research question, available resources, and the required sample throughput. For detailed pharmacokinetic studies or when absolute quantification is paramount, HPLC is the preferred method. For large-scale nutritional screening or when assessing the functional consequences of thiamine deficiency, the ETKA assay remains a reliable and informative option.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Thiamine Pyrophosphate Tetrahydrate
For researchers, scientists, and drug development professionals, the accurate quantification of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is paramount for both clinical diagnostics and research applications. This guide provides a framework for the validation of a new analytical method for TPP tetrahydrate, comparing its potential performance against established alternatives, supported by experimental data from existing literature.
Comparison of Key Performance Characteristics
The selection of an appropriate analytical method for TPP quantification hinges on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. A new method's performance should be rigorously evaluated against these benchmarks.
| Parameter | New Analytical Method | HPLC with Fluorescence Detection | LC-MS/MS | Enzymatic Assay | Fluorescent Biosensor |
| Principle | [Describe the fundamental principle of the new method] | Chromatographic separation followed by post-column derivatization to fluorescent thiochrome-TPP. | Chromatographic separation followed by mass spectrometric detection of TPP and its fragments. | Measurement of the activity of a TPP-dependent enzyme. | Target-induced conformational change in a biological recognition element leading to a fluorescence signal. |
| Linearity Range | [Insert experimental data for the new method] | 1.7 - 442.3 nmol/L[1] | 12 - 4870 nmol/L[1][2] | Varies with assay design. | 0.5 - 100 µM[1] |
| Limit of Quantification (LOQ) | [Insert experimental data for the new method] | 3 nmol/L[1][3] | 6 - 12 nmol/L[1] | Typically higher than chromatographic methods. | 280 nM[1] |
| Precision (CV%) | [Insert experimental data for the new method] | Intra-assay: <3.5%[1][3], Inter-assay: <9.4%[1][3] | Intra-assay: 3.4 - 5.8%[1] | Varies with assay design. | Varies with sensor design. |
| Accuracy (Recovery %) | [Insert experimental data for the new method] | >90%[4] | 95 - 106%[5] | Varies with assay design. | Varies with sensor design. |
| Specificity | [Describe specificity for the new method] | Good, potential interference from other thiamine esters.[4] | Excellent, highly specific due to mass detection.[1] | Can be influenced by other enzyme activators or inhibitors. | High, dependent on the biological recognition element. |
| Sample Throughput | [Describe throughput for the new method] | Moderate, dependent on chromatographic run time.[3] | High, especially with UHPLC systems.[1] | Can be high in microplate format. | Potentially very high for rapid screening. |
| Instrumentation | [List required instrumentation for the new method] | HPLC system with fluorescence detector.[1] | LC-MS/MS system.[1] | Spectrophotometer or fluorometer. | Fluorometer or dedicated sensor reader. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are generalized protocols for established TPP quantification techniques. The protocol for the new method should be described with similar detail.
New Analytical Method Protocol
[Provide a detailed, step-by-step methodology for the new analytical method, including sample preparation, reagent preparation, instrument setup and operation, and data analysis.]
HPLC with Fluorescence Detection Method
This method is based on the pre-column or post-column derivatization of TPP to its fluorescent thiochrome (B1210408) ester, followed by separation and detection.[1]
-
Sample Preparation:
-
Derivatization:
-
The TPP in the supernatant is oxidized to the highly fluorescent thiochrome-TPP by adding an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution (e.g., NaOH).[1][3][6]
-
-
HPLC-Fluorescence Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.[1]
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[4][7]
-
Detection: The fluorescence detector is set to an excitation wavelength of approximately 365-375 nm and an emission wavelength of 435-450 nm.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity by directly measuring the mass of TPP and its fragments.[1]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for rapid separation.[1]
-
Column: A suitable reversed-phase column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for TPP are monitored.
-
Visualizing the Validation Process
To ensure a comprehensive validation of a new analytical method, a structured workflow and a clear understanding of the relationship between validation parameters are essential.
Conclusion
The validation of a new analytical method for thiamine pyrophosphate tetrahydrate is a critical process that ensures the reliability and accuracy of experimental results. By systematically evaluating the new method against established techniques like HPLC with fluorescence detection and LC-MS/MS, researchers can objectively determine its suitability for their specific needs. HPLC with fluorescence detection remains a robust and widely used method, while LC-MS/MS is the gold standard for high-throughput and highly specific quantification.[1] Enzymatic assays and fluorescent biosensors offer alternative approaches with their own unique advantages. A thorough validation process, as outlined in this guide, will provide the necessary confidence in the data generated by any new analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. lcms.cz [lcms.cz]
- 6. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. eaglebio.com [eaglebio.com]
- 9. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
A Comparative Analysis of Cocarboxylase (Thiamine Pyrophosphate) Activity Across Different Tissue Types
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of cocarboxylase (B7798076), also known as thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1. Cocarboxylase is an indispensable cofactor for numerous enzymes central to carbohydrate and amino acid metabolism. Understanding its distribution and activity across different tissues is critical for research into metabolic disorders, neurodegenerative diseases, and drug development. This document provides a quantitative comparison of TPP concentrations in various tissues, supported by detailed experimental methodologies and visual representations of its metabolic role.
Quantitative Comparison of Cocarboxylase Levels in Tissues
The concentration of cocarboxylase varies significantly among different tissue types, often reflecting the metabolic demands of the organ. Tissues with high energy requirements, such as the heart and kidneys, generally exhibit higher levels of TPP. The following table summarizes representative TPP concentrations in various tissues from wild-type mice, providing a baseline for comparative analysis.
| Tissue | Thiamine Diphosphate (TPP) Concentration (nmol/g) | Reference(s) |
| Kidney | 34.88 ± 2.53 | [1] |
| Heart | High TDP levels reported to support high ATP turnover | [1] |
| Liver | ~15-20 (estimated from graphical data) | [1][2] |
| Brain | 0.21 ± 0.15 | [1] |
| Adipose Tissue | Lowest concentrations among tissues measured | [1] |
Note: The values presented are from a study on mice and may vary depending on the species, analytical method, and physiological state. The liver TPP concentration is an estimation based on graphical representation in the cited literature.
Recent research indicates that the expression of thiamine pyrophosphokinase-1 (TPK), the enzyme responsible for synthesizing TPP from thiamine, is lowest in the brain compared to the kidney and liver.[3] This lower expression corresponds to the lower TPP levels observed in the brain and may contribute to its susceptibility to thiamine deficiency-related conditions.[3]
The Pivotal Role of Cocarboxylase in Cellular Metabolism
Cocarboxylase is a critical cofactor for several key enzymatic reactions that are fundamental to cellular energy production and biosynthesis. A deficiency in TPP can lead to impaired mitochondrial function and has been implicated in the pathophysiology of various diseases.
Key TPP-Dependent Enzymatic Reactions:
-
Pyruvate (B1213749) Dehydrogenase Complex: Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
-
α-Ketoglutarate Dehydrogenase Complex: A key regulatory enzyme in the citric acid cycle.
-
Branched-Chain α-Keto Acid Dehydrogenase Complex: Involved in the catabolism of branched-chain amino acids.
-
Transketolase: A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and NADPH.
A disruption in these pathways due to TPP deficiency can inhibit the production of ATP and essential biomolecules, including neurotransmitters like glutamic acid and GABA.[4]
Experimental Protocols
The accurate quantification of cocarboxylase in different tissues is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method.
Tissue Homogenization and Extraction
This protocol is adapted from methodologies for the extraction of thiamine and its phosphate esters from rodent tissues.[5]
Materials:
-
Tissue sample (e.g., liver, brain, heart, kidney, muscle)
-
10% Trichloroacetic acid (TCA)
-
Diethyl ether saturated with water
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
0.45 µm syringe filters
Procedure:
-
Excise and weigh the tissue sample promptly and place it in a pre-weighed 1.5 mL microcentrifuge tube. Store at -80°C until analysis.[5]
-
On the day of analysis, thaw the samples on ice.
-
Add 15 volumes of ice-cold 10% TCA to the tissue (e.g., for 100 mg of tissue, add 1.5 mL of 10% TCA).[5]
-
Homogenize the tissue thoroughly.
-
Vortex the homogenate vigorously for 1 minute.[5]
-
Let the sample stand on ice for 15 minutes.[5]
-
Vortex again vigorously for 1 minute.[5]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.[5]
-
Carefully collect the supernatant.
-
To remove the TCA, wash the supernatant twice by adding 500 µL of water-saturated diethyl ether, vortexing, and then discarding the upper ether layer.[5]
-
Filter the final aqueous extract through a 0.45 µm syringe filter into an HPLC vial.[5]
HPLC Analysis of Cocarboxylase (TPP)
This is a generalized procedure based on common HPLC methods for thiamine analysis.[6][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex EVO C18).[6]
-
Mobile Phase: A gradient of a phosphate-buffered aqueous solution containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) and an organic solvent like methanol (B129727) or acetonitrile.[6][7]
-
Derivatization: Pre-column derivatization of thiamine and its esters to fluorescent thiochrome (B1210408) derivatives is required. This is typically achieved by adding an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution (e.g., NaOH).[6]
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for thiochrome (typically around 365 nm excitation and 450 nm emission).
-
Quantification: TPP concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of TPP.[6]
Visualizing Experimental and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for TPP analysis and the central role of cocarboxylase in cellular metabolism.
References
- 1. The Impacts of Slc19a3 Deletion and Intestinal SLC19A3 Insertion on Thiamine Distribution and Brain Metabolism in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low expression of thiamine pyrophosphokinase-1 contributes to brain susceptibility to thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. j-jabs.umin.jp [j-jabs.umin.jp]
A Guide to Cross-Validation of Cocarboxylase Tetrahydrate Measurements Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Cocarboxylase tetrahydrate, also known as thiamine (B1217682) pyrophosphate (TPP). Ensuring the accuracy and comparability of this compound measurements across different laboratories is critical for clinical diagnostics, nutritional assessment, and pharmaceutical research. This document outlines common analytical techniques, presents their performance data, and details generalized experimental protocols to aid in the establishment of robust and reproducible assays.
Data Presentation: Performance of Analytical Methods
The accurate measurement of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods as reported in various validation studies. This data is essential for laboratories to select an appropriate method and to establish a baseline for performance in cross-validation efforts.
| Analytical Method | Analyte | Matrix | Linearity Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery (%) | Limit of Quantification (LOQ) |
| HPLC with Fluorescence Detection | Thiamine Diphosphate (TDP) | Whole Blood | Up to 4000 nmol/L | < 3.5% | < 9.4% | > 90% | 3 nmol/L |
| UHPLC-MS/MS | Thiamine-Diphosphate (TDP) | Whole Blood | Not Specified | 2.4 - 4.1% | 2.4 - 6.5% | 101 - 102% | 9.4 nmol/L |
| Fully Automated UHPLC-MS/MS | Thiamine-Pyrophosphate (TPP) | Whole Blood | 12.0 – 341 nmol/L | < 4% | < 4% | Within ±3.4% of target | Not Specified |
| HPLC with Postcolumn Derivatization | Thiamine Diphosphate (TDP) | Erythrocytes or Whole Blood | Up to 200 µg/L | < 8% (between-run) | Not Specified | > 90% | 300 pg on column |
CV: Coefficient of Variation
Experimental Protocols
A generalized protocol for the determination of this compound (Thiamine Pyrophosphate) in whole blood using HPLC is described below. This protocol is a synthesis of methodologies reported in the literature and should be validated by individual laboratories.[1][2][3][4]
1. Sample Preparation (Whole Blood)
-
Collect whole blood in EDTA-containing tubes.
-
To precipitate proteins, add a precipitating agent like trichloroacetic acid (TCA) to the whole blood sample.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
The clear supernatant containing the analyte of interest is collected for analysis.
2. Derivatization (for Fluorescence Detection)
-
Thiamine and its phosphate (B84403) esters are often derivatized to form fluorescent thiochrome (B1210408) derivatives.
-
This is typically achieved by adding an oxidizing agent, such as potassium ferricyanide, in an alkaline solution (e.g., NaOH).
3. Chromatographic Conditions (HPLC)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for thiochrome (e.g., Ex: 365 nm, Em: 450 nm).
4. Quantification
-
A calibration curve is generated using certified reference standards of this compound.[5][6]
-
The concentration of Cocarboxylase in the samples is determined by comparing their peak areas to the calibration curve.
For LC-MS/MS methods, derivatization is often not necessary. The separation is achieved using a similar chromatographic system, and detection is performed using a mass spectrometer set to monitor specific precursor and product ion transitions for TPP and its internal standard.[7][8][9]
Visualizations: Workflows and Biological Role
To facilitate understanding, the following diagrams illustrate a typical cross-validation workflow and the biological context of Cocarboxylase.
Caption: Workflow for an inter-laboratory cross-validation study.
Cocarboxylase is the biologically active form of vitamin B1 and acts as a crucial coenzyme in carbohydrate metabolism.
Caption: Role of Cocarboxylase in carbohydrate metabolism.
Importance of Standardization and Proficiency Testing
The data presented highlights that while various methods can achieve high precision and accuracy, their performance characteristics can differ. For results to be comparable across different laboratories, standardization of analytical procedures is paramount. This includes using certified reference materials for calibration and quality control.[5][10]
Furthermore, participation in proficiency testing (PT) schemes is a critical component of a laboratory's quality assurance program.[11][12][13] PT schemes provide an external and objective evaluation of a laboratory's performance by comparing its results to those of other laboratories analyzing the same, well-characterized samples. This process helps identify potential systematic errors in methodology and instrumentation, ultimately leading to improved accuracy and inter-laboratory agreement. While specific PT schemes for this compound were not identified in the initial search, the principles of these programs are universally applicable. Laboratories are encouraged to participate in relevant vitamin analysis or clinical chemistry PT schemes.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound | CAS No: 68684-55-9 [aquigenbio.com]
- 6. CAS 68684-55-9: this compound | CymitQuimica [cymitquimica.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. nhls.ac.za [nhls.ac.za]
- 12. ifatest.eu [ifatest.eu]
- 13. Government Laboratory - Proficiency Testing Schemes [govtlab.gov.hk]
A Comparative Guide to the Efficacy of Thiamine Derivatives: Benfotiamine vs. Thiamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Executive Summary
Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682), demonstrates significantly superior bioavailability compared to the conventional water-soluble thiamine hydrochloride.[1][2] This enhanced absorption translates to higher plasma and tissue concentrations of thiamine and its active metabolite, thiamine diphosphate (B83284) (TDP), also known as cocarboxylase (B7798076).[2] Studies indicate that benfotiamine can lead to approximately five times higher plasma thiamine levels than an equivalent dose of thiamine hydrochloride.[3] This guide will delve into the experimental data supporting these findings, detail the methodologies used in these assessments, and illustrate the metabolic pathways involved.
Data Presentation: Bioavailability and Stability
The superior pharmacokinetic profile of benfotiamine is evident in key parameters such as the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure over time.
Table 1: Comparative Bioavailability of Benfotiamine and Thiamine Hydrochloride in Humans
| Parameter | Thiamine Hydrochloride (220 mg) | Benfotiamine (300 mg) | Key Findings |
| Cmax (µg/L) | 70.5 ± 46.2 | 568.3 ± 122.0 | Benfotiamine results in a significantly higher peak plasma concentration of thiamine.[2] |
| AUC₀₋₂₄ (µg·h·L⁻¹) | 182.0 ± 93.8 | 1763.1 ± 432.7 | Total thiamine exposure is substantially greater with benfotiamine administration.[2] |
| Relative Bioavailability of Thiamine (%) | 100 | 1147.3 ± 490.3 | The relative bioavailability of thiamine from benfotiamine is over 10 times higher.[4][5] |
| Relative Bioavailability of TDP in Erythrocytes (%) | 100 | 195.8 ± 33.8 | Benfotiamine leads to a nearly twofold increase in the active form (cocarboxylase) in red blood cells.[4][5] |
Data from a randomized, crossover study in healthy male volunteers.[2]
Table 2: Stability of Water-Soluble Thiamine Salts in Solution
Direct comparative stability data for benfotiamine is limited; however, studies on water-soluble thiamine salts highlight the influence of environmental factors on their degradation. Thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl) exhibit different stability profiles depending on pH and temperature.
| Condition | Thiamine Mononitrate (TMN) | Thiamine Chloride Hydrochloride (TClHCl) | Key Findings |
| Degradation at 80°C (27 mg/mL solution, 5 days) | ~68% degradation (32% remaining) | ~6% degradation (94% remaining) | TClHCl is significantly more stable at higher temperatures in solution compared to TMN.[6] |
| Activation Energy (Ea) in Solution (kcal/mol) | 21-25 | 21-32 | Differences in activation energies suggest different degradation pathways.[6] |
| Optimal pH for Stability | Acidic (pH 3) | Acidic (pH 3) | Both salts are significantly more stable in acidic conditions compared to neutral or alkaline conditions.[7] |
Experimental Protocols
The data presented in this guide are derived from well-established experimental methodologies. Below are detailed protocols for key experiments.
Oral Bioavailability Assessment in Humans
This protocol outlines a typical randomized, crossover study to compare the bioavailability of different thiamine formulations.
-
Subject Recruitment: A cohort of healthy adult volunteers is selected. Exclusion criteria typically include gastrointestinal disorders, use of medications that could interfere with absorption, and vitamin B1 supplementation.
-
Study Design: A randomized, single-dose, crossover design is employed. Each subject receives a single oral dose of the test compounds (e.g., 300 mg benfotiamine or 220 mg thiamine hydrochloride) with a washout period between administrations.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours).
-
Sample Processing: A portion of the whole blood is used for the analysis of thiamine diphosphate (TDP) in erythrocytes. The remaining blood is centrifuged to obtain plasma for thiamine analysis.
-
Quantification by HPLC: The concentrations of thiamine and its phosphate (B84403) esters are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[8][9]
-
Sample Preparation: Proteins in plasma or erythrocyte lysates are precipitated using trichloroacetic acid (TCA).
-
Derivatization: Thiamine and its phosphates are oxidized with potassium ferricyanide (B76249) in an alkaline medium to form highly fluorescent thiochrome (B1210408) derivatives.
-
Chromatographic Separation: The thiochrome derivatives are separated on a reverse-phase C18 column.
-
Detection: Fluorescence detection is used for quantification (typically excitation at ~375 nm and emission at ~435 nm).
-
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using appropriate software.
In Vitro Stability Testing of Thiamine Solutions
This protocol describes a method to assess the chemical stability of thiamine derivatives in solution under various conditions.
-
Solution Preparation: Solutions of the thiamine compounds (e.g., thiamine mononitrate and thiamine chloride hydrochloride) are prepared at different concentrations (e.g., 1 and 20 mg/mL) and pH values (e.g., pH 3 and 6).
-
Storage Conditions: The prepared solutions are stored in controlled temperature environments (e.g., 25, 40, 60, and 80 °C) for a defined period (e.g., up to one year).
-
Sampling: Aliquots of the solutions are collected at predetermined time intervals.
-
Quantification by HPLC: The concentration of the remaining thiamine in each sample is quantified using a validated HPLC method, as described in the bioavailability protocol.
-
Kinetic Analysis: The degradation kinetics are determined by plotting the natural logarithm of the remaining thiamine concentration versus time. The observed reaction rate constant (k_obs) and the activation energy (Ea) of degradation are then calculated.
Signaling Pathways and Experimental Workflows
The ultimate goal of thiamine supplementation is to increase the intracellular levels of its active form, cocarboxylase (thiamine pyrophosphate), which is a critical cofactor in central metabolic pathways.
Metabolic Pathway of Benfotiamine to Cocarboxylase
The lipophilic nature of benfotiamine allows it to be readily absorbed through the intestinal mucosa via passive diffusion. Following absorption, it undergoes enzymatic conversion to thiamine, which is then phosphorylated to its active form, cocarboxylase (TPP).
Caption: Metabolic conversion of benfotiamine to the active cocarboxylase.
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates the key steps in a clinical trial designed to compare the bioavailability of different thiamine derivatives.
Caption: Workflow for a randomized crossover bioavailability study.
Conclusion
The available scientific evidence strongly supports the superior bioavailability of the lipid-soluble thiamine derivative, benfotiamine, when compared to the water-soluble thiamine hydrochloride. This enhanced absorption leads to higher systemic concentrations of thiamine and its active form, cocarboxylase, making benfotiamine a more efficient precursor for therapeutic applications aimed at correcting thiamine deficiency and managing related pathologies. For researchers and drug development professionals, focusing on lipid-soluble derivatives of thiamine presents a promising strategy for enhancing the efficacy of cocarboxylase-dependent pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Read by QxMD [read.qxmd.com]
A Comparative Analysis of Cocarboxylase and Thiamine Supplementation on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Cocarboxylase (B7798076) (Thiamine Pyrophosphate, TPP) and its precursor, thiamine (B1217682). The information presented herein is supported by experimental data to assist in understanding the distinct and overlapping roles of these molecules in cellular bioenergetics and to inform research and development in metabolic therapeutics.
Introduction
Thiamine (Vitamin B1) is an essential water-soluble vitamin that, in its biologically active form, Cocarboxylase or Thiamine Pyrophosphate (TPP), serves as a critical coenzyme in cellular metabolism.[1][2][3] TPP is indispensable for the function of several key enzymes involved in the metabolism of carbohydrates and branched-chain amino acids.[1][2][3] These enzymes include pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and transketolase.[1][2] Consequently, thiamine deficiency can lead to impaired energy metabolism and the accumulation of metabolic intermediates like pyruvate and lactate (B86563), resulting in severe clinical manifestations such as beriberi and Wernicke-Korsakoff syndrome.[4]
Supplementation with thiamine is a standard clinical practice to prevent and treat deficiency states. However, the direct administration of its active form, Cocarboxylase, presents a therapeutic alternative that bypasses the enzymatic conversion of thiamine to TPP. This guide compares the metabolic effects of these two supplementation strategies, drawing upon available experimental data.
Comparative Metabolic Effects
While direct head-to-head clinical trials comparing the metabolic effects of Cocarboxylase and thiamine supplementation are limited, existing studies in different populations provide valuable insights.
Impact on Thiamine Status and Enzyme Activity
A key indicator of thiamine status is the activity of the TPP-dependent enzyme, erythrocyte transketolase (ETK). The "TPP effect" measures the in vitro activation of ETK by the addition of TPP, with a larger effect indicating a greater degree of thiamine deficiency.
Intravenous administration of Cocarboxylase in end-stage renal disease (ESRD) patients on hemodialysis has been shown to significantly improve thiamine status. In one study, Cocarboxylase administration (5 mg/kg, three times a week for 12 weeks) led to a significant increase in ETK activity, reaching normal values after 12 weeks.[5] This was accompanied by a marked increase in both plasma and erythrocyte thiamine levels.[5]
Conversely, studies on thiamine supplementation in various patient populations have also demonstrated its efficacy in improving thiamine status. In chronic alcoholic patients, a population at high risk for thiamine deficiency, direct measurement of thiamine and its phosphate (B84403) esters is considered a more sensitive and specific index of thiamine nutrition than the TPP effect alone.[6]
Effects on Pyruvate and Lactate Levels
Thiamine deficiency leads to the impaired function of the pyruvate dehydrogenase complex, resulting in the accumulation of pyruvate and its subsequent conversion to lactate.[4][7] Therefore, a reduction in pyruvate and lactate levels is a key indicator of the metabolic efficacy of thiamine-related supplementation.
In a study on burn patients, thiamine supplementation was associated with a significant decrease in both serum pyruvate and lactate levels, which correlated with an increase in serum thiamine concentrations.[8] This suggests that restoring thiamine levels can effectively enhance the oxidative metabolism of pyruvate.
Animal studies have also demonstrated the lactate-lowering effects of Cocarboxylase. In exercising horses, supplementation with TPP resulted in significantly lower post-exercise serum lactate concentrations, suggesting improved glucose metabolism and enhanced aerobic capacity.[9] This is attributed to TPP's role in increasing pyruvate metabolism and the decarboxylation of α-ketoglutarate in the Krebs cycle.[9]
Data Presentation
The following tables summarize the quantitative data from the cited studies. It is important to note that these studies were conducted in different populations and under different conditions, so direct comparisons should be made with caution.
Table 1: Effect of Intravenous Cocarboxylase Supplementation in Hemodialysis Patients
| Parameter | Baseline | After 12 weeks of Cocarboxylase (5 mg/kg, 3x/week) |
| Erythrocyte Transketolase Activity (ETKA) | Significantly decreased compared to normals (p < 0.01) | Significantly increased, reaching normal values (p < 0.01) |
| Plasma Thiamine Levels | Lower than normals (not statistically significant) | Striking increase (p < 0.01) |
| Erythrocyte Thiamine Levels | Lower than normals (not statistically significant) | Striking increase (p < 0.01) |
Data adapted from a study in end-stage renal disease patients undergoing maintenance hemodialysis.[5]
Table 2: Effect of Thiamine Supplementation on Metabolic Markers in Burn Patients
| Parameter | Association with Thiamine Supplementation |
| Serum Thiamine Levels | Significantly increased (p < 0.001) |
| Serum Pyruvate Levels | Decreased with increased serum thiamine |
| Serum Lactate Levels | Decreased with increased serum thiamine |
Data adapted from a study in burn patients.[8]
Table 3: Effect of Cocarboxylase (TPP) Supplementation on Post-Exercise Lactate in Horses
| Parameter | Pre-treatment (Standardized Exercise Test) | Post-treatment with TPP |
| Serum Lactate Concentration | Baseline exercise-induced levels | Significantly lower (p < 0.05) |
Data adapted from a study in exercising horses.[9]
Experimental Protocols
Protocol for Intravenous Cocarboxylase Administration and Metabolic Monitoring
This protocol is based on a study investigating the effects of Cocarboxylase in hemodialysis patients.[5]
-
Subjects: Patients with end-stage renal disease undergoing maintenance hemodialysis.
-
Intervention: Intravenous administration of Cocarboxylase (thiamine pyrophosphoric acid ester chloride) at a dose of 5 mg/kg body weight, three times a week, immediately after each hemodialysis session for 12 weeks.
-
Data Collection: Blood samples were collected before the study, after 6 and 12 weeks of Cocarboxylase administration, and 3 months after cessation of the therapy.
-
Biochemical Analyses:
-
Erythrocyte Transketolase Activity (ETKA): Measured using a photocolorimetric method.
-
Thiamine Levels: Free and total thiamine in plasma and erythrocytes were estimated by a fluorimetric method.
-
Nutritional Status: Total protein and albumin/globulin index were assessed.
-
-
Control Group: A group of hemodialysis patients not treated with Cocarboxylase was monitored over the same time intervals.
-
Normal Values: Established from a cohort of healthy volunteers.
Protocol for Thiamine Supplementation and Metabolic Monitoring in Burn Patients
This protocol is based on a study examining the effects of thiamine supplementation on metabolic markers in burn patients.[8]
-
Subjects: Patients admitted to a burn unit.
-
Intervention: A subset of patients received thiamine supplementation.
-
Data Collection: Blood samples were collected on the day of admission, then on days 1, 3, and 7 post-admission, and weekly thereafter until discharge.
-
Biochemical Analyses:
-
Serum Thiamine Levels: Measured at each time point.
-
Serum Pyruvate Levels: Measured at each time point.
-
Serum Lactate Levels: Measured at each time point.
-
-
Data Analysis: The association between serum thiamine levels and the levels of pyruvate and lactate was analyzed.
Mandatory Visualization
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. [The effect of cocarboxylase treatment on erythrocyte transketolase and blood thiamine in patients with end stage renal disease undergoing maintenance hemodialysis] [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of erythrocyte transketolase activity with thiamine and thiamine phosphate ester levels in chronic alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Thiamine supplementation increases serum thiamine and reduces pyruvate and lactate levels in burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijvm.org.il [ijvm.org.il]
Validating Cocarboxylase Tetrahydrate as a Biomarker for Thiamine Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing thiamine (B1217682) (Vitamin B1) status, with a focus on validating the use of Cocarboxylase (B7798076) tetrahydrate (Thiamine Diphosphate) as a primary biomarker. We will delve into the performance of direct measurement of Cocarboxylase tetrahydrate against alternative functional assays, supported by experimental data and detailed protocols.
Thiamine is an essential vitamin that, in its biologically active form, cocarboxylase (thiamine pyrophosphate/diphosphate), plays a critical role in carbohydrate and amino acid metabolism.[1][2][3] A deficiency in thiamine can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[4][5] Accurate assessment of thiamine status is therefore crucial for diagnosis and monitoring. This compound is the hydrated, stable form of this vital coenzyme.[][7]
The two primary methodologies for evaluating thiamine status are the direct measurement of thiamine diphosphate (B83284) (ThDP) in blood and the indirect functional erythrocyte transketolase activity coefficient (ETKAC) assay.[8][9]
Comparative Analysis of Biomarkers for Thiamine Status
The direct measurement of ThDP (Cocarboxylase) in whole blood or erythrocytes is now widely considered the most reliable and direct indicator of thiamine status.[10][11][12] This is because erythrocytes contain approximately 80% of the total thiamine in the blood, predominantly as ThDP, and their thiamine levels deplete at a similar rate to other body tissues.[10][13] The functional ETKAC assay, while historically significant, presents several limitations.
| Biomarker/Method | Principle | Sample Type | Advantages | Disadvantages |
| Cocarboxylase (ThDP) via HPLC | Direct quantification of the biologically active coenzyme.[8][14] | Whole Blood, Erythrocytes | High specificity and sensitivity.[10] Reflects body stores.[9][15] Good correlation between whole blood and erythrocyte measurements (r = 0.97).[13][14] | Does not directly measure metabolic function.[8][9] Requires specialized equipment (HPLC).[8] |
| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Functional assay measuring the activity of the ThDP-dependent enzyme transketolase before and after adding exogenous ThDP.[16][17] | Washed Erythrocytes | Assesses the biological activity and functional availability of thiamine.[9] | Can be affected by factors other than thiamine status, such as enzyme inhibition by alcohol or a reduction in the apotransketolase enzyme level in prolonged deficiency.[8][9] Less precise and more labor-intensive than HPLC methods.[10] Lack of consensus on deficiency cutoffs.[16][17] |
| Urinary Thiamine | Measures the excretion of thiamine and its metabolites. | Urine | Non-invasive. | Reflects recent dietary intake rather than body stores.[10] Influenced by dietary intake and absorption.[10] Considered obsolete for status assessment.[10] |
| Plasma/Serum Thiamine | Direct measurement of thiamine in plasma or serum. | Plasma, Serum | - | Poor sensitivity and specificity.[10] Reflects recent intake, not total body stores.[10][18] Plasma contains very little thiamine.[11][12] |
Quantitative Data Summary
| Parameter | Direct ThDP Measurement (HPLC) | ETKAC Assay |
| Reference Interval (Normal) | 275–675 ng/g hemoglobin (whole blood)[13][14] | ETKAC: <1.15[4][16] |
| Thiamine Insufficiency | - | ETKAC: 1.15 - 1.25[4][16] |
| Thiamine Deficiency | < 275 ng/g hemoglobin[15] | ETKAC: >1.25[4][16] |
| Correlation | Strong correlation between whole blood and erythrocyte ThDP (r=0.97).[13][14] Inverse correlation with ETKAC (Kendall's tau = -0.212).[15] | Inverse correlation with ThDP levels.[15] |
| Sensitivity (vs. ETKAC ≥ 25%) | 68.5%[15] | Gold standard for deficiency in some studies. |
| Specificity (vs. ETKAC ≥ 25%) | 60.8%[15] | - |
Experimental Protocols
Protocol 1: Measurement of Cocarboxylase (ThDP) by HPLC
This protocol is based on established methods for the direct measurement of ThDP in whole blood.[13][14][19]
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
To ensure complete lysis of erythrocytes, freeze the specimens.[9][19]
-
Protect samples from light as thiamine vitamers are light-sensitive.[9]
2. Deproteinization:
-
Add trichloroacetic acid (TCA) to the hemolyzed whole blood sample to precipitate proteins.
-
Vortex mix and then centrifuge at high speed.
3. Chromatographic Separation:
-
Inject the supernatant onto a reversed-phase C18 HPLC column.
-
Use a suitable mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol).
4. Post-Column Derivatization and Detection:
-
After separation on the column, oxidize the ThDP to its highly fluorescent thiochrome (B1210408) derivative using an alkaline solution of potassium ferricyanide.[10][14]
-
Detect the thiochrome-ThDP derivative using a fluorescence detector (e.g., excitation at 360 nm and emission at 450 nm).[20]
5. Quantification:
-
Quantify the ThDP concentration by comparing the peak area of the sample to that of known standards.
-
Results are typically expressed in ng/g of hemoglobin or nmol/L.[13][19]
Protocol 2: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This protocol is a summary of the standardized method for the ETKAC assay.[16][17]
1. Sample Preparation:
-
Collect venous whole blood.
-
Prepare washed erythrocytes by centrifuging the blood, removing the plasma and buffy coat, and washing the red blood cells multiple times with a saline solution.
-
Lyse the washed erythrocytes to release their contents, including the transketolase enzyme.
2. Assay Setup:
-
Prepare two sets of reaction mixtures for each sample.
-
Basal Activity: One set contains the erythrocyte lysate and the necessary reagents for the transketolase reaction (e.g., ribose-5-phosphate).
-
Stimulated Activity: The second set contains the same components as the basal mixture plus an excess of exogenous ThDP (cocarboxylase).[16]
3. Enzymatic Reaction and Measurement:
-
Incubate both sets of reaction mixtures under controlled conditions (e.g., temperature and time).
-
The transketolase activity is measured by monitoring the rate of disappearance of a substrate or the formation of a product. A common method is to measure the depletion of NADH at 340 nm in a coupled enzymatic reaction.[20]
4. Calculation of ETKAC:
-
The ETKAC is calculated as the ratio of the stimulated transketolase activity to the basal transketolase activity.
-
ETKAC = (Activity with added ThDP) / (Basal Activity)
Visualizations
Signaling and Metabolic Pathways
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. What is Cocarboxylase used for? [synapse.patsnap.com]
- 3. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 4. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 7. CAS 68684-55-9: this compound | CymitQuimica [cymitquimica.com]
- 8. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 9. Human biomarkers for measuring thiamin intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 10. wardelab.com [wardelab.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. ovid.com [ovid.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Thiamine analysis [thiamine.dnr.cornell.edu]
Cocarboxylase Tetrahydrate: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Cocarboxylase (B7798076) tetrahydrate, the biologically active form of vitamin B1 (thiamine), has emerged as a molecule of interest in cancer research due to its pivotal role in cellular metabolism. While historically known for its essential coenzymatic functions, recent studies have illuminated its dose-dependent anti-proliferative effects on various cancer cell lines. This guide provides a comparative analysis of cocarboxylase tetrahydrate's performance against other agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Comparative Efficacy of Cocarboxylase (Thiamine) on Cancer Cell Lines
High doses of thiamine (B1217682), and by extension its active form cocarboxylase, have demonstrated significant growth-inhibitory effects in several cancer cell lines.[1][2] The following table summarizes the cytotoxic effects of thiamine, often used as a proxy for cocarboxylase activity in supplementation studies, and compares it with other metabolic modulators.
| Cell Line | Compound | IC50 Value | Key Findings | Reference |
| SK-N-BE (Neuroblastoma) | Thiamine | Lower than DCA | Reduced PDH phosphorylation, glucose consumption, and lactate (B86563) production. Increased caspase-3 activity. | [2][3] |
| Dichloroacetate (B87207) (DCA) | Higher than Thiamine | Similar mechanism to high-dose thiamine. | [2][3] | |
| Panc-1 (Pancreatic Cancer) | Thiamine | Lower than DCA | Reduced PDH phosphorylation, glucose consumption, and lactate production. Increased caspase-3 activity. | [2][3] |
| Dichloroacetate (DCA) | Higher than Thiamine | Similar mechanism to high-dose thiamine. | [2][3] | |
| A549 (Lung Adenocarcinoma) | Thiamine Diphosphate (ThDP) | Not specified | Decreased cellular reducing power and glutathione (B108866) levels, mimicking cisplatin (B142131) action. Effects are p53/p21-dependent. | [4] |
| Cisplatin | Not specified | Effects are non-additive with ThDP, suggesting a common OGDHC-mediated mechanism. | [4] | |
| MCF-7 (Breast Cancer) | Thiamine (1 µg/mL and 2 µg/mL) | Not applicable (tested at fixed concentrations) | Significantly reduced cell proliferation. Associated with reduced glycolysis and activation of the PDH complex. | [5] |
| Vero (Normal Kidney Epithelial) | Thiamine Diphosphate (ThDP) | No effect | Did not show the decrease in cellular reducing power and glutathione observed in A549 cells. | [4] |
Mechanism of Action: Targeting Cancer Metabolism
The anti-cancer effects of high-dose cocarboxylase are primarily attributed to its ability to modulate key enzymes in central carbon metabolism, which are often dysregulated in cancer cells.
One of the primary targets is the Pyruvate (B1213749) Dehydrogenase (PDH) complex . In many cancers, PDH is inactivated by phosphorylation via pyruvate dehydrogenase kinases (PDKs), leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).[2][6] Cocarboxylase, as thiamine pyrophosphate (TPP), can inhibit PDK-mediated phosphorylation of PDH, thereby reactivating the enzyme.[2][6] This reactivation shunts pyruvate from lactate production into the TCA cycle for oxidative phosphorylation, a more efficient energy production pathway that is often suppressed in cancer cells.[5]
Another critical target is the 2-oxoglutarate dehydrogenase complex (OGDHC) , a key regulatory enzyme in the TCA cycle. In lung adenocarcinoma A549 cells, high concentrations of ThDP (cocarboxylase) activate OGDHC, leading to an impairment of the cellular redox state, an effect that mimics the action of the chemotherapy drug cisplatin.[4] This action appears to be specific to cancer cells, as normal epithelial cells (Vero) do not exhibit the same response.[4]
The following diagram illustrates the proposed mechanism of action of cocarboxylase in cancer cells.
Caption: Proposed mechanism of Cocarboxylase in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of the observed effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot for PDH Phosphorylation
This protocol is used to determine the phosphorylation status of the PDH complex.
Detailed Steps:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated PDH (e.g., anti-PDH E1-alpha [pSer293]) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total PDH) to determine the relative change in PDH phosphorylation.
Concluding Remarks
The available evidence strongly suggests that this compound, at high concentrations, exhibits anti-proliferative effects on a range of cancer cell lines. Its mechanism of action, centered on the modulation of key metabolic enzymes like PDH and OGDHC, presents a compelling avenue for the development of novel anti-cancer therapies that exploit the metabolic vulnerabilities of tumor cells. The provided data and protocols offer a foundational resource for researchers to further explore the therapeutic potential of this essential metabolic coenzyme. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the safety and efficacy of high-dose cocarboxylase in a preclinical setting.
References
- 1. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 2. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose vitamin B1 reduces proliferation in cancer cell lines analogous to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Mitochondrial 2-Oxoglutarate Dehydrogenase by Cocarboxylase in Human Lung Adenocarcinoma Cells A549 Is p53/p21-Dependent and Impairs Cellular Redox State, Mimicking the Cisplatin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aimspress.com [aimspress.com]
Safety Operating Guide
Proper Disposal of Cocarboxylase Tetrahydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of cocarboxylase (B7798076) tetrahydrate, aligning with best practices for laboratory safety and chemical handling.
While cocarboxylase tetrahydrate is not classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200), prudent handling and disposal are necessary to maintain a safe laboratory environment and prevent environmental contamination.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles.[1] |
| Hand Protection | Protective gloves.[3] |
| Skin Protection | Laboratory coat and other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if irritation occurs.[2] |
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe disposal of this compound and its contaminated packaging:
-
Initial Assessment:
-
Determine if the this compound is expired, surplus, or a non-recyclable solution.
-
Assess the quantity of the material to be disposed of.
-
-
Containment and Labeling:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Primary Disposal Method:
-
The recommended method of disposal is to engage a licensed hazardous material disposal company.[1][4] This ensures that the waste is handled and disposed of in accordance with all applicable regulations.
-
Alternatively, the product may be incinerated in a facility equipped with an afterburner and scrubber.[1]
-
-
Contaminated Packaging:
-
Environmental Protection:
-
Regulatory Compliance:
Spill Management
In the event of a spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of any dust.
-
Contain the Spill: Prevent the spill from spreading.
-
Clean-up: Carefully sweep or vacuum the spilled material, avoiding dust generation.[1][4]
-
Collect Waste: Place the collected material into a suitable container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cocarboxylase Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cocarboxylase tetrahydrate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Essential Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment and key safety measures to be implemented.
| Protective Equipment/Measure | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[1] | To prevent skin contact with the substance. |
| Body Protection | A lab coat or fire/flame resistant and impervious clothing.[1] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust is generated. | To prevent inhalation of dust particles.[1] |
| Engineering Controls | Work in a well-ventilated area.[2] A laboratory fume hood or other local exhaust ventilation is recommended.[1] | To minimize the concentration of airborne dust. |
| Hygiene Practices | Wash hands thoroughly after handling.[2] Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing.[2] | To prevent accidental ingestion or contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing risks associated with handling this compound.
1. Preparation and Pre-Handling Check:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean, well-ventilated, and free of clutter.
-
Locate the nearest emergency eyewash station and safety shower.
2. Handling the Compound:
-
Handle this compound in a designated area, preferably within a fume hood, to control dust.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
Use dedicated, clean spatulas and weighing boats for transferring the powder.
-
Keep containers tightly closed when not in use to prevent contamination and accidental spills.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed.
Emergency and Disposal Plan
A clear and concise plan for emergencies and proper disposal is a critical component of laboratory safety.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment and Cleanup:
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled solid material.
-
Place the collected material into a sealed, labeled container for disposal.
-
-
Decontamination: Clean the spill area with a suitable cleaning agent and wipe it down.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
